molecular formula C4H3F3N2O B1591984 5-(Trifluoromethyl)-1,3-oxazol-2-amine CAS No. 714972-00-6

5-(Trifluoromethyl)-1,3-oxazol-2-amine

Cat. No.: B1591984
CAS No.: 714972-00-6
M. Wt: 152.07 g/mol
InChI Key: OUSMDDBAOJWGMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)-1,3-oxazol-2-amine is a useful research compound. Its molecular formula is C4H3F3N2O and its molecular weight is 152.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(trifluoromethyl)-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2O/c5-4(6,7)2-1-9-3(8)10-2/h1H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSMDDBAOJWGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=N1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620252
Record name 5-(Trifluoromethyl)-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714972-00-6
Record name 5-(Trifluoromethyl)-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-(trifluoromethyl)-1,3-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Importance of the Trifluoromethyl-Oxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(Trifluoromethyl)-1,3-oxazol-2-amine: Properties, Synthesis, and Applications

Executive Summary: this compound is a fluorinated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The incorporation of the trifluoromethyl (CF₃) group onto the oxazole scaffold imparts unique chemical and biological properties, including enhanced metabolic stability, increased lipophilicity, and altered receptor binding affinities. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, a proposed synthetic pathway with step-by-step protocols, its characteristic analytical profile, chemical reactivity, and documented applications as a key intermediate in the synthesis of bioactive molecules.

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. The trifluoromethyl group, in particular, is a privileged moiety used to fine-tune the physicochemical and pharmacological profiles of bioactive compounds. When combined with a robust heterocyclic system like the 2-amino-1,3-oxazole ring, it creates a versatile scaffold with significant potential. The electron-withdrawing nature of the CF₃ group profoundly influences the electronic distribution within the oxazole ring, modulating the basicity of the exocyclic amine and influencing the molecule's interaction with biological targets.[1] This unique combination of features makes this compound a valuable starting material for creating novel chemical entities with improved drug-like properties.[2]

Physicochemical and Structural Properties

The fundamental properties of this compound (CAS: 714972-00-6) are summarized below. These data are essential for reaction planning, purification, and formulation development.

PropertyValueSource(s)
CAS Number 714972-00-6[3][4][5]
Molecular Formula C₄H₃F₃N₂O[3][4]
Molecular Weight 152.07 g/mol [3][4]
IUPAC Name This compound[4][5]
Synonyms 2-Amino-5-(trifluoromethyl)oxazole[4][5]
Calculated XLogP3 0.9[4]
Boiling Point 183.4 °C (at 760 mmHg)[NA]
Density ~1.5 g/cm³[NA]
Appearance White to off-white solid (typical)[NA]

Proposed Synthesis and Purification Protocol

While multiple strategies exist for the synthesis of trifluoromethylated oxazoles, a common and effective approach involves the cyclization of a suitable precursor containing the trifluoromethyl group.[6] The following protocol is a proposed method based on established chemical principles for oxazole formation, utilizing a fluorinated building block.

Causality of Experimental Design: The synthesis of a 2-amino-oxazole ring is classically achieved via the reaction of an α-haloketone with urea or cyanamide. This protocol adapts that logic by starting with 3-bromo-1,1,1-trifluoroacetone, a commercially available α-haloketone that already contains the required trifluoromethyl group. Cyanamide is chosen as the nitrogen source for the 2-amino group due to its high reactivity and efficiency in forming the desired aminocyclic system. The solvent, isopropanol, is selected for its ability to dissolve the reactants and its appropriate boiling point for the reaction temperature. The addition of a non-nucleophilic base like sodium bicarbonate is crucial to neutralize the HBr generated during the cyclization, preventing side reactions and promoting the desired ring closure.

G cluster_0 Synthesis Workflow reagents Reactants: - 3-Bromo-1,1,1-trifluoroacetone - Cyanamide - Sodium Bicarbonate reaction Reaction: 1. Charge reactor with reactants & solvent. 2. Heat to reflux (80-85 °C) for 6-8h. 3. Monitor by TLC/LC-MS. reagents->reaction 1. Combine solvent Solvent: Isopropanol (IPA) solvent->reaction workup Workup: 1. Cool to RT. 2. Filter off salts (NaHCO3, NaBr). 3. Concentrate filtrate under vacuum. reaction->workup 2. Reaction Complete purification Purification: Column chromatography on silica gel. Eluent: Ethyl Acetate/Hexane gradient. workup->purification 3. Crude Product product Final Product: This compound purification->product 4. Pure Compound

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reactor Setup: Equip a 1 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and a temperature probe. Ensure the system is clean, dry, and purged with nitrogen gas.

  • Charging Reagents: To the reactor, add isopropanol (500 mL). With stirring, add cyanamide (1.0 eq) and sodium bicarbonate (1.2 eq).

  • Substrate Addition: Slowly add 3-bromo-1,1,1-trifluoroacetone (1.0 eq) to the stirred suspension. A mild exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 6-8 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromoketone is consumed.

  • Workup: Cool the mixture to room temperature. Filter the suspension to remove the inorganic salts (NaBr and excess NaHCO₃). Wash the filter cake with a small amount of fresh isopropanol.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).

  • Isolation and Drying: Combine the pure fractions, concentrate under reduced pressure, and dry the resulting solid in a vacuum oven at 40 °C to a constant weight.

Spectroscopic and Analytical Profile

Accurate characterization is critical for confirming the structure and purity of the final compound. The following is a predicted analytical profile based on the known effects of the trifluoromethyl group and the oxazole ring system.

TechniquePredicted Observations and Rationale
¹H NMR A broad singlet for the -NH₂ protons (typically δ 5.0-6.0 ppm, solvent dependent). A singlet for the C4-H proton of the oxazole ring (typically δ 6.5-7.5 ppm). The downfield shift is due to the aromatic nature of the ring and the influence of the adjacent oxygen atom.
¹³C NMR C2 (Amine-bearing): ~158-162 ppm. C5 (CF₃-bearing): ~135-140 ppm, expected to be a quartet (q) with a large coupling constant (¹JCF ≈ 270 Hz) due to the attached CF₃ group. C4: ~115-120 ppm, may show a smaller quartet coupling (²JCF) to the CF₃ group. CF₃: ~118-122 ppm, also a quartet (q) with a very large ¹JCF coupling constant.
¹⁹F NMR A sharp singlet around δ -60 to -70 ppm (relative to CFCl₃), which is a characteristic chemical shift for a CF₃ group attached to an sp²-hybridized carbon on a heterocyclic ring.[6]
IR Spectroscopy N-H stretch: Two characteristic medium-to-sharp bands in the 3300-3450 cm⁻¹ region. C=N stretch (ring): A strong band around 1640-1680 cm⁻¹. C-F stretch: Very strong, broad absorptions in the 1100-1300 cm⁻¹ region.
Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z = 153.027.

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is dominated by two key features: the nucleophilic exocyclic amino group and the electron-deficient oxazole ring.

  • Amino Group Reactivity: The 2-amino group is the primary site for derivatization. However, its nucleophilicity is significantly attenuated by the strong electron-withdrawing effect of the trifluoromethyl group, which is transmitted through the oxazole π-system. Consequently, reactions like acylation, sulfonylation, or alkylation may require more forcing conditions (e.g., stronger bases, higher temperatures) compared to non-fluorinated analogues.

  • Ring Stability: The oxazole ring is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions. The electron-deficient nature imparted by the CF₃ group enhances its stability towards electrophilic attack but may render it more susceptible to nucleophilic aromatic substitution under specific conditions, although this is generally difficult on an oxazole ring.

G cluster_0 Derivatization Pathways start 5-(CF3)-1,3-oxazol-2-amine acyl Acylation (R-COCl, Base) start->acyl sulfonyl Sulfonylation (R-SO2Cl, Base) start->sulfonyl buchwald Buchwald-Hartwig Coupling (Ar-X, Pd cat.) start->buchwald product_acyl N-Acyl Derivative acyl->product_acyl product_sulfonyl N-Sulfonyl Derivative sulfonyl->product_sulfonyl product_buchwald N-Aryl Derivative buchwald->product_buchwald

Caption: Potential derivatization reactions targeting the 2-amino group.

Applications in Medicinal Chemistry and Drug Discovery

This compound serves as a crucial intermediate for synthesizing more complex molecules with therapeutic potential. Its structural analogue, 5-(trifluoromethyl)-2-thiazolamine, is a well-established building block in numerous pharmaceuticals.[7] A search of patent literature reveals the use of the this compound core in the development of various therapeutic agents.

  • Kinase Inhibitors: The scaffold can be elaborated to target the ATP-binding site of various kinases, which are implicated in cancer and inflammatory diseases. The amino group provides a convenient handle for introducing side chains that can form key hydrogen bonds within the target protein.

  • Carbonic Anhydrase Inhibitors: Derivatives of related trifluoromethyl-oxazole sulfonamides have been investigated as potent inhibitors of carbonic anhydrase, an enzyme class relevant for treating glaucoma.[8]

  • Antimicrobial and Antiproliferative Agents: The broader class of 2-aminooxazoles has demonstrated significant antimicrobial and anticancer activities, suggesting that derivatives of this specific compound could be valuable leads in these areas. [NA]

Patents available for chemical structures related to this compound can be explored through resources like WIPO PATENTSCOPE, confirming its utility in proprietary drug discovery programs.[5]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

  • Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [NA]

  • Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[7]

References

An In-Depth Technical Guide to 5-(Trifluoromethyl)-1,3-oxazol-2-amine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. When coupled with the oxazole scaffold, a heterocyclic motif present in numerous natural products and approved drugs, the resulting 5-(trifluoromethyl)-1,3-oxazol-2-amine emerges as a highly valuable and versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and its burgeoning role in drug discovery, with a particular focus on its application in the development of kinase inhibitors.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section details the IUPAC name, synonyms, and key identifiers for this compound.

IUPAC Name

The systematically generated and internationally recognized IUPAC name for this compound is This compound [1].

Synonyms and Common Names

In scientific literature and commercial catalogs, this compound is frequently referred to by several synonyms. Being aware of these is crucial for comprehensive literature searches. Common synonyms include:

  • 2-Amino-5-(trifluoromethyl)oxazole[1]

  • 5-Trifluoromethyl-oxazol-2-ylamine[1]

  • 5-(Trifluoromethyl)oxazol-2-amine[1]

  • 2-Amino-5-(trifluoromethyl)-1,3-oxazole[1]

Key Identifiers

For precise database searching and material acquisition, the following identifiers are essential:

IdentifierValueSource
CAS Number 714972-00-6[2]
PubChem CID 21928627[1]
Molecular Formula C₄H₃F₃N₂O[2]
Molecular Weight 152.07 g/mol [1][2]
InChI Key OUSMDDBAOJWGMN-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and biological assays.

Computed Physicochemical Properties

The following table summarizes key computed physicochemical properties of this compound, which are valuable for predicting its behavior in various solvent systems and its potential as a drug candidate.

PropertyValueSource
XLogP3 0.9[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 0[1]
Exact Mass 152.01974721 Da[1]
Topological Polar Surface Area 52.1 Ų[1]
Spectroscopic Characterization
  • ¹H NMR: The spectrum is expected to be relatively simple, showing a signal for the oxazole ring proton and a broad signal for the amine protons.

  • ¹³C NMR: Key signals would include those for the carbons of the oxazole ring, with the carbon attached to the trifluoromethyl group exhibiting a characteristic quartet due to C-F coupling.

  • ¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group is expected. The chemical shift of this signal is a sensitive probe of the electronic environment of the CF₃ group. For instance, the ¹⁹F NMR spectrum of N-benzyl-N-(trifluoromethyl)aniline shows a signal at -57.38 ppm[3].

Synthesis Strategies

The synthesis of trifluoromethylated oxazoles is an active area of research. While a specific, detailed experimental protocol for this compound is not widely published, its synthesis can be approached through established methods for oxazole formation, utilizing fluorinated building blocks.

One general and powerful method for oxazole synthesis is the van Leusen reaction , which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). The adaptation of this reaction using a trifluoromethylated aldehyde would be a logical approach to the synthesis of the target molecule.

Another relevant strategy is the PIFA-mediated cyclization . This method involves the treatment of β-monosubstituted enamines with phenyliodine bis(trifluoroacetate) (PIFA), where the trifluoromethyl group from the PIFA reagent is incorporated into the oxazole product[3].

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is of significant interest to medicinal chemists due to the synergistic combination of the properties of the oxazole ring and the trifluoromethyl group.

The Role of the Trifluoromethyl Group

The trifluoromethyl group is a bioisostere of the methyl group but with vastly different electronic properties. Its high electronegativity and lipophilicity can lead to:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the trifluoromethyl group resistant to oxidative metabolism.

  • Increased Lipophilicity: This can improve a molecule's ability to cross cell membranes.

  • Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group can alter the acidity or basicity of nearby functional groups, which can be crucial for target binding.

The Privileged Oxazole Scaffold

The 1,3-oxazole ring is a common feature in a wide range of biologically active natural products and synthetic drugs. It can participate in hydrogen bonding and other non-covalent interactions within protein binding pockets.

A Key Building Block for Kinase Inhibitors

A particularly promising application of trifluoromethyl-substituted heterocycles is in the development of protein kinase inhibitors. For example, derivatives of 5-(trifluoromethyl)-2-aminopyrimidine have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1), both of which are important targets in cancer therapy.

Experimental Protocols: A Focus on FLT3 Kinase Inhibition

Given the interest in trifluoromethylated heterocycles as kinase inhibitors, this section provides a representative experimental workflow for evaluating a compound's inhibitory activity against FLT3, a key target in acute myeloid leukemia (AML).

In Vitro FLT3 Kinase Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human FLT3 (wild-type or mutant)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Suitable kinase substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (e.g., a derivative of this compound) dissolved in DMSO

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer.

  • Reaction Setup: In a 384-well plate, add the FLT3 enzyme, the substrate, and the test compound dilution.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Assay: Inhibition of FLT3 Phosphorylation

This assay determines the ability of a compound to inhibit the autophosphorylation of FLT3 in a cellular context.

Materials:

  • AML cell line with FLT3 mutation (e.g., MV4-11)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer

  • Antibodies: anti-phospho-FLT3 and anti-total-FLT3

  • Western blotting or ELISA reagents

Procedure:

  • Cell Culture: Seed the AML cells in a multi-well plate and allow them to stabilize.

  • Treatment: Treat the cells with a serial dilution of the test compound for 1-4 hours.

  • Cell Lysis: Wash the cells with cold PBS and lyse them.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Detection:

    • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-FLT3 and anti-total-FLT3 antibodies.

    • ELISA: Use a sandwich ELISA format with a capture antibody for total FLT3 and a detection antibody for phospho-FLT3.

  • Data Analysis: Quantify the band intensities (Western blot) or the signal (ELISA). Normalize the phospho-FLT3 signal to the total FLT3 signal. Calculate the percent inhibition of phosphorylation relative to a DMSO control and determine the IC₅₀ value.

Visualization of Key Concepts

General Workflow for Kinase Inhibitor Screening

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization biochem_assay Biochemical Kinase Assay (e.g., ADP-Glo) hit_id Hit Identification biochem_assay->hit_id cell_assay Cell-Based Assay (e.g., Phospho-FLT3) hit_id->cell_assay Confirm On-Target Activity cytotoxicity Cytotoxicity Assay cell_assay->cytotoxicity sar Structure-Activity Relationship (SAR) cytotoxicity->sar Identify Lead Compounds adme ADME/Tox Profiling sar->adme In Vivo Studies In Vivo Studies adme->In Vivo Studies

Caption: A generalized workflow for the screening and development of kinase inhibitors.

Simplified FLT3 Signaling Pathway

FLT3_Pathway FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Inhibitor 5-(CF3)-Oxazole Derivative Inhibitor->FLT3 Inhibition

Caption: A simplified representation of the FLT3 signaling pathway and the point of intervention for an inhibitor.

Safety and Handling

This compound should be handled with appropriate precautions in a laboratory setting. Based on available data for similar compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.

Recommended Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Conclusion

This compound stands out as a building block of significant potential for the development of novel therapeutics. Its unique combination of a privileged heterocyclic scaffold and the advantageous properties of the trifluoromethyl group makes it an attractive starting point for the synthesis of diverse compound libraries. The exploration of its derivatives, particularly in the realm of kinase inhibition, is a promising avenue for the discovery of new treatments for cancer and other diseases. Further research into the synthesis and biological evaluation of this and related compounds is highly warranted.

References

An In-depth Technical Guide to 5-(Trifluoromethyl)-1,3-oxazol-2-amine: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)-1,3-oxazol-2-amine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental molecular and physical properties, explore the strategic importance of its structural motifs—the 2-aminooxazole core and the trifluoromethyl group—and discuss its role as a valuable building block in the synthesis of advanced therapeutic agents. While a specific, publicly documented synthesis protocol and detailed spectral characterization remain proprietary or unpublished, this guide synthesizes available data to establish the compound's scientific context and potential applications.

Core Molecular Profile

This compound is a small molecule characterized by a five-membered oxazole ring substituted with a trifluoromethyl group at the 5-position and an amine group at the 2-position. This specific arrangement of functional groups imparts a unique combination of chemical properties that are highly sought after in modern drug design.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its chemical formula and molecular weight, which are critical for all quantitative aspects of its use in a laboratory setting.

  • Chemical Formula: C₄H₃F₃N₂O[1][2][3]

  • Molecular Weight: 152.07 g/mol [1][2][3]

  • Exact Mass: 152.01974721 Da[1]

Chemical Identifiers

For unambiguous identification in literature, patents, and chemical databases, the following identifiers are used:

IdentifierValueSource
CAS Number 714972-00-6[1][3]
IUPAC Name This compound[1]
InChI Key OUSMDDBAOJWGMN-UHFFFAOYSA-N[1][2]
Synonyms 2-Amino-5-(trifluoromethyl)oxazole, 5-(Trifluoromethyl)oxazol-2-ylamine[1][2]
Physicochemical Properties

The following table summarizes the key computed and experimentally available physical properties, which are essential for predicting its behavior in various solvent systems and reaction conditions.

PropertyValueNotes
Density 1.5±0.1 g/cm³Computed
Boiling Point 183.4°C at 760 mmHgComputed
Flash Point 64.7±30.1 °CComputed
XLogP3 0.9A measure of lipophilicity.[1]
Topological Polar Surface Area (TPSA) 52.1 ŲInfluences membrane permeability.[1]

Strategic Importance in Drug Discovery & Development

The structure of this compound is not a random assortment of atoms; it is a carefully orchestrated combination of two "privileged" chemical motifs that are frequently employed by medicinal chemists to enhance the druglike properties of a molecule.

The Trifluoromethyl (CF₃) Group: A Bioactive Powerhouse

The introduction of a trifluoromethyl group is a cornerstone strategy in modern medicinal chemistry.[4] Its unique electronic properties can profoundly and beneficially alter a parent molecule's profile:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable methyl group or hydrogen atom with a CF₃ group can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[4]

  • Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a compound's ability to cross cellular membranes and the blood-brain barrier. This is a critical factor for drugs targeting intracellular proteins or the central nervous system.[4]

  • Binding Affinity: The strong electronegativity of the fluorine atoms makes the CF₃ group a potent electron-withdrawing moiety. This can alter the pKa of nearby functional groups and enable unique, high-affinity interactions with protein targets, such as hydrogen bond acceptance or dipole-dipole interactions.[5]

The 2-Aminooxazole Scaffold: A Privileged Heterocycle

The 2-aminooxazole core is classified as a "privileged structure" in medicinal chemistry. This designation is given to molecular scaffolds that are capable of binding to multiple, diverse biological targets. The 2-amino-heterocycle motif is a versatile hydrogen bonding unit, capable of acting as both a donor (from the amine) and an acceptor (at the ring nitrogen and oxygen). This versatility has led to the discovery of 2-aminooxazole and related 2-aminothiazole derivatives with a wide range of biological activities, including:

  • Anticancer agents[6]

  • Antiviral and antimicrobial agents

  • Kinase inhibitors

The combination of these two motifs in this compound makes it a highly attractive starting material for building libraries of complex molecules with a high probability of biological activity.

Synthesis & Characterization Workflow

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, this section outlines a generalized, logical workflow for its preparation and verification based on established organic chemistry principles for related heterocycles.

Conceptual Synthesis Pathway

The construction of a 2-amino-5-substituted oxazole typically involves the cyclization of a precursor containing the requisite atoms. A plausible synthetic strategy would involve the reaction of a trifluoromethyl-containing building block with a source of the "amino-C=N" fragment.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Product & Purification A Trifluoromethylated Propargyl Alcohol or α-Haloketone C Cyclization Reaction A->C B Cyanamide or Urea Derivative B->C D Crude 5-(Trifluoromethyl)- 1,3-oxazol-2-amine C->D Formation of Oxazole Ring E Purification (e.g., Column Chromatography, Recrystallization) D->E F Pure Product E->F

Caption: Generalized workflow for oxazole synthesis.

Causality in Synthesis Design: The choice of starting materials is dictated by the need to form the oxazole ring. An α-haloketone bearing a CF₃ group provides the C4, C5, and CF₃ fragments, while a reagent like cyanamide or urea provides the C2, N3, and 2-amino group components. The reaction would likely proceed via nucleophilic attack followed by intramolecular cyclization and dehydration to form the aromatic oxazole ring.

Protocol for Structural Verification (Self-Validating System)

Once synthesized, the identity and purity of the compound must be rigorously confirmed. This is achieved through a combination of spectroscopic and analytical techniques.

Experimental Protocol: Characterization Suite

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve ~5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • ¹H NMR: Acquire a proton NMR spectrum. The expected spectrum would show a singlet for the proton at the C4 position of the oxazole ring and a broad singlet for the -NH₂ protons.

    • ¹³C NMR: Acquire a carbon NMR spectrum. Key signals would include two distinct carbons for the oxazole ring (C2, C4, and C5) and a characteristic quartet for the CF₃ carbon due to C-F coupling.

    • ¹⁹F NMR: Acquire a fluorine NMR spectrum. A single, sharp singlet is expected, confirming the presence and electronic environment of the single CF₃ group.

  • Mass Spectrometry (MS):

    • Technique: Utilize High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.

    • Procedure: Introduce a dilute solution of the sample into the mass spectrometer. The measured mass should correspond to the calculated exact mass of the protonated molecule [M+H]⁺ (C₄H₄F₃N₂O⁺) with high accuracy (<5 ppm error).

  • Infrared (IR) Spectroscopy:

    • Purpose: To identify key functional groups.

    • Expected Absorptions: Look for characteristic stretching frequencies for N-H bonds (amine), C=N and C=C bonds (oxazole ring), and strong C-F bonds (trifluoromethyl group).

G cluster_input Input cluster_analysis Analytical Methods cluster_output Output Data cluster_validation Validation Input Purified Synthetic Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Input->NMR MS Mass Spectrometry (HRMS) Input->MS IR Infrared (IR) Spectroscopy Input->IR NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data MS_Data Exact Mass, Isotopic Pattern MS->MS_Data IR_Data Functional Group Frequencies IR->IR_Data Validation Structural Confirmation & Purity Assessment NMR_Data->Validation MS_Data->Validation IR_Data->Validation

Caption: A self-validating workflow for chemical characterization.

Conclusion and Future Outlook

This compound stands as a molecule of high potential for drug discovery. Its molecular formula (C₄H₃F₃N₂O) and weight (152.07 g/mol ) are well-established. The strategic combination of a metabolically robust, lipophilic trifluoromethyl group with the versatile, biologically active 2-aminooxazole scaffold makes it a prime candidate for use as a foundational building block in the synthesis of novel therapeutics. While detailed public data on its synthesis and specific biological applications are scarce, its structural attributes strongly suggest its utility in developing inhibitors for various enzyme classes and modulators for receptor targets. Future research leveraging this compound could lead to the discovery of new agents in oncology, infectious diseases, and beyond.

References

1H NMR and 13C NMR of 5-(Trifluoromethyl)-1,3-oxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-(Trifluoromethyl)-1,3-oxazol-2-amine

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical predictions, practical experimental considerations, and detailed spectral interpretation of this fluorinated heterocyclic compound. We explore the nuanced effects of the trifluoromethyl group and the oxazole ring on chemical shifts and coupling constants, present detailed protocols for robust data acquisition, and summarize the expected spectral data for clear interpretation.

Introduction: The Structural Significance of a Fluorinated Oxazole

This compound is a heterocyclic compound featuring a five-membered oxazole ring, a primary amine at the C2 position, and a trifluoromethyl (CF₃) group at the C5 position. The incorporation of fluorine, and particularly the CF₃ group, is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity of drug candidates. The oxazole scaffold is also a prevalent feature in numerous biologically active molecules.

Accurate structural elucidation is paramount in the synthesis and application of such compounds. NMR spectroscopy stands as the most powerful tool for this purpose, providing unambiguous information about the carbon-hydrogen framework and the electronic environment of the nuclei. This guide offers a detailed examination of the expected ¹H and ¹³C NMR spectra of the title compound, grounded in established principles and data from analogous structures.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the following IUPAC-recommended numbering scheme for the oxazole ring will be used.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis prep1 Weigh 5-10 mg of This compound prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer (≥400 MHz) prep3->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire ¹H Spectrum (e.g., 16 scans, D1=2s) acq2->acq3 acq4 Acquire ¹³C{¹H} Spectrum (e.g., 1024 scans, D1=2s) acq2->acq4 proc1 Apply Fourier Transform, phase correction, and baseline correction acq3->proc1 acq4->proc1 proc2 Reference spectra to residual solvent signal (DMSO: δH=2.50, δC=39.52) proc1->proc2 proc3 Integrate ¹H signals and pick peaks for both spectra proc2->proc3 proc4 Assign signals and measure coupling constants (J) proc3->proc4

Trifluoromethylated Oxazoles: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2][3] When this versatile heterocycle is functionalized with a trifluoromethyl (CF3) group, its therapeutic potential is often dramatically enhanced. The unique physicochemical properties of the CF3 moiety—including high lipophilicity, metabolic stability, and strong electron-withdrawing character—can profoundly improve a molecule's pharmacokinetic and pharmacodynamic profile.[4][5][6] This technical guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and therapeutic promise of trifluoromethylated oxazoles for researchers, medicinal chemists, and professionals in drug development. We will delve into their mechanisms of action in oncology, infectious diseases, and inflammatory conditions, supported by detailed experimental protocols and structure-activity relationship insights.

The Strategic Advantage of Trifluoromethylation in Drug Design

The incorporation of a trifluoromethyl (CF3) group is a well-established and powerful strategy in modern medicinal chemistry to optimize drug candidates.[4] Its utility stems from a unique combination of properties that can dramatically alter a parent molecule.

  • Enhanced Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cell membranes and the blood-brain barrier.[6] This is crucial for reaching intracellular targets or treating central nervous system disorders.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable methyl group with a CF3 group can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[5][7]

  • Modulation of Basicity: As a potent electron-withdrawing group, the CF3 moiety can significantly lower the pKa of nearby basic functional groups, such as amines. This can be strategically used to reduce unwanted interactions with off-target receptors or to optimize absorption and distribution profiles.[4]

  • Improved Binding Affinity: The CF3 group can engage in unique, favorable interactions with biological targets, including dipole-dipole interactions and hydrogen bonds with backbone carbonyls or hydroxyl groups within a protein's active site, leading to enhanced potency.[4]

  • Bioisosterism: The CF3 group can act as a bioisostere for other chemical groups like isopropyl or tert-butyl, offering a different steric and electronic profile while maintaining a similar size, which can be advantageous for optimizing target binding.[5][7]

The following diagram illustrates the key molecular property enhancements afforded by the introduction of a trifluoromethyl group.

CF3 Trifluoromethyl (CF3) Group Lipophilicity Increases Lipophilicity (Membrane Permeability) CF3->Lipophilicity Metabolism Blocks Metabolism (Increases Half-Life) CF3->Metabolism Binding Enhances Target Binding (Increases Potency) CF3->Binding pKa Lowers pKa (Modulates Basicity) CF3->pKa

Caption: Key physicochemical property modifications induced by a CF3 group.

Biological Activities and Therapeutic Applications

Trifluoromethylated oxazoles have demonstrated significant therapeutic potential across several key disease areas. The synergy between the oxazole core and the CF3 group results in compounds with potent and often novel mechanisms of action.

Anticancer Activity

The most extensively documented activity of trifluoromethylated oxazoles is in oncology. The introduction of a CF3 group has been shown to dramatically boost cytotoxic effects.

Mechanism of Action: Trifluoromethylated oxazoles exert their anticancer effects through multiple mechanisms:

  • Induction of Reactive Oxygen Species (ROS): A primary mechanism involves the generation of ROS within cancer cells.[8] This surge in oxidative stress overwhelms the cell's antioxidant defenses, leading to DNA damage, mitochondrial dysfunction, and ultimately, programmed cell death (apoptosis).[9]

  • Targeted Enzyme Inhibition: Specific derivatives have been found to directly target and inhibit key cellular enzymes. For instance, the compound 5t, an oxazol-5-one derivative, was identified to target and inhibit Peroxiredoxin 1 (PRDX1), an antioxidant enzyme often overexpressed in cancer cells.[9][10] Inhibiting PRDX1 further sensitizes the cells to ROS-induced apoptosis.

  • Inhibition of Proliferation and Metastasis: These compounds effectively inhibit cancer cell proliferation, migration, and invasion, and can induce cell cycle arrest, preventing the growth and spread of tumors.[9][10][11]

The diagram below illustrates the ROS-mediated apoptotic pathway triggered by a representative trifluoromethylated oxazole.

cluster_cell Cancer Cell CF3_Oxazole CF3-Oxazole Compound ROS Increased ROS (Oxidative Stress) CF3_Oxazole->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis (Cell Death) Mitochondria->Apoptosis DNA_Damage->Apoptosis

Caption: ROS-mediated apoptotic pathway induced by CF3-oxazoles in cancer cells.

Quantitative Data Summary: The potency of these compounds is evident from their low micromolar IC50 values against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Key FindingReference
2g MCF-7 (Breast)2.63~8-fold more active than its non-CF3 analogue (19.72 µM).[8]
5 MCF-7 (Breast)3.09Exhibited potent anti-cancer activity.[8]
5t HepG2 (Liver)1.8Targets the enzyme Peroxiredoxin 1 (PRDX1).[9][10]
Antimicrobial Activity

The trifluoromethylated azole scaffold is emerging as a source of broad-spectrum antimicrobial agents, capable of tackling both viral and bacterial pathogens, a critical need in an era of rising antimicrobial resistance.[12][13]

Spectrum of Activity:

  • Antibacterial: Derivatives have shown activity against both Gram-positive and Gram-negative bacteria. Notably, some compounds exhibit synergistic activity with conventional antibiotics; for example, compound 8a showed enhanced efficacy against E. coli and A. baumannii when combined with a subinhibitory concentration of colistin.[12]

  • Antiviral: Low micromolar activity has been reported against a range of viruses, including Zika virus (ZIKV) and Enterovirus D68 (EVD68).[12]

This dual-action capability makes these compounds particularly attractive for treating complex co-infections, such as secondary bacterial pneumonia following a viral respiratory infection.[12][13]

Quantitative Data Summary:

Compound IDPathogenActivity (EC50 / Inhibition %)Reference
6a R. solanacearumEC50 = 26.2 µg/mL[14][15]
6a X. axonopodis pv. citriEC50 = 10.11 µg/mL[14][15]
6q X. oryzae pv. oryzae100% inhibition at 100 µg/mL[14][15]
8a & 8j hRVA16, EVD68, ZIKVLow micromolar activity[12]
Anti-inflammatory and Other Activities

The oxazole nucleus is a component of established anti-inflammatory drugs like Oxaprozin, a COX-2 inhibitor.[2] While direct studies on trifluoromethylated oxazoles as anti-inflammatory agents are still emerging, related trifluoromethyl-pyrazole derivatives are known to be potent and selective inhibitors of the COX-2 enzyme, which is implicated in inflammatory processes.[16] This suggests a strong rationale for exploring CF3-oxazoles in this therapeutic area.

Furthermore, the versatility of this scaffold is highlighted by reports of other biological activities, including antidiabetic and anti-obesity effects through the inhibition of enzymes like α-amylase.[17]

Synthesis and Experimental Protocols

The synthesis of trifluoromethylated oxazoles can be challenging, but several effective methods have been developed.[8] Strategies include cobalt-catalyzed cycloadditions and oxidative cyclization of enamines.[18][19]

Protocol 1: Synthesis of 2-(Trifluoromethyl)oxazoles via PIFA-Mediated Cyclization

This protocol describes a general method for synthesizing 4,5-disubstituted 2-(trifluoromethyl)oxazoles from β-monosubstituted enamines using phenyliodine bis(trifluoroacetate) (PIFA).[18] The reaction proceeds via an oxidative β-trifluoroacetoxylation followed by intramolecular cyclization.

Materials:

  • β-monosubstituted enamine (1.0 mmol)

  • Phenyliodine bis(trifluoroacetate) (PIFA) (1.2 mmol)

  • Dichloromethane (CH2Cl2), anhydrous (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Dissolve the β-monosubstituted enamine (1.0 mmol) in anhydrous CH2Cl2 (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add PIFA (1.2 mmol) to the stirred solution in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH2Cl2 (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 2-(trifluoromethyl)oxazole.

  • Characterize the final product using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[8]

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Trifluoromethylated oxazole test compound, dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plate, incubator (37 °C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Structure-Activity Relationship (SAR) and Future Perspectives

Analysis of the available data provides preliminary insights into the structure-activity relationships (SAR) governing the biological effects of these compounds.

  • CF3 Group is Critical: The presence of the trifluoromethyl group is consistently linked to a significant increase in biological activity compared to non-fluorinated analogues.[8]

  • Positional Isomerism Matters: The position of the CF3 group on the heterocyclic core can dramatically influence the type and potency of the biological activity. For instance, moving the CF3 group from one position to another in bithiazole derivatives led to a switch from antiviral to antibacterial properties.[12]

  • Substituents on Peripheral Rings: The nature and position of substituents on other aromatic rings attached to the oxazole core play a key role in modulating potency and selectivity. Halogen substitutions, for example, have been shown to influence activity.[14][15]

The diagram below summarizes the key SAR considerations for designing novel trifluoromethylated oxazole-based drug candidates.

Caption: Key structure-activity relationship (SAR) points for CF3-oxazoles.

Conclusion and Future Directions: Trifluoromethylated oxazoles represent a highly promising class of compounds with demonstrated potential in oncology and infectious diseases. The strategic incorporation of the CF3 group consistently enhances their therapeutic properties. Future research should focus on:

  • Expanding the Scope: Synthesizing and screening new libraries of derivatives to explore a wider range of therapeutic targets, including inflammatory and neurodegenerative diseases.

  • In Vivo Validation: Advancing the most promising in vitro lead compounds into preclinical animal models to evaluate their efficacy, safety, and pharmacokinetic profiles.

  • Mechanism Deconvolution: Utilizing chemoproteomics and other advanced techniques to fully elucidate the molecular targets and pathways modulated by these potent compounds.

  • Development of Green Synthesis: Creating more efficient, cost-effective, and environmentally friendly synthetic methodologies to facilitate broader access to these valuable scaffolds.

By continuing to explore this unique chemical space, the scientific community is well-positioned to unlock the full therapeutic potential of trifluoromethylated oxazoles for the benefit of patients worldwide.

References

The 2-Aminooxazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-aminooxazole nucleus has emerged from the shadow of its well-known bioisostere, the 2-aminothiazole, to establish itself as a privileged scaffold in contemporary medicinal chemistry. This guide provides a comprehensive technical overview of the 2-aminooxazole core, delving into its strategic importance, synthesis, and multifaceted roles in the development of novel therapeutics. We will explore its advantageous physicochemical properties and examine its application in diverse therapeutic areas, including the development of next-generation kinase inhibitors for oncology, potent antibacterial agents to combat drug-resistant pathogens, and innovative enzyme inhibitors for the treatment of neurodegenerative diseases. This document is intended to serve as a detailed resource for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a thorough analysis of structure-activity relationships to guide future discovery efforts.

Introduction: The Rise of a Privileged Scaffold

In the landscape of heterocyclic chemistry, certain structural motifs consistently appear in biologically active molecules, earning them the designation of "privileged scaffolds." The 2-aminooxazole ring system is a prime example of such a scaffold, demonstrating remarkable versatility in its ability to interact with a wide array of biological targets. Historically, it has often been considered a bioisosteric replacement for the more extensively studied 2-aminothiazole core. This is a logical starting point for its evaluation, as the substitution of the sulfur atom in the thiazole ring with an oxygen atom can lead to significant and often beneficial alterations in a molecule's properties.

Bioisosterism and Physicochemical Advantages

The principle of isosterism, or more broadly bioisosterism, posits that the replacement of an atom or group of atoms with another that has similar physical or chemical properties can result in a molecule that retains or even exhibits enhanced biological activity.[1][2] The switch from a 2-aminothiazole to a 2-aminooxazole scaffold is a classic example of this strategy.[3][4]

Key advantages of this isosteric replacement include:

  • Improved Solubility: The presence of the more electronegative oxygen atom in the oxazole ring can lead to a decrease in the calculated logP (ClogP) and an increase in hydrophilicity and aqueous solubility.[1][2][5] This is a critical parameter in drug design, as poor solubility can hinder absorption and bioavailability.

  • Metabolic Stability: The sulfur atom in the 2-aminothiazole ring is susceptible to oxidation, which can lead to metabolic inactivation of the parent molecule.[1][4] The replacement of sulfur with oxygen eliminates this metabolic hotspot, potentially leading to a longer half-life and improved pharmacokinetic profile.

  • Reduced Potential for PAINS: 2-Aminothiazole-containing compounds have, in some instances, been identified as Pan-Assay Interference Compounds (PAINS), which can lead to false positives in high-throughput screening campaigns.[1][3] The 2-aminooxazole scaffold may offer a way to mitigate this liability while retaining the desired pharmacophoric features.

These advantageous properties have spurred a growing interest in the systematic exploration of the 2-aminooxazole scaffold, not merely as a thiazole isostere, but as a valuable and distinct building block for the design of new chemical entities.

Synthetic Strategies for N-Substituted 2-Aminooxazoles

A significant hurdle in the exploration of 2-aminooxazole derivatives has been the inapplicability of the classical Hantzsch synthesis, a widely used and versatile method for the preparation of 2-aminothiazoles.[1][3] The reaction of α-haloketones with ureas under standard Hantzsch conditions does not typically yield the desired 2-aminooxazoles.[1] This has necessitated the development of alternative and robust synthetic routes.

A highly effective and now widely adopted two-step methodology involves an initial condensation reaction followed by a palladium-catalyzed cross-coupling reaction.[3]

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Buchwald-Hartwig Coupling alpha_bromo α-Bromoacetophenone urea Urea intermediate 4-Aryl-2-aminooxazole alpha_bromo->intermediate DMF, MW urea->intermediate aryl_halide Aryl Halide product N,4-Diaryl-2-aminooxazole intermediate->product Pd Catalyst, Base aryl_halide->product

Experimental Protocol: Two-Step Synthesis of N,4-Disubstituted-2-aminooxazoles

This protocol provides a general method for the synthesis of N,4-disubstituted-2-aminooxazoles, based on the condensation of an α-bromoacetophenone with urea, followed by a Buchwald-Hartwig amination.[2]

Step 1: Synthesis of 4-Aryl-2-aminooxazole Intermediate

  • Reagents and Materials:

    • Substituted α-bromoacetophenone (1.0 equiv)

    • Urea (1.2 equiv)

    • Dimethylformamide (DMF)

    • Microwave synthesis vials

    • Magnetic stirrer

  • Procedure:

    • To a microwave synthesis vial, add the substituted α-bromoacetophenone (1.0 equiv) and urea (1.2 equiv).

    • Add DMF to dissolve the reagents.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the reaction mixture at 120 °C for 30 minutes.

    • After cooling, pour the reaction mixture into water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the 4-aryl-2-aminooxazole intermediate.

    • The product can be purified further by column chromatography on silica gel if necessary.

Step 2: Buchwald-Hartwig Cross-Coupling

  • Reagents and Materials:

    • 4-Aryl-2-aminooxazole from Step 1 (1.0 equiv)

    • Substituted aryl bromide (1.2 equiv)

    • X-Phos Pd G2 (or other suitable palladium catalyst/ligand system) (0.1 equiv)

    • Sodium tert-butoxide (t-BuONa) (1.4 equiv)

    • Toluene

    • tert-Butanol (t-BuOH)

    • Microwave synthesis vials

    • Magnetic stirrer

  • Procedure:

    • To a microwave synthesis vial, add the 4-aryl-2-aminooxazole (1.0 equiv), substituted aryl bromide (1.2 equiv), palladium catalyst (e.g., X-Phos Pd G2, 0.1 equiv), and sodium tert-butoxide (1.4 equiv).

    • Add a mixture of toluene and t-BuOH as the solvent.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the reaction mixture at 130 °C for 15-30 minutes.

    • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N,4-diaryl-2-aminooxazole.

Biological Activities and Therapeutic Applications

The 2-aminooxazole scaffold has demonstrated a remarkable breadth of biological activities, leading to its investigation in a variety of therapeutic areas.

Antibacterial Agents: A New Weapon Against Tuberculosis

One of the most promising applications of the 2-aminooxazole scaffold is in the development of novel antitubercular agents.[1][2][3] As a bioisostere of the 2-aminothiazole core found in many potent antitubercular compounds, 2-aminooxazole derivatives have been shown to exhibit comparable, and in some cases, superior activity against Mycobacterium tuberculosis (Mtb).[1][2][3]

Compound TypeR1R2Mtb H37Rv MIC (µM)[2]
2-AminothiazolePhenylIsoxazole3.0
2-AminooxazolePhenylIsoxazole2.5
2-Aminothiazole4-TolylH>50
2-Aminooxazole4-TolylH>50
2-AminothiazolePhenylPhenyl10.2
2-AminooxazolePhenylPhenyl12.5

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

The following is a generalized protocol for determining the MIC of a compound against M. tuberculosis H37Rv using a broth microdilution method.

  • Materials and Reagents:

    • M. tuberculosis H37Rv strain

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

    • 96-well microtiter plates

    • Test compounds dissolved in DMSO

    • Resazurin solution (for viability assessment)

  • Procedure:

    • Prepare a serial two-fold dilution of the test compounds in 7H9 broth in the 96-well plates. The final concentration of DMSO should be kept below 1% to avoid toxicity.

    • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard.

    • Add the bacterial inoculum to each well containing the test compound. Include a drug-free growth control and a sterile control.

    • Seal the plates and incubate at 37 °C for 7-14 days.

    • After incubation, add the resazurin solution to each well and incubate for a further 24-48 hours.

    • The MIC is defined as the lowest concentration of the compound that prevents a color change of the resazurin from blue (no growth) to pink (growth).

Kinase Inhibitors in Oncology

The 2-aminothiazole scaffold is a cornerstone of many kinase inhibitors, most notably the FDA-approved drug Dasatinib, a potent inhibitor of BCR-ABL and Src family kinases used in the treatment of chronic myeloid leukemia (CML).[6][7] Given the bioisosteric relationship, 2-aminooxazole-based analogs of Dasatinib have been synthesized and evaluated. These compounds have demonstrated potent antiproliferative activity against CML cell lines, with some derivatives exhibiting nanomolar potency comparable to Dasatinib itself. This highlights the potential of the 2-aminooxazole core in the design of novel kinase inhibitors for cancer therapy.

G cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR STAT5 STAT5 Pathway BCR_ABL->STAT5 Src Src Kinase Src->PI3K_AKT_mTOR Invasion Invasion & Metastasis Src->Invasion Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival STAT5->Survival Dasatinib_Analog 2-Aminooxazole Dasatinib Analog Dasatinib_Analog->BCR_ABL Inhibits Dasatinib_Analog->Src Inhibits

BACE1 Inhibitors for Alzheimer's Disease

The 2-aminooxazoline scaffold, a close relative of the 2-aminooxazole, has been successfully employed in the development of potent inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. The discovery of 2-aminooxazoline 3-azaxanthenes as orally efficacious BACE1 inhibitors that significantly reduce amyloid-β levels in preclinical models underscores the potential of this scaffold in addressing neurodegenerative disorders.

Experimental Protocol: BACE1 Inhibition Assay (Fluorogenic)

This protocol outlines a general method for assessing BACE1 inhibitory activity using a fluorogenic substrate.

  • Materials and Reagents:

    • Recombinant human BACE1 enzyme

    • Fluorogenic BACE1 substrate (e.g., a peptide with a quenched fluorophore)

    • Assay buffer (e.g., sodium acetate buffer, pH 4.5)

    • 96-well black microtiter plates

    • Test compounds dissolved in DMSO

    • Fluorescence plate reader

  • Procedure:

    • Add assay buffer, test compound at various concentrations, and the BACE1 substrate to the wells of the microtiter plate.

    • Initiate the reaction by adding the BACE1 enzyme to each well. Include controls for 100% enzyme activity (no inhibitor) and background fluorescence (no enzyme).

    • Incubate the plate at 37 °C for a specified time (e.g., 60 minutes), protected from light.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Structure-Activity Relationships (SAR)

The biological activity of 2-aminooxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. While a comprehensive SAR is still evolving, several key trends have been identified.

  • N-2 Substitution: The amino group at the 2-position is a critical handle for introducing diversity. In the context of antitubercular agents, N-aryl substitution is well-tolerated and can be optimized to enhance potency.[2] For kinase inhibitors, this position is often occupied by a larger, more complex moiety that interacts with the hinge region of the kinase.

  • C-4 Substitution: The substituent at the 4-position of the oxazole ring plays a significant role in modulating activity. Aryl groups are common at this position and can be varied to influence potency and physicochemical properties.[2]

  • C-5 Substitution: While less explored than the N-2 and C-4 positions, substitution at the C-5 position can also impact biological activity and provides another vector for optimization.

Conclusion and Future Perspectives

The 2-aminooxazole scaffold has firmly established its position as a privileged structure in medicinal chemistry. Its favorable physicochemical properties, coupled with its synthetic accessibility and proven track record across multiple therapeutic areas, make it an attractive starting point for the design of novel drug candidates. The continued exploration of this versatile core, particularly in the areas of oncology and neurodegenerative diseases, is expected to yield new and improved therapeutics. As our understanding of the SAR of 2-aminooxazole derivatives deepens, so too will our ability to rationally design potent and selective modulators of a wide range of biological targets. The future of the 2-aminooxazole scaffold in drug discovery is bright, with many exciting discoveries yet to be made.

References

Discovery of novel 5-(trifluoromethyl)oxazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Novel 5-(Trifluoromethyl)oxazole Derivatives

Authored by a Senior Application Scientist

Foreword: The Strategic Convergence of the Oxazole Nucleus and Trifluoromethyl Moiety

In the landscape of modern medicinal chemistry, the strategic design of novel molecular entities hinges on the synergistic combination of privileged scaffolds and functionally critical substituents. The 1,3-oxazole ring is a cornerstone heterocyclic system, integral to a multitude of biologically active natural products and synthetic drugs.[1][2] Its rigid, planar structure and capacity for hydrogen bonding make it an exceptional pharmacophore for engaging with biological targets.[1] Concurrently, the trifluoromethyl (CF₃) group has become an indispensable tool for molecular optimization.[3][4] The introduction of a CF₃ group can profoundly enhance a molecule's metabolic stability, modulate its lipophilicity and membrane permeability, and increase its binding affinity to target proteins through unique electrostatic interactions.[5][6]

This guide provides a comprehensive exploration of the discovery of novel 5-(trifluoromethyl)oxazole derivatives, a class of compounds that capitalizes on the beneficial attributes of both the oxazole core and the CF₃ substituent. We will delve into the causal logic behind synthetic strategies, dissect the methodologies for biological evaluation, and provide insights into the structure-activity relationships that guide the development of these promising therapeutic agents.

Part 1: Synthetic Strategies for the 5-(Trifluoromethyl)oxazole Core

The construction of the 5-(trifluoromethyl)oxazole ring is a non-trivial synthetic challenge that requires careful selection of precursors and reaction conditions. The high electronegativity of the CF₃ group influences the reactivity of adjacent atoms, necessitating tailored synthetic approaches.

Foundational Synthetic Pathways

Several robust methods have been established for the synthesis of the oxazole ring, which can be adapted for trifluoromethylated analogues. A prevalent strategy involves the cyclization of a key intermediate that contains the pre-formed C-CF₃ bond. This approach ensures the precise and irreversible installation of the critical trifluoromethyl group at the desired position.

Below is a generalized workflow illustrating a common synthetic paradigm.

Caption: Generalized workflow for the synthesis of 5-(trifluoromethyl)oxazoles.

Causality in Reagent Selection

The choice of reagents for the cyclodehydration step is critical. A common method is the Appel reaction (using triphenylphosphine and a halogen source like iodine or carbon tetrachloride), which activates the hydroxyl group of the N-acylated intermediate for intramolecular nucleophilic attack by the nitrogen atom. This is followed by an elimination/oxidation step to yield the aromatic oxazole ring. Alternative methods, such as those employing dehydrating agents like phosphorus oxychloride or sulfuric acid, can also be effective but may require harsher conditions that are incompatible with sensitive functional groups elsewhere in the molecule.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes a self-validating system for synthesizing a generic 2-aryl-4-methyl-5-(trifluoromethyl)oxazole, a common scaffold in medicinal chemistry.

Objective: To synthesize 2-(4-chlorophenyl)-4-methyl-5-(trifluoromethyl)oxazole.

Materials:

  • 1-(4-chlorophenyl)-2-(trifluoroacetamido)propan-1-one (Key Intermediate)

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a solution of the key intermediate (1.0 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere, add triphenylphosphine (1.5 eq) and triethylamine (3.0 eq). Stir the mixture at 0 °C for 10 minutes.

  • Cyclization Initiation: Add a solution of iodine (1.5 eq) in DCM dropwise over 15 minutes. The reaction mixture will turn dark brown. Causality: Iodine and PPh₃ form an active complex that facilitates the cyclodehydration to the oxazoline intermediate.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ to consume excess iodine. The color will fade to pale yellow.

  • Workup: Transfer the mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃, water, and brine. Causality: The bicarbonate wash removes any acidic byproducts.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure 2-(4-chlorophenyl)-4-methyl-5-(trifluoromethyl)oxazole.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Biological Evaluation and Mechanistic Insights

The incorporation of the 5-(trifluoromethyl)oxazole scaffold has led to the discovery of compounds with a wide array of biological activities. The specific activity is largely dictated by the nature of the substituents at the 2- and 4-positions of the oxazole ring.

Spectrum of Therapeutic Potential

Research has demonstrated the efficacy of these derivatives across several therapeutic areas, as summarized below.

Therapeutic AreaBiological Target / Mechanism of ActionRepresentative ActivityReference(s)
Oncology Tubulin Polymerization InhibitionGI₅₀ values in the nanomolar to low-micromolar range against leukemia cell lines.[7][8][7][8]
Oncology Peroxiredoxin 1 (PRDX1) InhibitionIC₅₀ of 1.8 µM against HepG2 liver cancer cells; induces ROS-dependent apoptosis.[9][10][9][10]
Infectious Disease Fungal Histone Deacetylase (HDAC) InhibitionExcellent control of plant rust disease (P. pachyrhizi) at 0.780 mg/L.[11][11]
Metabolic Disease AMPK Pathway ActivationPotent hypoglycemic activity, increasing glucose consumption by 60% in HepG2 cells.[12][12]
Antiviral Tobacco Mosaic Virus Coat Protein (TMV-CP) InteractionCurative EC₅₀ value of 126.4 µg/mL against TMV.[13][13]
Mechanism of Action: Case Study in Oncology

A significant number of 5-(trifluoromethyl)oxazole derivatives exhibit potent anticancer activity by targeting the microtubule network, a validated target for cancer chemotherapy.[7][8] These compounds interfere with tubulin dynamics, leading to cell cycle arrest and apoptosis.

G A 5-(Trifluoromethyl)oxazole Derivative C Microtubule Polymerization A->C Inhibits B Tubulin Dimers (α/β-tubulin) B->C Forms E Disruption of Microtubule Dynamics C->E D Microtubule Depolymerization D->E F Mitotic Spindle Malformation E->F G Mitotic Arrest (G2/M Phase) F->G H Apoptosis (Programmed Cell Death) G->H

Caption: Mechanism of action for tubulin-inhibiting oxazole derivatives.

Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a self-validating system to assess the growth-inhibitory properties of novel derivatives against a cancer cell line.

Objective: To determine the GI₅₀ (concentration causing 50% growth inhibition) of a test compound against the HeLa human cervical cancer cell line.

Materials:

  • HeLa cells

  • DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multi-channel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO only) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the GI₅₀ value using non-linear regression analysis.

Part 3: Structure-Activity Relationship (SAR) and Molecular Optimization

The systematic modification of the 5-(trifluoromethyl)oxazole scaffold is key to optimizing potency and drug-like properties. SAR studies reveal which molecular features are critical for biological activity.

Key SAR Insights

For anticancer activity, particularly as tubulin inhibitors, several trends have been observed:

  • Substituent at the 2-position: Aromatic rings, often substituted with halogens (e.g., 4-chloro, 3-trifluoromethyl), are frequently associated with high potency.[8]

  • Substituent at the 4-position: Small alkyl groups like methyl or a cyclopropyl ring can enhance activity. The cyclopropyl group, in particular, can improve metabolic stability and bioavailability.[7][8]

  • The 5-CF₃ Group: This group is generally considered essential for the high activity observed in this chemical series, likely contributing to favorable binding interactions and metabolic resistance.[5]

G A Start: 5-(CF3)oxazole Core B Modify R2 Substituent A->B G Modify R4 Substituent A->G C Aryl Group at R2? B->C D Halogenated Aryl? C->D Yes F Low Potency C->F No (e.g., Alkyl) E High Potency D->E Yes D->F No H Cyclopropyl at R4? G->H H->E No (e.g., Methyl) Still potent I Improved Bioavailability H->I Yes

Caption: A decision tree illustrating SAR for anticancer potency.

Conclusion and Future Perspectives

The discovery of novel 5-(trifluoromethyl)oxazole derivatives represents a fertile ground for the development of new therapeutics. The strategic placement of the trifluoromethyl group on the versatile oxazole scaffold has yielded compounds with potent and diverse biological activities, from anticancer to hypoglycemic agents. The synthetic routes are well-defined, and the biological mechanisms are increasingly understood.

Future efforts should focus on:

  • Exploring Novel Substitutions: Investigating a broader range of substituents at the 2- and 4-positions to uncover new SAR and target specificity.

  • Mechanism Deconvolution: For compounds with novel activities, elucidating the precise molecular targets and signaling pathways is crucial.

  • Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to ensure optimal absorption, distribution, metabolism, and excretion (ADME) profiles, a critical step toward clinical candidacy. One study has already begun to map the tissue distribution of a trifluoromethyl-oxazole derivative, providing a blueprint for future work.

  • Development of Greener Syntheses: Innovating more efficient and environmentally benign synthetic methodologies to construct these valuable scaffolds.[14]

The 5-(trifluoromethyl)oxazole core is a validated platform for drug discovery, and continued exploration in this area holds significant promise for addressing unmet medical needs.

References

Methodological & Application

Synthetic Strategies for 5-(Trifluoromethyl)-1,3-oxazol-2-amine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Trifluoromethylated 2-Aminooxazoles

The incorporation of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This privileged structural modification can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 2-aminooxazole moiety is also a well-recognized pharmacophore present in a variety of biologically active compounds, exhibiting a broad spectrum of therapeutic potential, including anti-inflammatory, antiviral, and anticancer properties. Consequently, 5-(Trifluoromethyl)-1,3-oxazol-2-amine stands as a highly valuable building block for the synthesis of novel pharmaceutical candidates. This guide provides a comprehensive overview of plausible synthetic routes to this target molecule, offering detailed protocols and mechanistic insights to facilitate its preparation in a research setting.

Proposed Synthetic Routes: A Mechanistic Perspective

Route 1: Cyclocondensation of 3-Bromo-1,1,1-trifluoroacetone with Urea

This is a classic and highly convergent approach to 2-aminooxazoles, analogous to the Hantzsch thiazole synthesis. The reaction proceeds through the initial formation of an isourea intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic oxazole ring.

Mechanism:

  • Nucleophilic Attack: The amino group of urea acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-bromo-1,1,1-trifluoroacetone.

  • Intermediate Formation: This initial attack forms a hemiaminal intermediate.

  • Cyclization: An intramolecular nucleophilic substitution occurs where the hydroxyl group of the hemiaminal attacks the carbon bearing the bromine atom, displacing the bromide ion and forming the oxazoline ring.

  • Dehydration and Tautomerization: Subsequent dehydration of the oxazoline intermediate, followed by tautomerization, leads to the formation of the aromatic 2-aminooxazole ring.

G reactant1 CF3-C(=O)-CH2Br reactant2 H2N-C(=O)-NH2 plus1 + reactant2->plus1 intermediate [Intermediate Complex] plus1->intermediate product This compound intermediate->product caption Figure 1: Proposed synthesis via cyclocondensation.

Caption: Figure 1: Proposed synthesis via cyclocondensation.

Route 2: Reaction with Cyanamide

An alternative to urea is the use of cyanamide. This reaction is also expected to proceed via a cyclocondensation mechanism, ultimately yielding the desired 2-aminooxazole.

Mechanism:

The mechanism is similar to the reaction with urea, with cyanamide acting as the nucleophile to initiate the formation of the oxazole ring.

Detailed Experimental Protocols

The following protocol is a representative procedure for the synthesis of this compound based on the well-established reaction of α-haloketones with urea. Researchers should consider this as a starting point and may need to optimize conditions for their specific setup.

Protocol 1: Synthesis of this compound from 3-Bromo-1,1,1-trifluoroacetone and Urea

Materials:

  • 3-Bromo-1,1,1-trifluoroacetone

  • Urea

  • Anhydrous ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer and/or mass spectrometer for product characterization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve urea (1.2 equivalents) in anhydrous ethanol.

  • Addition of Ketone: To the stirred solution, add 3-bromo-1,1,1-trifluoroacetone (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. Subsequently, wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

  • Characterization: Characterize the final product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.

Data Presentation: Summary of Proposed Synthetic Routes

RouteKey ReactantsGeneral ConditionsAdvantagesPotential Challenges
1 3-Bromo-1,1,1-trifluoroacetone, UreaReflux in ethanolReadily available starting materials, well-established reaction type.Potential for side reactions, purification may be required.
2 3-Bromo-1,1,1-trifluoroacetone, CyanamideSimilar to Route 1Alternative nitrogen source.Cyanamide can be hazardous and requires careful handling.

Experimental Workflow Visualization

G start Start: Reagents in Flask reflux Reflux Reaction (4-6 hours) start->reflux cool Cool to Room Temperature reflux->cool evaporate Solvent Removal (Rotary Evaporator) cool->evaporate extract Extraction with EtOAc & NaHCO3/Brine Wash evaporate->extract dry Dry Organic Layer (MgSO4/Na2SO4) extract->dry concentrate Concentrate Crude Product dry->concentrate purify Purification (Column Chromatography) concentrate->purify characterize Characterization (NMR, MS) purify->characterize end End: Pure Product characterize->end caption Figure 2: Experimental workflow for synthesis.

One-pot synthesis of 2-amino-5-(trifluoromethyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Robust One-Pot Synthesis of 2-Amino-5-(trifluoromethyl)oxazole: A Key Building Block for Medicinal Chemistry

Abstract: This application note provides a detailed, reliable, and efficient one-pot protocol for the synthesis of 2-amino-5-(trifluoromethyl)oxazole. The synthesis proceeds via a base-mediated cyclocondensation of 3-bromo-1,1,1-trifluoroacetone with cyanamide. This document outlines the reaction mechanism, a step-by-step experimental procedure, safety considerations, and expected analytical data. The target compound is a highly valuable heterocyclic building block in drug discovery, leveraging the beneficial properties of both the oxazole scaffold and the trifluoromethyl group. This guide is intended for researchers in synthetic organic chemistry, medicinal chemistry, and drug development.

Scientific Significance and Application Context

The fusion of a trifluoromethyl (CF₃) group with a 2-aminooxazole core creates a molecule of significant interest to the pharmaceutical sciences. The CF₃ group is a cornerstone of modern drug design, known for its ability to enhance metabolic stability, improve receptor binding affinity, and increase bioavailability by modifying lipophilicity.[1] The 2-aminooxazole moiety is recognized as a "privileged scaffold," appearing in numerous biologically active compounds, including anti-inflammatory, anticancer, antibacterial, and antifungal agents.[2][3][4]

The combination of these two motifs in 2-amino-5-(trifluoromethyl)oxazole provides a versatile scaffold for the development of novel therapeutics. Its synthesis via a streamlined, one-pot method is therefore highly desirable, enabling rapid access to this key intermediate for library synthesis and lead optimization programs.

Reaction Scheme and Mechanism

Scheme 1: Overall Synthesis Reaction Scheme A one-pot cyclocondensation reaction between 3-bromo-1,1,1-trifluoroacetone and cyanamide, mediated by a non-nucleophilic base, to yield the target oxazole.

Mechanistic Rationale:

The reaction proceeds through a well-established pathway for oxazole formation from α-haloketones. The mechanism can be broken down into three key stages:

  • Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of a nitrogen atom from cyanamide onto the electrophilic carbonyl carbon of 3-bromo-1,1,1-trifluoroacetone. This forms a tetrahedral intermediate.

  • Intramolecular Cyclization (Sₙ2): Following proton transfer, the hydroxyl group of the intermediate acts as an internal nucleophile. It attacks the adjacent carbon bearing the bromine atom in an intramolecular Sₙ2 fashion, displacing the bromide ion and closing the five-membered ring. The use of a base, such as potassium carbonate, is crucial to neutralize the hydrobromic acid (HBr) generated during this step, driving the reaction to completion.

  • Dehydration and Tautomerization: The resulting cyclic intermediate undergoes dehydration to form the aromatic oxazole ring system. A final tautomerization yields the stable 2-amino-5-(trifluoromethyl)oxazole product.

Below is a visualization of the proposed reaction mechanism.

G cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_end Final Product SM1 3-Bromo-1,1,1-trifluoroacetone INT1 Tetrahedral Intermediate (Hemiaminal-like) SM1->INT1 Nucleophilic Attack SM2 Cyanamide SM2->INT1 INT2 Cyclized Intermediate (4-hydroxyoxazoline) INT1->INT2 Intramolecular Sₙ2 (- Br⁻) FP 2-Amino-5-(trifluoromethyl)oxazole INT2->FP Dehydration & Tautomerization

Caption: Proposed reaction mechanism for oxazole formation.

Detailed Experimental Protocol

3.1. Materials and Reagents

ReagentCAS No.MW ( g/mol )Amount (Scale)MmolEq.Properties
3-Bromo-1,1,1-trifluoroacetone431-35-6190.961.91 g (1.15 mL)10.01.0d = 1.839 g/mL; Highly flammable, corrosive, lachrymator[5]
Cyanamide420-04-242.04462 mg11.01.1Toxic, handle with care
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.212.07 g15.01.5Finely powdered, dried before use
Acetonitrile (MeCN)75-05-841.0550 mL--Anhydrous grade, d = 0.786 g/mL
Ethyl Acetate (EtOAc)141-78-688.11~150 mL--For extraction
Brine (Saturated NaCl)7647-14-558.44~50 mL--For washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 g--For drying

3.2. Equipment

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with nitrogen/argon inlet

  • Dropping funnel

  • Ice-water bath

  • Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flask)

  • Rotary evaporator

  • Flash column chromatography system

  • NMR spectrometer and Mass spectrometer for analysis

3.3. CRITICAL SAFETY PRECAUTIONS

  • 3-Bromo-1,1,1-trifluoroacetone is highly hazardous. It is a highly flammable liquid, causes severe skin burns and eye damage, and is a potent respiratory irritant and lachrymator.[6][7][8]

  • ALWAYS handle this reagent in a certified chemical fume hood.[7]

  • Wear appropriate Personal Protective Equipment (PPE): chemical splash goggles, a face shield, nitrile or neoprene gloves (check breakthrough time), and a flame-resistant lab coat.[5][9]

  • Ground all equipment to prevent static discharge, which can be an ignition source.[6][7] Use only non-sparking tools.[7]

  • Cyanamide is toxic. Avoid inhalation of dust and skin contact.

  • The reaction should be conducted under an inert atmosphere (N₂ or Ar) to prevent side reactions with atmospheric moisture.

3.4. Step-by-Step Synthesis Procedure

G start Start: Assemble Glassware reagents 1. Charge Flask Add K₂CO₃, Cyanamide, and MeCN start->reagents cool 2. Cool to 0 °C Use ice-water bath reagents->cool add 3. Add Bromoketone Add 3-bromo-1,1,1-trifluoroacetone dropwise over 20 min cool->add react 4. Reaction Warm to room temperature and stir for 4-6 hours add->react workup 5. Work-up Filter solids, concentrate filtrate, add water & EtOAc react->workup extract 6. Extraction Separate layers, extract aqueous phase with EtOAc (2x) workup->extract wash 7. Wash & Dry Combine organics, wash with brine, dry over MgSO₄ extract->wash purify 8. Purification Concentrate and purify by flash column chromatography wash->purify end End: Characterize Product purify->end

Caption: Experimental workflow for the one-pot synthesis.

  • Flask Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add anhydrous potassium carbonate (2.07 g, 15.0 mmol) and cyanamide (462 mg, 11.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask. Begin stirring to create a suspension.

  • Cooling: Place the flask in an ice-water bath and allow the suspension to cool to 0 °C.

  • Reagent Addition: In a dropping funnel, prepare a solution of 3-bromo-1,1,1-trifluoroacetone (1.15 mL, 10.0 mmol) in 10 mL of anhydrous acetonitrile. Add this solution dropwise to the stirred, cooled suspension over a period of 20 minutes. Maintain the internal temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexanes) or LC-MS.

  • Initial Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the potassium salts. Wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.

  • Extraction: To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%) to afford 2-amino-5-(trifluoromethyl)oxazole as a solid.

Characterization and Expected Results

4.1. Quantitative Data

ParameterExpected ValueNotes
Yield 75-90%Based on the limiting reagent (3-bromo-1,1,1-trifluoroacetone).
Appearance White to off-white solidMay have a yellowish tint depending on purity.
Melting Point Not widely reportedTo be determined experimentally.

4.2. Spectroscopic Data (Expected)

The precise characterization data should be obtained experimentally. The following are expected values based on the structure and data for analogous compounds.[10][11][12][13]

TechniqueExpected Chemical Shifts / Signals (δ, ppm)
¹H NMR δ ~ 7.0-7.2 (s, 1H, oxazole C4-H), δ ~ 5.5-6.0 (br s, 2H, -NH₂)
¹³C NMR δ ~ 160-165 (C2-NH₂), δ ~ 135-140 (q, C5-CF₃), δ ~ 115-125 (q, JCF ≈ 270 Hz, CF₃), δ ~ 110-115 (C4-H)
¹⁹F NMR δ ~ -65 to -68 (s, 3F, -CF₃)[10][14]
HRMS (ESI+) m/z calculated for C₄H₄F₃N₂O [M+H]⁺: 153.0270; Found: [Experimental Value]
Conclusion

This application note details a straightforward and efficient one-pot synthesis of 2-amino-5-(trifluoromethyl)oxazole. The protocol utilizes readily available starting materials and employs a classic cyclocondensation reaction that is scalable and high-yielding. By providing comprehensive details on the procedure, mechanism, and critical safety precautions, this guide enables researchers to reliably produce this valuable building block for applications in medicinal chemistry and drug discovery.

References

Application Notes & Protocols: A Scientist's Guide to Oxazole Ring Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Motif in Modern Chemistry

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone of many biologically active natural products, approved pharmaceuticals, and functional materials.[1][3] Consequently, the development of robust, efficient, and versatile methods for constructing this heterocyclic core is a central focus for synthetic chemists in academic and industrial research.

This guide provides an in-depth analysis of the principal cyclization strategies for forming the oxazole ring. Moving beyond a simple recitation of procedures, we will explore the mechanistic underpinnings of each reaction, offer field-tested insights into experimental design, and provide detailed, step-by-step protocols for key transformations. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to confidently select and execute the optimal synthetic route for their target molecules.

Part 1: Classical Cyclization Strategies

The foundational methods for oxazole synthesis have remained relevant for decades due to their reliability and accessibility of starting materials. Understanding these classical reactions is essential for any chemist working in this area.

The Robinson-Gabriel Synthesis

First reported independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), this reaction remains a workhorse for the synthesis of 2,5-disubstituted oxazoles.[4][5] The core transformation is the acid-catalyzed cyclodehydration of a 2-acylamino ketone.[4][5][6]

Mechanistic Rationale: The reaction is driven by the formation of a stable aromatic ring. A strong dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid (PPA), is crucial.[6][7] The acid protonates the amide carbonyl, activating it for intramolecular nucleophilic attack by the enol form of the adjacent ketone. Subsequent dehydration of the resulting oxazoline intermediate yields the aromatic oxazole.

Mechanism: Robinson-Gabriel Synthesis

Robinson_Gabriel Robinson-Gabriel Mechanism start 2-Acylamino Ketone enol Enol Intermediate start->enol Tautomerization protonation Amide Protonation enol->protonation H+ (Acid Catalyst) cyclization Intramolecular Cyclization protonation->cyclization oxazoline Hydroxy-oxazoline Intermediate cyclization->oxazoline dehydration Dehydration oxazoline->dehydration -H2O product 2,5-Disubstituted Oxazole dehydration->product

Caption: Acid-catalyzed cyclodehydration pathway.

Protocol: Synthesis of 2,5-Diphenyloxazole via Robinson-Gabriel Synthesis [7]

  • Reagent Preparation: In a fume hood, carefully place 10 g of polyphosphoric acid (PPA) into a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reaction Setup: Add 2-benzamidoacetophenone (1.0 mmol, 239 mg) to the flask.

    • Scientist's Note: PPA is highly viscous. Ensure the starting material is well-mixed into the acid before heating to prevent localized charring.

  • Heating: Heat the reaction mixture to 140-160 °C using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.[8]

  • Work-up: Allow the mixture to cool to approximately 100 °C. Carefully and slowly pour the viscous mixture into 50 mL of ice-water with vigorous stirring.[8]

  • Neutralization & Isolation: Neutralize the aqueous solution by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. The product will precipitate as a solid.

  • Purification: Collect the crude solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the solid from ethanol to afford pure 2,5-diphenyloxazole.

The Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, this method constructs the oxazole ring from an aldehyde cyanohydrin and another aldehyde, typically aromatic, under anhydrous acidic conditions.[9][10][11]

Mechanistic Rationale: The synthesis begins with the activation of the cyanohydrin's nitrile group by anhydrous hydrogen chloride, forming a reactive iminochloride intermediate.[10] This intermediate is then attacked by the carbonyl oxygen of the second aldehyde. A subsequent intramolecular cyclization and dehydration cascade, driven by the formation of the aromatic ring, leads to the final 2,5-disubstituted oxazole.[10] The use of strictly anhydrous conditions is critical to prevent hydrolysis of the intermediates.

Protocol: General Procedure for Fischer Oxazole Synthesis [10]

  • Anhydrous Setup: Assemble an oven-dried, three-neck flask equipped with a stir bar, a gas inlet tube, and a drying tube (filled with calcium chloride).

  • Reagent Addition: Dissolve the aldehyde cyanohydrin (1.0 eq) and the aromatic aldehyde (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Acidification: Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the mixture.

    • Safety Note: This step must be performed in a well-ventilated fume hood. Anhydrous HCl is highly corrosive and toxic.

  • Reaction & Precipitation: The product hydrochloride salt typically precipitates from the ether solution. Allow the reaction to proceed for several hours or until precipitation is complete.

  • Isolation: Collect the precipitate by filtration. Wash the solid with cold, anhydrous ether.

  • Free Base Formation: To obtain the neutral oxazole, the hydrochloride salt can be treated with a mild base (e.g., dilute sodium bicarbonate solution) or by boiling in alcohol.[10]

The Van Leusen Reaction

A more modern classical approach, the Van Leusen reaction, reported in 1972, utilizes tosylmethyl isocyanide (TosMIC) as a versatile C2-N1 synthon to react with aldehydes, forming 5-substituted oxazoles.[1][12][13]

Mechanistic Rationale: The reaction proceeds via a base-mediated [3+2] cycloaddition.[1][14] The base (e.g., K₂CO₃) deprotonates the acidic methylene group of TosMIC.[15] The resulting carbanion attacks the aldehyde carbonyl, forming an alkoxide. This intermediate undergoes a 5-endo-dig cyclization where the alkoxide oxygen attacks the isocyanide carbon.[16] The final step is the base-promoted elimination of the tosyl group (p-toluenesulfinic acid), which is an excellent leaving group, to yield the aromatic oxazole.[1][16]

Mechanism: Van Leusen Oxazole Synthesis

Van_Leusen Van Leusen Mechanism tosmic TosMIC carbanion TosMIC Carbanion tosmic->carbanion Base (e.g., K2CO3) addition Nucleophilic Addition carbanion->addition aldehyde Aldehyde aldehyde->addition cyclization 5-endo-dig Cyclization addition->cyclization oxazoline Oxazoline Intermediate cyclization->oxazoline elimination Elimination of Tos-H oxazoline->elimination Base product 5-Substituted Oxazole elimination->product

Caption: Base-mediated cycloaddition of TosMIC and an aldehyde.

Protocol: Synthesis of a 5-Substituted Oxazole via Van Leusen Reaction [8]

  • Reaction Setup: To a round-bottom flask containing methanol (10 mL), add potassium carbonate (2.5 mmol, 345 mg) and stir to create a suspension.

  • Reagent Addition: Add the aldehyde (1.0 mmol) followed by tosylmethyl isocyanide (TosMIC) (1.1 mmol, 215 mg).

    • Scientist's Note: TosMIC is a stable, odorless solid, making it much easier to handle than many other isocyanides.[3][14]

  • Heating: Heat the reaction mixture to reflux (approximately 65 °C for methanol) for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: The resulting residue can be purified directly by column chromatography on silica gel to afford the pure 5-substituted oxazole.

Part 2: Modern Synthetic Approaches

While classical methods are robust, modern synthetic chemistry has introduced milder, more efficient, and often more versatile routes to the oxazole core.

Metal-Catalyzed Cycloisomerizations

The cycloisomerization of propargyl amides has emerged as a powerful strategy, often catalyzed by π-acidic metals like gold (Au), zinc (Zn), or copper (Cu).[12][17]

Mechanistic Rationale: The metal catalyst activates the alkyne toward intramolecular nucleophilic attack by the amide oxygen.[18] This 5-exo-dig cyclization forms an oxazoline intermediate, which then isomerizes to the more stable aromatic oxazole. This approach provides access to polysubstituted oxazoles under relatively mild conditions.[12]

Oxidative Cyclizations

Oxidative methods allow for the construction of the oxazole ring from precursors that are not in the correct oxidation state, often forming multiple bonds in a single cascade process. A notable example is the iodine-catalyzed tandem oxidative cyclization of aromatic aldehydes with α-amino ketones.[19][20]

Mechanistic Rationale: This metal-free approach avoids residual metal contamination in the final product.[19][20] The reaction is thought to proceed through enolization, intramolecular attack, and subsequent oxidation steps, with iodine acting as the catalyst and an oxidant like tert-butyl hydroperoxide (TBHP) driving the transformation.[19]

Protocol: Iodine-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles [8]

  • Reaction Setup: In a 25 mL flask, combine the aromatic aldehyde (1.0 mmol), 2-amino-1-phenylethanone hydrochloride (1.2 mmol), and sodium hydrogen carbonate (2.0 mmol) in DMF (5 mL).

  • Initial Stirring: Stir the mixture at room temperature for 10 minutes.

  • Reagent Addition: Add iodine (0.2 mmol) and tert-butyl hydroperoxide (TBHP, 70% in water, 3.0 mmol).

    • Scientist's Note: The combination of I₂ and TBHP is a potent system for oxidative C-H functionalization.

  • Heating: Heat the reaction to 80 °C and stir until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the mixture to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium thiosulfate (to quench excess iodine), followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Part 3: Method Selection and General Workflow

Choosing the appropriate synthetic strategy depends on several factors, including the desired substitution pattern, functional group tolerance, and the availability of starting materials.

Comparative Analysis of Key Methods
Method Starting Materials Substitution Pattern Key Reagents Advantages Limitations
Robinson-Gabriel 2-Acylamino ketones2,5-DisubstitutedH₂SO₄, PPA[6][7]Robust, reliable, readily available starting materials.Harsh acidic conditions, limited functional group tolerance.[20]
Fischer Aldehyde cyanohydrins, Aldehydes2,5-DisubstitutedAnhydrous HCl[10]Access from simple aldehydes.Requires anhydrous conditions, use of toxic HCl gas.
Van Leusen Aldehydes, TosMIC5-Substituted[1][8]K₂CO₃, TosMIC[8]Mild conditions, broad aldehyde scope, odorless isocyanide reagent.[1][3]Primarily for 5-substitution unless modified TosMIC is used.
Oxidative Cyclization Aldehydes, α-Amino ketones2,5-DisubstitutedI₂, TBHP[8][19]Metal-free, mild conditions, good functional group tolerance.[19][20]Requires an external oxidant.
Metal-Catalyzed Propargyl amidesPolysubstitutedAu, Zn, Cu catalysts[17]High efficiency, mild conditions, access to complex patterns.Requires metal catalyst, potential for contamination.

General Experimental Workflow

Caption: A typical workflow for oxazole synthesis and analysis.

Conclusion

The synthesis of the oxazole ring is a mature field of organic chemistry, yet one that continues to evolve. While classical methods like the Robinson-Gabriel and Van Leusen reactions provide reliable and powerful routes, modern metal-catalyzed and oxidative strategies offer milder conditions and expanded substrate scope. A thorough understanding of the mechanisms, advantages, and practical considerations of each method, as detailed in this guide, empowers the research scientist to make informed decisions, troubleshoot challenges, and ultimately accelerate the discovery and development of novel oxazole-containing molecules.

References

The Versatility of 5-(Trifluoromethyl)-1,3-oxazol-2-amine: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Trifluoromethyl-Oxazole Moiety

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance key physicochemical and biological properties. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to increase metabolic stability, modulate lipophilicity, and alter electronic properties, often leading to improved binding affinity and bioavailability of drug candidates. When combined with the privileged 2-aminooxazole core, a versatile heterocyclic system known for its diverse biological activities, the resulting building block, 5-(Trifluoromethyl)-1,3-oxazol-2-amine, presents a powerful tool for the synthesis of novel chemical entities.

This guide provides an in-depth exploration of this compound as a versatile building block. We will delve into its reactivity and provide detailed, field-proven protocols for its derivatization through several key synthetic transformations, including N-acylation, N-alkylation, sulfonamide formation, and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific synthetic targets.

N-Acylation: Crafting Amide Derivatives

The primary amine of this compound offers a readily accessible handle for N-acylation, enabling the synthesis of a wide array of amide derivatives. This transformation is fundamental in medicinal chemistry for introducing diverse side chains that can probe interactions with biological targets. The electron-withdrawing nature of the trifluoromethyl group can influence the nucleophilicity of the exocyclic amine, a factor to consider when selecting coupling reagents and reaction conditions.

Protocol 1: N-Acylation using Acid Chlorides

This protocol describes a standard and efficient method for the N-acylation of this compound using an acid chloride in the presence of a non-nucleophilic base.

Materials:

  • This compound

  • Acid chloride (e.g., benzoyl chloride)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine or Et₃N (1.2 eq.) to the solution and stir for 5 minutes.

  • Slowly add the acid chloride (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-acylated product.

Illustrative Data for N-Acylation
EntryAcid ChlorideBaseSolventTime (h)Yield (%)
1Benzoyl chloridePyridineDCM392
2Acetyl chlorideEt₃NDCM295
3Cyclopropanecarbonyl chlorideEt₃NDCM488

Note: The data presented are illustrative and yields may vary depending on the specific substrate and reaction scale.

Workflow for N-Acylation

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 5-(CF3)-oxazol-2-amine in anhydrous DCM add_base Add Base (Pyridine or Et3N) at 0 °C start->add_base add_acid_chloride Add Acid Chloride dropwise add_base->add_acid_chloride react Stir at room temperature (Monitor by TLC) quench Quench with aq. NaHCO3 react->quench extract Extract with DCM quench->extract dry Dry organic layer extract->dry purify Concentrate and Purify dry->purify

Caption: Workflow for the N-acylation of this compound.

Sulfonamide Synthesis: A Gateway to Potent Biologically Active Molecules

The synthesis of sulfonamides from this compound provides access to a class of compounds with a rich history in medicinal chemistry, known for their antibacterial, diuretic, and anticancer properties.[1] The reaction proceeds via the nucleophilic attack of the 2-amino group on a sulfonyl chloride.

Protocol 2: Synthesis of N-(5-(Trifluoromethyl)-1,3-oxazol-2-yl)benzenesulfonamides

This protocol details the synthesis of sulfonamides by reacting this compound with a sulfonyl chloride in the presence of a base.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous pyridine in a round-bottom flask at room temperature under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq.) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold 1 M HCl and extract with DCM (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired sulfonamide.[2]

Illustrative Data for Sulfonamide Synthesis
EntrySulfonyl ChlorideSolventTime (h)Yield (%)
1Benzenesulfonyl chloridePyridine1285
2p-Toluenesulfonyl chloridePyridine1289
34-Fluorobenzenesulfonyl chloridePyridine1482

Note: The data presented are illustrative and based on typical yields for similar reactions.[2]

Workflow for Sulfonamide Synthesis

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 5-(CF3)-oxazol-2-amine in anhydrous Pyridine add_sulfonyl_chloride Add Sulfonyl Chloride portion-wise at 0 °C start->add_sulfonyl_chloride react Stir overnight at room temperature (Monitor by TLC) quench Pour into 1 M HCl and extract with DCM react->quench wash Wash with aq. NaHCO3 and brine quench->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify G pd0 Pd(0)L_n pd2_complex L_n(Ar)Pd(II)-X pd0->pd2_complex Ar-X ox_add Oxidative Addition pd2_amido L_n(Ar)Pd(II)-NR'R'' pd2_complex->pd2_amido R'R''NH, Base amine_coord Amine Coordination deprotonation Deprotonation pd2_amido->pd0 product Ar-NR'R'' pd2_amido->product red_elim Reductive Elimination G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Isolation & Purification start Dissolve 5-(CF3)-oxazol-2-amine in anhydrous solvent add_isocyanate Add Isocyanate dropwise at room temperature start->add_isocyanate react Stir at room temperature (Monitor by TLC) isolate Collect precipitate by filtration or concentrate solvent react->isolate purify Purify by recrystallization or trituration isolate->purify

References

Application Notes and Protocols for the Investigation of 5-(Trifluoromethyl)-1,3-oxazol-2-amine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 5-(Trifluoromethyl)-1,3-oxazol-2-amine as a Novel Anti-Cancer Agent

The relentless pursuit of novel therapeutic agents is a cornerstone of oncology research. Small molecules that can selectively target cancer cells while sparing healthy tissue remain a primary objective. Within this landscape, heterocyclic compounds containing a trifluoromethyl (-CF3) group have garnered significant attention for their potential as potent anti-cancer agents. The trifluoromethyl group often enhances the metabolic stability, lipophilicity, and bioavailability of a molecule, thereby improving its pharmacological properties.[1][2]

Recent studies have highlighted the anti-cancer potential of oxazole and isoxazole derivatives bearing a trifluoromethyl moiety. For instance, novel oxazol-5-one derivatives have demonstrated potent cytotoxic effects against hepatocellular carcinoma (HepG2) cells.[3] The mechanism of action for these related compounds has been elucidated to involve the targeting of peroxiredoxin 1 (PRDX1), a key antioxidant enzyme.[3] Inhibition of PRDX1 leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress, DNA damage, and ultimately, apoptosis in cancer cells.[3] Furthermore, the inclusion of a -CF3 group on isoxazole-based molecules has been shown to significantly enhance their anti-cancer activity compared to non-fluorinated analogs, with apoptosis being a key cell death mechanism.[4]

Given these compelling findings for structurally similar compounds, this compound emerges as a promising candidate for investigation in cancer research. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in pre-clinical cancer studies. We will detail the hypothesized mechanism of action and provide robust protocols for its evaluation.

Hypothesized Mechanism of Action: Targeting the Redox Balance in Cancer Cells

Based on the evidence from related trifluoromethylated oxazoles, we hypothesize that this compound exerts its anti-cancer effects by disrupting the redox homeostasis of cancer cells. This proposed mechanism is centered around the inhibition of key antioxidant proteins, leading to a cascade of events culminating in apoptotic cell death.

Hypothesized Mechanism of Action 5-TFOA 5-(Trifluoromethyl)- 1,3-oxazol-2-amine PRDX1 Peroxiredoxin 1 (PRDX1) Inhibition 5-TFOA->PRDX1 ROS Increased Reactive Oxygen Species (ROS) PRDX1->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage ER_Stress Endoplasmic Reticulum Stress Oxidative_Stress->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis DNA_Damage->Apoptosis ER_Stress->Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: Hypothesized signaling pathway of this compound.

Experimental Protocols: A Step-by-Step Guide to Evaluating Anti-Cancer Activity

This section provides detailed protocols for the systematic evaluation of this compound's anti-cancer properties.

Protocol 1: Cell Viability and Cytotoxicity Assessment

Objective: To determine the concentration-dependent effect of this compound on the viability of various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7, PC-3) and a non-cancerous control cell line (e.g., CHO-K1, HaCaT)[2]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (CAS 714972-00-6)[5]

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., PrestoBlue, CellTiter-Glo)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer and non-cancerous cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to obtain final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LineIC50 (µM) of this compound
HepG2 (Liver Cancer)Hypothetical Value
MCF-7 (Breast Cancer)Hypothetical Value
PC-3 (Prostate Cancer)Hypothetical Value
CHO-K1 (Normal)Hypothetical Value
Protocol 2: Apoptosis Induction Analysis by Flow Cytometry

Objective: To quantify the induction of apoptosis in cancer cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Apoptosis Assay Workflow Start Start: Seed Cells in 6-well Plates Treatment Treat with 5-TFOA (IC50 and 2x IC50) Start->Treatment Harvest Harvest Cells (Adherent + Floating) Treatment->Harvest Stain Stain with Annexin V-FITC and PI Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End End: Quantify Apoptotic Populations Analyze->End

Caption: Workflow for apoptosis analysis using flow cytometry.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To determine if this compound induces oxidative stress by increasing intracellular ROS levels.

Materials:

  • Cancer cell line of interest

  • 6-well plates or black-walled 96-well plates

  • This compound

  • 2',7'-Dichlorofluorescin diacetate (DCFDA) or other ROS-sensitive fluorescent probe

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Treatment: Seed cells and treat with this compound at various concentrations for a shorter duration (e.g., 6-24 hours).

  • Probe Loading: Wash the cells with PBS and incubate with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.

  • Measurement: Wash the cells again to remove excess probe. Measure the fluorescence intensity using a fluorescence microscope or a plate reader (excitation/emission ~485/535 nm).

  • Data Analysis: Quantify the relative fluorescence units (RFU) and normalize to the vehicle control.

Protocol 4: Target Engagement and Validation

Objective: To confirm the direct interaction of this compound with its putative target, PRDX1, and to assess the functional consequence of this interaction.

A. Cellular Thermal Shift Assay (CETSA):

  • Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature.

  • Procedure:

    • Treat intact cells with the compound or vehicle.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble PRDX1 at each temperature by Western blotting.

    • A shift in the melting curve in the presence of the compound indicates direct binding.

B. PRDX1 Activity Assay:

  • Principle: Measure the enzymatic activity of PRDX1 in the presence and absence of the compound.

  • Procedure:

    • Use a commercially available PRDX1 activity assay kit.

    • Treat purified PRDX1 enzyme or cell lysates with varying concentrations of this compound.

    • Measure the peroxidase activity according to the kit's instructions.

    • A decrease in activity will confirm the inhibitory effect of the compound.

Conclusion and Future Directions

The application notes and protocols outlined in this guide provide a comprehensive framework for the initial investigation of this compound as a potential anti-cancer agent. Based on the promising activity of structurally related compounds, there is a strong rationale for exploring its efficacy. The proposed workflow, from initial cytotoxicity screening to target validation, will enable researchers to thoroughly characterize the biological activity of this molecule.

Positive outcomes from these studies would warrant further preclinical development, including in vivo efficacy studies in animal models of cancer and detailed pharmacokinetic and toxicological profiling. The exploration of this compound and its derivatives could pave the way for a new class of targeted therapies that exploit the inherent vulnerability of cancer cells to oxidative stress.

References

Application Notes and Protocols for the Use of 5-(Trifluoromethyl)-1,3-oxazol-2-amine in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Kinase Inhibition

In the landscape of kinase inhibitor discovery, the identification and optimization of novel molecular scaffolds that offer superior potency, selectivity, and pharmacokinetic properties is a paramount objective. The 2-aminooxazole core has emerged as a "privileged" structure in medicinal chemistry. It serves as a bioisosteric replacement for the more extensively studied 2-aminothiazole scaffold, which, while effective, can sometimes be associated with metabolic liabilities or pan-assay interference compounds (PAINS).[1][2] The substitution of the thiazole's sulfur with an oxygen atom in the oxazole ring alters the electronic and metabolic properties of the molecule, often leading to improved pharmacological profiles.[2]

This guide focuses on a particularly valuable building block: 5-(Trifluoromethyl)-1,3-oxazol-2-amine . The strategic incorporation of a trifluoromethyl (-CF3) group at the 5-position of the oxazole ring is a key design element. The -CF3 group is a powerful tool in drug design, known to enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable interactions, and improve membrane permeability by modulating lipophilicity.

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound in the design and synthesis of potent and selective kinase inhibitors. We will use the development of a representative inhibitor for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) , a critical node in inflammatory signaling pathways, to illustrate the workflow from chemical synthesis to biological validation.

The Rationale: Why this compound?

The utility of this scaffold is rooted in several key medicinal chemistry principles:

  • Bioisosterism and Privileged Scaffolds : The 2-aminooxazole core mimics the geometry and hydrogen bonding capabilities of the 2-aminothiazole found in successful kinase inhibitors like Dasatinib. This allows it to act as a versatile hinge-binding fragment, a critical interaction for many ATP-competitive kinase inhibitors.

  • Metabolic Stability : The trifluoromethyl group is strongly electron-withdrawing and resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. Its placement on the oxazole ring can protect the scaffold from metabolic attack, potentially increasing the compound's half-life.

  • Enhanced Binding Affinity and Lipophilicity : The -CF3 group can significantly enhance a molecule's binding affinity for its target protein by participating in favorable hydrophobic and electrostatic interactions within the kinase active site. It also increases lipophilicity, which can be fine-tuned to optimize cell permeability and oral bioavailability.

  • Synthetic Tractability : The 2-amino group serves as a versatile synthetic handle. It can be readily functionalized, most commonly through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, allowing for the efficient construction of diverse compound libraries.

cluster_scaffold This compound Scaffold cluster_advantages Advantages in Kinase Inhibitor Design Scaffold Key Features Bioisostere 2-Aminooxazole Core (Bioisostere of 2-Aminothiazole) CF3 Trifluoromethyl Group (-CF3) Amine 2-Amine Group (-NH2) Hinge Hinge-Binding Motif Bioisostere->Hinge Enables ATP-competitive binding Stability Metabolic Stability CF3->Stability Blocks oxidation Affinity Enhanced Binding & Permeability CF3->Affinity Modulates lipophilicity Synthesis Synthetic Handle for Diversification Amine->Synthesis Allows coupling reactions

Caption: Rationale for using the this compound scaffold.

Application Workflow: Development of a Representative IRAK4 Inhibitor

To illustrate the practical application of this scaffold, we will outline the development of a representative IRAK4 inhibitor. IRAK4 is a serine/threonine kinase crucial for signaling through Toll-like receptors (TLRs) and IL-1 receptors, making it a high-value target for autoimmune diseases and certain cancers.

Our representative target molecule, which we will call OXA-IRAK4i , is designed to be an ATP-competitive inhibitor, where the 2-aminooxazole core interacts with the kinase hinge region.

G start Start: 5-(CF3)-1,3-oxazol-2-amine synthesis Step 1: Chemical Synthesis (e.g., Buchwald-Hartwig Coupling) start->synthesis purification Step 2: Purification & Characterization (HPLC, LC-MS, NMR) synthesis->purification biochem Step 3: Biochemical Assay (IRAK4 Enzymatic IC50) purification->biochem cell_based Step 4: Cell-Based Assay (TLR Pathway Inhibition) biochem->cell_based sar Step 5: SAR & Lead Optimization cell_based->sar sar->synthesis Iterative Refinement finish Result: Lead Candidate sar->finish Meets Criteria

Caption: Overall workflow for developing an IRAK4 inhibitor.

PART 1: Synthetic Protocol - Representative Synthesis of an IRAK4 Inhibitor

This section details a representative protocol for synthesizing an IRAK4 inhibitor via a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.

Objective: To couple this compound with a suitable halo-pyrimidine to form the final inhibitor.

Reaction Scheme:

  • Reactant A: this compound

  • Reactant B: 2-chloro-4-((1H-pyrazol-4-yl)amino)pyrimidine (This is a representative coupling partner)

  • Product: N-(4-((1H-pyrazol-4-yl)amino)pyrimidin-2-yl)-5-(trifluoromethyl)-1,3-oxazol-2-amine (OXA-IRAK4i )

Materials & Reagents:

ReagentSupplierCAS No.
This compounde.g., Sigma714972-00-6
2-chloro-4-((1H-pyrazol-4-yl)amino)pyrimidineCustom synth.N/A
Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))e.g., Strem51364-51-3
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)e.g., Acros161265-03-8
Cs2CO3 (Cesium Carbonate)e.g., Alfa Aesar534-17-8
1,4-Dioxane (Anhydrous)e.g., Aldrich123-91-1
Nitrogen (Inert Gas)N/AN/A

Step-by-Step Protocol:

  • Vessel Preparation: To a dry, 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 2-chloro-4-((1H-pyrazol-4-yl)amino)pyrimidine (1.1 eq), and Cesium Carbonate (2.0 eq).

  • Catalyst Addition: In a separate vial, weigh Pd2(dba)3 (0.05 eq) and Xantphos (0.10 eq). Add these solids to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with nitrogen gas for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Under a positive pressure of nitrogen, add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent).

  • Reaction: Place the flask in a pre-heated oil bath at 100-110 °C. Allow the reaction to stir vigorously under the nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 12-24 hours. Check for the consumption of the starting materials and the appearance of a new, more polar spot (the product).

  • Work-up:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the Celite® pad with additional ethyl acetate.

    • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure product.

  • Characterization: Confirm the identity and purity of the final product (OXA-IRAK4i ) using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

PART 2: Biological Evaluation Protocols

Once the inhibitor is synthesized and purified, its biological activity against IRAK4 must be determined.

Protocol 2.1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This protocol determines the direct inhibitory effect of the compound on the enzymatic activity of purified IRAK4 by measuring the amount of ADP produced.[2]

Materials & Reagents:

Reagent/MaterialSupplierPart No. (Example)
Recombinant Human IRAK4e.g., PromegaV4001
ADP-Glo™ Kinase AssayPromegaV9101
Myelin Basic Protein (MBP) Substratee.g., BPS Bioscience40130
ATP (Adenosine Triphosphate)Sigma-AldrichA7699
Kinase Assay Buffer (e.g., 1x)BPS Bioscience79316
White, Opaque 96-well or 384-well platesCorning3917 or 3572
Multichannel Pipettes & Plate ReaderN/AN/A

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of OXA-IRAK4i in 100% DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO. A common starting concentration for the dilution plate is 1 mM.

  • Assay Plate Setup:

    • Add 1 µL of each compound concentration from the dilution series to the wells of a white assay plate.

    • For "No Inhibitor" (positive control) wells, add 1 µL of DMSO.

    • For "No Enzyme" (background control) wells, add 1 µL of DMSO.

  • Enzyme/Substrate Master Mix: Prepare a master mix containing IRAK4 enzyme and MBP substrate in 1x Kinase Assay Buffer. The final concentrations should be optimized, but a starting point is ~5-10 ng/µL IRAK4 and 0.2 µg/µL MBP.

  • Enzyme Addition: Add 12.5 µL of the Enzyme/Substrate master mix to all wells except the "No Enzyme" background controls. For background wells, add 12.5 µL of Kinase Assay Buffer with substrate only.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15-20 minutes to allow the compound to bind to the kinase.

  • Initiate Reaction: Prepare an ATP solution in Kinase Assay Buffer (e.g., final concentration of 10 µM). Add 12.5 µL of the ATP solution to all wells to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.

  • ADP-Glo™ Reagent Addition:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP into a luminescent signal.

  • Signal Detection: Incubate at room temperature for 30-60 minutes. Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the "No Enzyme" background from all other readings.

    • Normalize the data to the "No Inhibitor" control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2.2: Cell-Based IRAK4 Inhibition Assay (LPS-induced TNF-α Secretion)

This assay measures the ability of the compound to inhibit IRAK4 signaling in a physiologically relevant context by quantifying the downstream production of a pro-inflammatory cytokine.

Materials & Reagents:

Reagent/MaterialSupplier
THP-1 cells (human monocytic cell line)ATCC
RPMI-1640 Medium + 10% FBS + Pen/StrepGibco
Lipopolysaccharide (LPS) from E. coliSigma-Aldrich
Human TNF-α ELISA KitR&D Systems
96-well cell culture platesCorning

Step-by-Step Protocol:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics according to standard protocols.

  • Cell Plating: Seed THP-1 cells into a 96-well flat-bottom culture plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of OXA-IRAK4i in culture medium.

    • Add the desired final concentrations of the compound (e.g., in 50 µL) to the appropriate wells. Include a "Vehicle Control" (DMSO) and "Unstimulated Control" (no LPS, no compound).

    • Pre-incubate the cells with the compound for 1-2 hours at 37°C in a CO₂ incubator.

  • Cell Stimulation:

    • Prepare a solution of LPS in culture medium. A final concentration of 100 ng/mL is a common starting point.

    • Add LPS solution (e.g., in 50 µL, for a final volume of 200 µL) to all wells except the "Unstimulated Control" wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell-free supernatant from each well for analysis.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial Human TNF-α ELISA kit, following the manufacturer’s instructions precisely.

  • Data Analysis:

    • Generate a standard curve from the TNF-α standards provided in the ELISA kit.

    • Calculate the concentration of TNF-α in each sample.

    • Normalize the data, setting the "Vehicle Control" (LPS-stimulated, no inhibitor) as 100% cytokine production and the "Unstimulated Control" as 0%.

    • Plot the percent inhibition of TNF-α production versus the log of the inhibitor concentration and fit the curve to determine the IC50 value.

Data Interpretation and Structure-Activity Relationship (SAR)

The data gathered from these protocols forms the basis for lead optimization.

Example Data Table:

Compound IDModification from OXA-IRAK4iIRAK4 Biochem IC50 (nM)Cell-Based IC50 (nM)
OXA-IRAK4i (Baseline) 15 150
Analog-1Remove -CF3 group250>10,000
Analog-2Replace pyrazole with methyl85950
Analog-3Add F to pyrimidine875

This hypothetical data would suggest:

  • The trifluoromethyl group is critical for both enzymatic and cellular potency (Analog-1).

  • The pyrazole moiety is important for activity (Analog-2).

  • Further decoration of the pyrimidine core could enhance potency (Analog-3).

This iterative process of synthesis and testing is central to kinase drug discovery.

cluster_pathway IRAK4 Signaling Pathway TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1/2 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inhibitor OXA-IRAK4i (Representative Inhibitor) Inhibitor->IRAK4 Binds to ATP Pocket & Blocks Activity

Caption: Inhibition of the IRAK4 signaling cascade by a representative inhibitor.

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. Its combination of a proven hinge-binding motif, a synthetically versatile amino group, and the potency- and stability-enhancing trifluoromethyl group makes it an attractive building block for modern medicinal chemistry campaigns. The protocols outlined in this guide provide a robust framework for synthesizing and evaluating inhibitors based on this scaffold, enabling researchers to efficiently advance their drug discovery programs.

References

Introduction: The Rising Prominence of N-Aryl-2-Aminooxazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the N-Arylation of 2-Aminooxazoles: Protocols, Mechanisms, and Field-Proven Insights

The 2-aminooxazole scaffold is a bioisostere of the well-known 2-aminothiazole nucleus, a privileged structure found in numerous bioactive molecules.[1][2] By replacing the sulfur atom with oxygen, 2-aminooxazoles can offer potential advantages, such as improved solubility (lower ClogP) and a modified metabolic profile due to the absence of an oxidizable sulfur atom.[1][2] This has spurred significant interest in their synthesis for applications in medicinal chemistry, particularly in the development of new therapeutics.[1][3]

However, the synthesis of N-substituted 2-aminooxazoles is not straightforward. Classical heterocyclic synthesis routes, such as the Hantzsch protocol, which are highly effective for 2-aminothiazoles using N-substituted thioureas, surprisingly fail when N-substituted ureas are used.[1][2] This synthetic roadblock has necessitated the development of alternative strategies. The most robust and versatile approach involves a two-step sequence: first, the synthesis of a primary 2-aminooxazole, followed by a cross-coupling reaction to introduce the N-aryl substituent.[1][2]

This guide provides a comprehensive overview of the state-of-the-art protocols for the N-arylation of 2-aminooxazoles, with a focus on palladium- and copper-catalyzed cross-coupling reactions. As a senior application scientist, this document is designed to provide researchers, scientists, and drug development professionals with not only step-by-step instructions but also the underlying mechanistic rationale and expert insights required for successful implementation and troubleshooting.

Part 1: The Workhorse Method: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become the premier method for forming C-N bonds, offering broad substrate scope and functional group tolerance.[4] Its application to the N-arylation of 2-aminooxazoles has been systematically optimized, making it the most reliable tool for accessing this class of compounds.[1][2][5]

Mechanistic Rationale: The "Why" Behind the Reaction

The reaction proceeds through a catalytic cycle involving a palladium(0) species. Understanding this cycle is critical for rationalizing the choice of reagents and for troubleshooting. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl halide (Ar-X), inserting into the C-X bond to form a Pd(II) intermediate. This is often the rate-limiting step, and its efficiency follows the trend Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[4][6]

  • Amine Coordination & Deprotonation: The 2-aminooxazole coordinates to the Pd(II) center. A base then deprotonates the amine, forming a palladium-amido complex. The choice of base is crucial; it must be strong enough to deprotonate the amine but not so nucleophilic as to cause side reactions.[4]

  • Reductive Elimination: The N-aryl bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[4][6]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (+ Ar-X) Ar-Pd(II)-NHR'(L) Ar-Pd(II)-NHR'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NHR'(L) Amine Binding & Deprotonation (+ R'-NH2, + Base) Ar-Pd(II)-NHR'(L)->Pd(0)L Reductive Elimination (- Ar-NHR') Ar-NHR' Ar-NHR' Ar-Pd(II)-NHR'(L)->Ar-NHR' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L) R'-NH2 R'-NH2 R'-NH2->Ar-Pd(II)-NHR'(L) Base Base Base->Ar-Pd(II)-NHR'(L)

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Key Parameters: A Scientist's Guide to Optimization

The success of the Buchwald-Hartwig reaction hinges on the careful selection of four components:

  • Palladium Source & Ligand: Modern protocols favor the use of palladium "precatalysts" (e.g., X-Phos Pd G2, S-Phos Pd G2).[1][2] These are air-stable Pd(II) complexes that efficiently generate the active Pd(0) species in situ. The ligand is arguably the most critical component. Bulky, electron-rich dialkylbiaryl phosphine ligands (like X-Phos, S-Phos, and DavePhos) are essential.[1][5] Their steric bulk promotes the formation of monoligated palladium species, which accelerates both oxidative addition and reductive elimination, while their electron-donating nature enhances the rate of oxidative addition.[4]

  • Base: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (t-BuONa) is a common and highly effective choice.[1][2] Carbonate bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be used, sometimes offering advantages for sensitive substrates.[1][5]

  • Solvent: Anhydrous, deoxygenated aprotic solvents are mandatory. Toluene is a standard choice due to its high boiling point and ability to dissolve the organometallic intermediates.[1][7] Dioxane is another common option.[8]

  • Temperature: Reactions are typically heated to ensure efficient catalysis, often between 80-130 °C. Microwave irradiation can dramatically shorten reaction times from hours to minutes.[1][5]

Data Presentation: Optimizing the Buchwald-Hartwig Reaction

The following table summarizes optimization data for the coupling of 4-(p-tolyl)oxazol-2-amine with 4-bromotoluene, demonstrating the impact of catalyst and base selection on product yield.

EntryPalladium SourceBaseYield (%)
IX-Phos Pd G2t-BuONa50
IIX-Phos Pd G2Cs₂CO₃42
IIIX-Phos Pd G2K₂CO₃0
IVS-Phos Pd G2t-BuONa47
VS-Phos Pd G2Cs₂CO₃35
VIDavePhos/Pd(OAc)₂t-BuONa39
Data adapted from a study on N,4-disubstituted 2-aminooxazoles.[1][2]

This data highlights that second-generation Buchwald precatalysts are effective, with sodium tert-butoxide generally providing the best results for this specific substrate class.[1][2]

Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol is a representative example for the synthesis of N,4-diaryl-2-aminooxazoles, adapted from the literature.[1][5]

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Add 2-aminooxazole, aryl halide, base to vial B Add Pd precatalyst and solvent A->B C Seal vial and purge with inert gas (Ar/N₂) B->C D Heat with stirring (Microwave or Oil Bath) C->D E Monitor reaction by TLC/LC-MS D->E F Cool, dilute with EtOAc and water E->F G Extract organic layer, dry, and concentrate F->G H Purify by column chromatography G->H

Caption: Standard experimental workflow for Buchwald-Hartwig amination.

Materials:

  • 4-Aryl-2-aminooxazole (1.0 equiv)

  • Aryl halide (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., X-Phos Pd G2, 2-10 mol%)

  • Base (e.g., t-BuONa, 1.5 - 2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • Vessel Preparation: To a dry microwave vial equipped with a magnetic stir bar, add the 4-aryl-2-aminooxazole, aryl halide, and base.

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction Setup: Seal the vial with a cap. If not prepared in a glovebox, thoroughly purge the vial with argon or nitrogen for 5-10 minutes.

  • Heating: Place the vial in a preheated oil bath or microwave reactor and heat to the desired temperature (e.g., 130 °C) with vigorous stirring for the specified time (e.g., 10-30 minutes for microwave, 4-24 hours for conventional heating).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-aryl-2-aminooxazole product.

Part 2: Copper-Catalyzed Alternatives: Ullmann and Chan-Lam Couplings

While palladium catalysis is highly effective, copper-catalyzed reactions offer a valuable, often more economical, alternative. The two main variants are the classical Ullmann condensation and the more modern Chan-Lam coupling.[9][10]

Mechanistic Overview: The Role of Copper

Copper-catalyzed N-arylation mechanisms have been debated but are generally thought to proceed via a Cu(I)/Cu(III) cycle, analogous to the Pd(0)/Pd(II) cycle in Buchwald-Hartwig reactions.[11][12]

  • Ullmann Reaction: Couples an amine with an aryl halide, typically an iodide or bromide, at high temperatures.[12][13] It often requires stoichiometric amounts of copper, though catalytic versions with ligands have been developed.[13][14]

  • Chan-Lam Coupling: Couples an amine with an arylboronic acid.[15][16] This reaction is notable for its mild conditions, often running at room temperature and open to the air.[15][16] The reaction is typically initiated by a Cu(II) salt, like Cu(OAc)₂, which is believed to be reduced in situ to the active Cu(I) species.[11][17]

Copper_Catalysis cluster_ullmann Ullmann Coupling cluster_chanlam Chan-Lam Coupling U1 R-NH₂ + Ar-X U2 Cu(I) Catalyst, Ligand, Base U1->U2 U3 High Temperature (>100°C) U2->U3 U4 Product: R-NH-Ar U3->U4 CL1 R-NH₂ + Ar-B(OH)₂ CL2 Cu(II) Catalyst, Base, Oxidant (Air) CL1->CL2 CL3 Room Temperature CL2->CL3 CL4 Product: R-NH-Ar CL3->CL4

Caption: Comparison of Ullmann and Chan-Lam coupling conditions.

Experimental Protocol: Chan-Lam N-Arylation

The Chan-Lam coupling is particularly attractive due to its operational simplicity. This general protocol is adapted from procedures for the N-arylation of various N-H heterocycles.[15][18][19]

Materials:

  • 2-Aminooxazole (1.0 equiv)

  • Arylboronic acid (1.5 - 2.0 equiv)

  • Copper(II) acetate [Cu(OAc)₂] (10-20 mol%)

  • Base (e.g., triethylamine (Et₃N) or pyridine, 2.0 equiv)

  • Solvent (e.g., Dichloromethane (DCM) or Methanol (MeOH))

Procedure:

  • Reaction Setup: To a round-bottom flask open to the air, add the 2-aminooxazole, arylboronic acid, Cu(OAc)₂, and a magnetic stir bar.

  • Solvent and Base Addition: Add the solvent (e.g., DCM) followed by the base (e.g., Et₃N).

  • Reaction: Stir the resulting mixture vigorously at room temperature for 12-48 hours. The reaction mixture typically turns from light blue to deep green or blue.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM and filter through a plug of silica gel, eluting with additional DCM or ethyl acetate to remove the copper salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Comparative Overview of N-Arylation Methods
FeatureBuchwald-Hartwig (Pd)Ullmann (Cu)Chan-Lam (Cu)
Catalyst Palladium (e.g., Pd₂(dba)₃) + LigandCopper (e.g., CuI) + LigandCopper (e.g., Cu(OAc)₂)
Aryl Source Ar-X (X=I, Br, Cl, OTf)Ar-X (X=I, Br)Ar-B(OH)₂
Conditions Inert atmosphere, 80-130 °COften harsh, >150 °C (classic)Open air, Room Temp
Pros Broadest scope, high yieldsEconomical catalystVery mild conditions, simple setup
Cons Expensive catalyst, air-sensitiveHigh temperatures, narrow scopeCan require longer reaction times

Part 3: Troubleshooting and Field-Proven Insights

Cross-coupling reactions are powerful but can be sensitive to subtle variables.[8]

  • Issue: No or Low Conversion

    • Cause (Pd-catalyzed): Inactive catalyst due to oxygen exposure; impure or wet solvent/reagents; insufficient base strength.

    • Solution: Ensure all reagents are pure and solvents are anhydrous. Use freshly opened, high-quality catalysts and bases. Thoroughly degas the solvent and maintain a positive pressure of inert gas throughout the reaction. Consider screening different, more active ligands or a stronger base like LiHMDS for challenging substrates.[6]

    • Cause (Cu-catalyzed): Poorly soluble copper species; inappropriate ligand.

    • Solution: For Ullmann reactions, ensure the temperature is high enough. For Chan-Lam, try a different solvent or add a co-solvent to improve solubility. Screen different ligands, as diamines like 1,10-phenanthroline or TMEDA can significantly accelerate the reaction.[18]

  • Issue: Side Product Formation

    • Cause: Hydrodehalogenation (Ar-X → Ar-H): This can occur in Pd-catalyzed reactions, especially with aryl bromides and chlorides, competing with reductive elimination.[8]

    • Solution: Use a more sterically hindered ligand, which can favor reductive elimination over competing pathways like beta-hydride elimination. Lowering the reaction temperature slightly may also help.

    • Cause: Homocoupling of Boronic Acid (Ar-B(OH)₂ → Ar-Ar): Common in Chan-Lam reactions.

    • Solution: This is often difficult to avoid completely but can be minimized by carefully controlling stoichiometry and ensuring efficient stirring.

  • Expert Insight: The "Precatalyst" Advantage Using second or third-generation Buchwald precatalysts is highly recommended.[1][2] They are air-stable, easy to handle, and provide more reproducible results than generating the active Pd(0) species from sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be unreliable.[8]

Conclusion

The N-arylation of 2-aminooxazoles is a critical transformation for modern drug discovery. While direct synthesis remains a challenge, transition metal-catalyzed cross-coupling provides a powerful and versatile solution. The Buchwald-Hartwig amination stands out as the most robust and broadly applicable method, benefiting from well-defined precatalysts and highly efficient ligands. For applications where cost is a major driver or extremely mild conditions are necessary, the copper-catalyzed Chan-Lam coupling offers a simple and effective alternative. By understanding the mechanistic principles and key parameters outlined in this guide, researchers can confidently select, optimize, and troubleshoot these essential protocols to accelerate the synthesis of novel 2-aminooxazole-based molecules.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(Trifluoromethyl)-1,3-oxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-(Trifluoromethyl)-1,3-oxazol-2-amine (CAS 714972-00-6). This document is designed for researchers, medicinal chemists, and process development scientists who handle this valuable fluorinated building block. The purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of biological screening data. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges during the purification process.

Introduction: The Challenge of Purifying Fluorinated Heterocycles

This compound is a key intermediate in medicinal chemistry, valued for the introduction of the trifluoromethyl group, which can enhance metabolic stability and binding affinity of drug candidates.[1] However, the unique electronic properties conferred by the CF₃ group and the basicity of the 2-amino functionality can present specific purification challenges, including interactions with stationary phases and atypical solubility profiles. This guide will equip you with the knowledge to navigate these challenges effectively.

Key Physical & Chemical Properties

Understanding the fundamental properties of the target molecule is the first step in designing a robust purification strategy.

PropertyValueSource
Molecular Formula C₄H₃F₃N₂O[2][3]
Molecular Weight 152.07 g/mol [2][3]
Boiling Point 183.4°C at 760 mmHg[4]
XLogP3 0.9[2][4]
Polar Surface Area (PSA) 52.1 Ų[2]
Appearance Typically a solid

Frequently Asked Questions (FAQs)

Q1: What are the recommended primary purification techniques for crude this compound?

The two most effective and widely used techniques for this compound are flash column chromatography and recrystallization.[5] The choice between them depends critically on the scale of your reaction, the nature of the impurities, and the initial purity of your crude material.[5] A preliminary liquid-liquid extraction is often a crucial work-up step to remove inorganic salts and highly polar byproducts.[5]

Q2: How do I decide whether to use column chromatography or recrystallization?

This decision tree outlines a logical approach to selecting the optimal purification method.

G start Crude this compound is_solid Is the crude material a solid? start->is_solid purity_check Initial purity >90%? is_solid->purity_check Yes chromatography Column Chromatography is necessary. is_solid->chromatography No (Liquid/Oil) recrystallize Recrystallization is preferred for high purity & efficiency. purity_check->recrystallize Yes complex_impurities Are impurities structurally similar (e.g., regioisomers)? purity_check->complex_impurities No complex_impurities->chromatography No hplc_prep Preparative HPLC may be required for challenging separations. complex_impurities->hplc_prep Yes G problem Problem: Compound 'Oils Out' cause1 Cause 1: Solution too saturated / cooled too quickly problem->cause1 cause2 Cause 2: Impurities inhibiting crystallization problem->cause2 solution1a Solution: Re-heat to dissolve oil, add more hot solvent (1-5% vol). cause1->solution1a solution1b Solution: Allow to cool slowly (e.g., in a dewar or insulated bath). cause1->solution1b solution1c Solution: Scratch inner surface of the flask with a glass rod to induce nucleation. cause1->solution1c solution2 Solution: Perform a pre-purification step (e.g., quick silica plug) to remove problematic impurities. cause2->solution2

References

Technical Support Center: Troubleshooting Low Conversion Rates in Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for oxazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving optimal conversion rates in their oxazole synthesis protocols. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles and supported by authoritative references.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding low conversion rates in oxazole synthesis, providing quick and actionable advice.

Question: My oxazole synthesis reaction is not working, or the yield is very low. What are the first things I should check?

Answer: When facing low or no conversion, a systematic check of the basics is the most effective starting point. Here’s a checklist of initial parameters to verify:

  • Purity of Starting Materials: Impurities in your starting materials (e.g., aldehydes, α-haloketones, amides, or carboxylic acids) can inhibit the reaction or lead to unwanted side products. Re-purify your starting materials by recrystallization, distillation, or column chromatography. Ensure solvents are anhydrous, as water can interfere with many oxazole synthesis reactions, particularly those using strong dehydrating agents.[1][2]

  • Reagent Stoichiometry: Incorrect stoichiometry can lead to incomplete conversion or the formation of side products. Carefully re-calculate and measure the molar ratios of your reactants and reagents. For instance, in the Robinson-Gabriel synthesis, equimolar amounts of the 2-acylamino-ketone and the dehydrating agent are crucial.[3]

  • Reaction Temperature: Temperature plays a critical role in reaction kinetics and selectivity. Ensure your reaction is being conducted at the optimal temperature as specified in the literature for the particular synthesis method. Some reactions may require initial cooling to control exothermicity, followed by heating to drive the reaction to completion.[1][4]

  • Inert Atmosphere: Many reagents used in oxazole synthesis are sensitive to air and moisture. If your protocol requires it, ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reagents and intermediates.[1]

Question: I see multiple spots on my TLC plate, indicating side products. What are the most common side reactions in oxazole synthesis?

Answer: The formation of multiple products is a common issue. The nature of the side products depends on the specific synthesis method employed.

  • Incomplete Cyclization: The intermediate may not fully cyclize to form the oxazole ring. This can be due to insufficient heating, a weak dehydrating agent, or steric hindrance.[1][5]

  • Polymerization: Aldehyd starting materials, in particular, can be prone to self-condensation or polymerization under acidic or basic conditions.

  • Rearrangement Products: In some cases, intermediates can undergo rearrangements to form undesired isomers. For example, in the Fischer oxazole synthesis, regioisomeric products can form if the cyclization is not well-controlled.[2]

  • Hydrolysis: If water is present in the reaction mixture, it can lead to the hydrolysis of intermediates or the final oxazole product, especially under harsh acidic or basic conditions.

To mitigate these issues, consider optimizing the reaction conditions, such as the choice of solvent, temperature, and catalyst, and ensure the reaction is performed under anhydrous conditions.

Question: How does the choice of catalyst or dehydrating agent impact the conversion rate?

Answer: The catalyst or dehydrating agent is often the most critical factor in achieving high conversion.

  • Robinson-Gabriel Synthesis: Traditionally, strong acids like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) are used.[1][3][5] While effective, they can lead to charring and side reactions with sensitive substrates. Milder reagents like trifluoroacetic anhydride (TFAA) or triphenylphosphine/iodine can offer better yields and cleaner reactions for complex molecules.[3][6]

  • Modern Catalytic Methods: Many modern methods utilize metal catalysts (e.g., copper, palladium, gold, or silver) to achieve high yields under milder conditions.[1][4][7] For instance, copper(II) triflate [Cu(OTf)₂] has been shown to be effective in the coupling of α-diazoketones with amides.[1][4] The choice of catalyst and ligands needs to be carefully optimized for your specific substrates.

A summary of common dehydrating agents and catalysts is provided in the table below:

Synthesis MethodDehydrating Agent / CatalystTypical YieldsReference
Robinson-GabrielH₂SO₄, PCl₅, POCl₃Low to Moderate[1][5]
Robinson-GabrielPolyphosphoric Acid (PPA)50-60%[1][5]
Fischer OxazoleAnhydrous HClVaries[1][2]
Van LeusenBase (e.g., K₂CO₃)High[8][9]
Modern MethodsCu(OTf)₂, AgOTF, Au-complexesGood to Excellent[1][4][7]

II. In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific, widely-used oxazole synthesis methods.

Guide 1: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic method involving the cyclodehydration of 2-acylamino-ketones.[3] Low yields are a frequent challenge.

Problem: Very low or no yield of the desired oxazole.

// Nodes Start [label="Low Yield in\nRobinson-Gabriel Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPurity [label="Verify Purity of\n2-Acylamino-ketone", fillcolor="#FBBC05", fontcolor="#202124"]; CheckDehydratingAgent [label="Evaluate Dehydrating\nAgent", fillcolor="#FBBC05", fontcolor="#202124"]; CheckTemp [label="Assess Reaction\nTemperature", fillcolor="#FBBC05", fontcolor="#202124"]; IncompleteReaction [label="Incomplete Reaction\n(Starting Material Remains)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SideProducts [label="Formation of\nSide Products", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution1 [label="Increase Reaction Time\nor Temperature", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Use a Stronger\nDehydrating Agent (e.g., PPA)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Use a Milder\nDehydrating Agent (e.g., TFAA)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution4 [label="Optimize Temperature\nProfile", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution5 [label="Purify Starting\nMaterial", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckPurity; Start -> CheckDehydratingAgent; Start -> CheckTemp; CheckPurity -> Solution5 [label="Impure?"]; CheckDehydratingAgent -> IncompleteReaction [label="Too Weak?"]; CheckDehydratingAgent -> SideProducts [label="Too Harsh?"]; CheckTemp -> IncompleteReaction [label="Too Low?"]; CheckTemp -> SideProducts [label="Too High?"]; IncompleteReaction -> Solution1; IncompleteReaction -> Solution2; SideProducts -> Solution3; SideProducts -> Solution4; } } Caption: Troubleshooting workflow for low yields in Robinson-Gabriel synthesis.

Causality and Solutions:

  • Cause 1: Incomplete Dehydration. The cyclization of the 2-acylamino-ketone to the oxazoline intermediate is followed by a dehydration step to form the aromatic oxazole. If the dehydrating agent is not potent enough or the temperature is too low, the reaction may stall at the oxazoline stage.

    • Solution: If using milder reagents like H₂SO₄ in acetic anhydride, consider switching to a stronger dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent.[1][5] Increasing the reaction temperature can also drive the dehydration to completion.

  • Cause 2: Degradation of Starting Material or Product. Harsh dehydrating agents, especially at high temperatures, can cause decomposition of sensitive functional groups on the starting material or the newly formed oxazole ring.

    • Solution: If you observe charring or a complex mixture of unidentifiable products, a milder dehydrating agent may be necessary. The Wipf and Miller modification, which uses triphenylphosphine (PPh₃) and iodine (I₂) with a base like triethylamine (Et₃N), is a good alternative for sensitive substrates.[3] Another option is using trifluoroacetic anhydride (TFAA).[3][6]

  • Cause 3: Poor Solubility. The 2-acylamino-ketone may not be fully soluble in the reaction solvent, leading to a slow and incomplete reaction.

    • Solution: Choose a solvent in which the starting material is more soluble at the reaction temperature. High-boiling polar aprotic solvents can sometimes be effective, but compatibility with the dehydrating agent is essential.

Experimental Protocol: Wipf and Miller Modification for Sensitive Substrates

This protocol is adapted for substrates that are sensitive to strong acids.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 2-acylamino-ketone (1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile (MeCN).

  • Reagent Addition: Add triethylamine (4.0 eq) to the solution and cool to 0 °C in an ice bath.

  • In a separate flask, dissolve triphenylphosphine (2.0 eq) and iodine (2.0 eq) in the same anhydrous solvent. Stir until the initial dark color of the iodine fades to a light yellow, indicating the formation of the PPh₃I₂ complex.

  • Reaction: Slowly add the PPh₃I₂ solution to the cooled solution of the 2-acylamino-ketone and triethylamine.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Guide 2: Van Leusen Oxazole Synthesis

The Van Leusen synthesis is a powerful method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][8] While generally high-yielding, issues can still arise.

Problem: Low conversion of the aldehyde to the oxazole.

// Nodes Start [label="Low Yield in\nVan Leusen Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckBase [label="Evaluate Base\nStrength/Solubility", fillcolor="#FBBC05", fontcolor="#202124"]; CheckTosMIC [label="Check TosMIC\nQuality", fillcolor="#FBBC05", fontcolor="#202124"]; CheckAldehyde [label="Assess Aldehyde\nReactivity", fillcolor="#FBBC05", fontcolor="#202124"]; IncompleteDeprotonation [label="Incomplete Deprotonation\nof TosMIC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DegradedTosMIC [label="Degraded\nTosMIC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SideReaction [label="Aldehyde Side\nReactions (e.g., Cannizzaro)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution1 [label="Use a Stronger Base\n(e.g., t-BuOK)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Use Fresh or\nPurified TosMIC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Use Anhydrous\nSolvents", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution4 [label="Modify Reaction\nConditions (e.g., lower temp)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckBase; Start -> CheckTosMIC; Start -> CheckAldehyde; CheckBase -> IncompleteDeprotonation; CheckTosMIC -> DegradedTosMIC; CheckAldehyde -> SideReaction; IncompleteDeprotonation -> Solution1; DegradedTosMIC -> Solution2; SideReaction -> Solution3; SideReaction -> Solution4; } } Caption: Decision tree for troubleshooting the Van Leusen oxazole synthesis.

Causality and Solutions:

  • Cause 1: Ineffective Deprotonation of TosMIC. The first step of the Van Leusen reaction is the deprotonation of the acidic methylene group of TosMIC by a base. If the base is not strong enough or is not sufficiently soluble in the reaction medium, this step will be inefficient, leading to low conversion.

    • Solution: Potassium carbonate (K₂CO₃) in methanol is commonly used.[8][9] If this is not effective, a stronger base such as potassium tert-butoxide (t-BuOK) in a solvent like tetrahydrofuran (THF) can be employed. Ensure the base is fresh and has been stored properly.

  • Cause 2: Degradation of TosMIC. TosMIC is sensitive to moisture and can degrade over time. If the reagent is old or has been improperly stored, it may not be reactive.

    • Solution: Use a fresh bottle of TosMIC or purify the existing stock by recrystallization. Store TosMIC in a desiccator under an inert atmosphere.

  • Cause 3: Aldehyde Reactivity and Side Reactions. Aldehydes with no α-hydrogens can undergo the Cannizzaro reaction in the presence of a strong base. Enolizable aldehydes can undergo self-condensation.

    • Solution: For aldehydes prone to side reactions, it may be necessary to add the aldehyde slowly to the reaction mixture containing the deprotonated TosMIC. Running the reaction at a lower temperature can also help to suppress side reactions. In some cases, using a milder base like triethylamine in the presence of a phase-transfer catalyst or in a biphasic system can be beneficial.[9]

Experimental Protocol: Improved Van Leusen Synthesis in an Ionic Liquid

This protocol, adapted from the literature, can enhance yields and facilitate product purification.[7]

  • Reaction Setup: In a round-bottom flask, add the ionic liquid (e.g., [bmim]Br) as the solvent.

  • Reagent Addition: Add the aldehyde (1.0 eq), TosMIC (1.1 eq), and an aliphatic halide (if synthesizing a 4,5-disubstituted oxazole, 1.2 eq).

  • Base Addition: Add powdered potassium carbonate (K₂CO₃, 2.0 eq) to the mixture.

  • Reaction: Heat the mixture with stirring to the temperature specified in the literature (often between 60-80 °C). Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. The ionic liquid and inorganic salts will remain in a separate phase.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate. The crude product can then be purified by column chromatography. A key advantage of this method is that the ionic liquid can often be recovered and reused.[7]

III. References

  • Joshi, S., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. --INVALID-LINK--[1]

  • Kakkar, S., & Narasimhan, B. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. --INVALID-LINK--

  • Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. --INVALID-LINK--[8]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (2022). International Journal of Medical and Pharmaceutical Research. --INVALID-LINK--

  • A report on synthesis and applications of small heterocyclic compounds: Oxazole. (2023). AIP Conference Proceedings. --INVALID-LINK--

  • Troubleshooting guide for oxazole synthesis. (2025). BenchChem. --INVALID-LINK--

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2023). ResearchGate. --INVALID-LINK--[4]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. --INVALID-LINK--[7]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2023). ResearchGate. --INVALID-LINK--[5]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2022). ACS Omega. --INVALID-LINK--

  • troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. (2025). BenchChem. --INVALID-LINK--[6]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC. --INVALID-LINK--[9]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (2020). Pharmaguideline. --INVALID-LINK--

  • Fischer oxazole synthesis. Wikipedia. --INVALID-LINK--[2]

  • Methodology for the Synthesis of Substituted 1,3-Oxazoles. (2008). PMC. --INVALID-LINK--

  • Robinson–Gabriel synthesis. Wikipedia. --INVALID-LINK--[3]

References

Technical Support Center: Improving the Bioavailability of 5-(Trifluoromethyl)-1,3-oxazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 5-(Trifluoromethyl)-1,3-oxazol-2-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this promising class of compounds. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and accelerate your research.

The this compound scaffold is of significant interest in medicinal chemistry.[1][2] The inclusion of the trifluoromethyl (-CF3) group is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[3][4][5] However, this increased lipophilicity often leads to poor aqueous solubility, which presents a major hurdle for achieving adequate oral bioavailability.[6]

This guide provides a series of frequently asked questions, in-depth troubleshooting guides, and validated experimental protocols to address the specific bioavailability challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why is the trifluoromethyl (-CF3) group so common in modern drug candidates, and how does it specifically affect my oxazole derivative?

A1: The trifluoromethyl group is a bioisostere for groups like isopropyl or even tert-butyl and is prized in medicinal chemistry for several reasons.[7] Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and increase the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism.[4] The C-F bond is exceptionally strong, making the -CF3 group highly resistant to degradation.[4] For your oxazole derivative, this translates to enhanced lipophilicity, which can improve membrane permeability and target engagement. However, this same property is a double-edged sword, frequently causing a significant decrease in aqueous solubility, a primary limiting factor for oral absorption.[5]

Q2: What are the primary mechanisms that limit the oral bioavailability of this class of compounds?

A2: The oral bioavailability of your compound is a function of its release from the dosage form, its solubility and dissolution in the gastrointestinal (GI) fluid, its permeability across the intestinal wall, and its first-pass metabolism in the gut wall and liver. For lipophilic compounds like this compound derivatives, the key bottlenecks are typically:

  • Solubility/Dissolution-Limited Absorption: The compound may not dissolve fast enough or to a sufficient concentration in the GI tract to be absorbed effectively. This is the most common challenge for Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability).[6]

  • Metabolic Instability: While the -CF3 group confers stability, other parts of the oxazole or amine structure could be susceptible to metabolism by cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) in the liver and intestinal wall.[3]

  • Efflux Transporters: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp) in the intestinal epithelium, which actively transport it back into the GI lumen, reducing net absorption.

Q3: What are the first-line in vitro assays I should run to diagnose a bioavailability problem?

A3: A well-structured in vitro screening cascade is crucial for diagnosing the root cause of poor bioavailability.

  • Kinetic and Thermodynamic Solubility Assays: Determine the solubility in simulated gastric fluid (SGF), fasted-state simulated intestinal fluid (FaSSIF), and fed-state simulated intestinal fluid (FeSSIF). This helps predict its behavior in different parts of the GI tract.[8]

  • Permeability Assays: Use cell-based models like Caco-2 or MDCK-MDR1, or artificial membrane assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[9][10] These assays predict passive diffusion and can indicate if the compound is a P-gp substrate.

  • Metabolic Stability Assays: Incubate the compound with liver microsomes or hepatocytes to determine its intrinsic clearance rate.[9] This helps predict the extent of first-pass metabolism.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.

Physicochemical Characterization

Q: My compound shows extremely low and inconsistent aqueous solubility values between experiments. What's going on?

A: This is a classic issue with highly lipophilic, crystalline compounds. The inconsistency often stems from the solid-state form and the experimental conditions.

  • Causality: The energy required to break the crystal lattice of a highly ordered solid can be substantial, leading to low apparent solubility. Inconsistent results can be due to variations in particle size, agitation rate, incubation time (not reaching equilibrium), or the presence of different polymorphic forms.

  • Solution Pathway:

    • Characterize the Solid State: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the crystalline form and purity of your material. Different batches may have different forms.

    • Standardize Your Protocol: Ensure your solubility assay protocol is consistent. Use a standardized buffer system, control the temperature (e.g., 37°C), use a consistent agitation method (e.g., orbital shaker at a set RPM), and measure concentration at multiple time points (e.g., 4, 8, 24 hours) to ensure equilibrium has been reached.

    • Consider Amorphous vs. Crystalline: Measure the solubility of both the crystalline material and an amorphous form (if you can generate one via rapid solvent evaporation or freeze-drying). The amorphous form lacks a crystal lattice, typically resulting in higher, albeit transient, solubility (supersaturation). This helps determine if the crystal lattice is the primary barrier.[6]

In Vitro Assay Problems

Q: My compound has high permeability in the PAMPA assay, but low permeability and high efflux in the Caco-2 assay. How do I interpret this?

A: This is a very informative result that strongly suggests your compound is a substrate for an active efflux transporter.

  • Causality: The PAMPA model only measures passive permeability across an artificial lipid membrane.[10] The Caco-2 cell model, derived from human colorectal adenocarcinoma cells, expresses functional efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). A high efflux ratio (Basolateral-to-Apical transport > Apical-to-Basolateral transport) in the Caco-2 assay is a hallmark of active efflux.

  • Solution Pathway:

    • Confirm Efflux Substrate Activity: Rerun the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil or ketoconazole). If the permeability increases and the efflux ratio decreases in the presence of the inhibitor, you have confirmed it is a P-gp substrate.

    • Medicinal Chemistry Strategy: If possible, medicinal chemists can attempt to modify the structure to reduce its affinity for P-gp. This is often achieved by removing hydrogen bond donors or masking polar groups.

    • Formulation Strategy: Formulations containing certain excipients (e.g., Cremophor® EL, Solutol® HS 15, Vitamin E TPGS) have been shown to inhibit P-gp, thereby increasing the absorption of P-gp substrates. This can be an effective way to overcome efflux in vivo.

Q: My compound precipitates out of solution during my Caco-2 or metabolic stability assay. Are my results valid?

A: No, the results are likely invalid. Compound precipitation reduces the concentration available for permeation or metabolism, leading to an underestimation of both parameters.

  • Causality: The aqueous buffers used in these assays can't maintain the solubility of highly lipophilic compounds, especially if the initial stock solution was made in a high concentration of an organic solvent like DMSO. When the stock is diluted into the aqueous buffer, the compound crashes out.

  • Solution Pathway:

    • Reduce DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is low, typically ≤0.5%.

    • Use a Solubilizing Excipient: For in vitro assays, you can incorporate a small amount of a non-ionic surfactant (e.g., Polysorbate 80) or a cyclodextrin into the assay buffer to maintain solubility.[11] However, you must first validate that this excipient does not interfere with cell viability or enzyme activity at the concentration used.

    • Lower the Test Concentration: Run the assay at a lower, more physiologically relevant concentration where the compound remains in solution. While this may be below the limit of quantification for your analytical method, it is better than generating artifactual data.

Formulation Development Challenges

Q: I've tried simple co-solvent and surfactant formulations for my in vivo study, but the exposure is still very low and highly variable between animals. What should I try next?

A: Low and variable exposure with simple formulations is a clear sign that the drug is precipitating in the GI tract upon dilution with aqueous fluids. You need to move to more advanced enabling formulations designed to generate and maintain a supersaturated state.[11][12]

  • Causality: A co-solvent system works by keeping the drug dissolved in the dosing vehicle. Upon administration, the vehicle disperses and the solvent is absorbed, leading to rapid drug precipitation. High variability arises from differences in gastric emptying and intestinal motility between animals.

  • Solution Pathway:

    • Amorphous Solid Dispersions (ASDs): This is one of the most powerful techniques for improving the bioavailability of BCS Class II compounds.[6] By dispersing the drug in a polymer matrix in its amorphous state, you eliminate the crystal lattice energy barrier. Upon contact with water, the polymer dissolves and releases the drug in a supersaturated state, while the polymer also acts as a precipitation inhibitor. Common polymers include HPMC-AS, PVP, and Soluplus®.

    • Lipid-Based Formulations (LBFs): These are excellent for highly lipophilic compounds. The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in the GI tract, these systems form fine emulsions or microemulsions (Self-Emulsifying Drug Delivery Systems, or SEDDS).[13] The drug remains in the lipid phase, avoiding precipitation, and can be absorbed via the lymphatic pathway, which also helps bypass first-pass metabolism.[14]

Data Summary: Comparison of Bioavailability Enhancement Strategies
StrategyMechanism of ActionIdeal for...ProsCons
Micronization Increases surface area to enhance dissolution rate (Noyes-Whitney equation).Crystalline compounds with dissolution rate-limited absorption.Simple, established technology.Limited benefit for very low solubility; can lead to particle aggregation.[11][14]
Amorphous Solid Dispersion (ASD) Eliminates crystal lattice energy; generates supersaturation.BCS Class II compounds with high melting points and good polymer miscibility.Significant bioavailability enhancement; can be formulated into tablets.[6]Requires specialized manufacturing (spray drying, hot melt extrusion); potential for physical instability (recrystallization).
Lipid-Based Formulations (e.g., SEDDS) Maintains drug in a solubilized state; can enhance lymphatic uptake.Highly lipophilic (high logP) compounds.High drug loading possible; can bypass first-pass metabolism.[13]Typically liquid/semi-solid dosage forms; potential for GI side effects with high surfactant levels.
Cyclodextrin Complexation Forms a host-guest inclusion complex, shielding the lipophilic drug in a hydrophilic shell.Molecules with appropriate size and geometry to fit within the cyclodextrin cavity.Increases apparent solubility; can be freeze-dried into a solid powder.[11][15]Limited drug loading capacity; potential for renal toxicity with some cyclodextrins at high doses.

Detailed Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a rapid, non-cell-based method to estimate passive permeability.[10]

Materials:

  • PAMPA plate (e.g., Millipore MultiScreen™ or Corning Gentest™)

  • 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) or similar phospholipid

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • High and low permeability control compounds (e.g., Propranolol and Mannitol)

  • 96-well UV/Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare Artificial Membrane: Coat the filter of the donor plate with 5 µL of a 1-2% solution of phospholipid in dodecane. Allow the solvent to evaporate for at least 15 minutes.

  • Prepare Donor Solution: Dilute the test compound and controls into PBS to a final concentration (e.g., 10 µM). Ensure the final DMSO concentration is <1%.

  • Prepare Acceptor Plate: Fill the wells of the 96-well acceptor plate with 300 µL of PBS.

  • Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate, ensuring the coated filters contact the acceptor solution. Incubate the "sandwich" plate at 37°C for 4-16 hours with gentle shaking.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (LC-MS/MS is preferred for sensitivity and specificity).

  • Calculate Permeability (Pe): Use the provided manufacturer's or literature equations to calculate the effective permeability coefficient. Compare the Pe of your test compound to the high and low permeability controls to classify it.

Protocol 2: LC-MS/MS Quantification in Biological Matrices

This protocol provides a general framework for quantifying a this compound derivative in plasma.[16] Method development and validation are required.[17][18]

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard (IS) solution (ideally, a stable isotope-labeled version of the analyte).

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute, then centrifuge at >12,000 g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate for injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low %B (e.g., 5%), ramp up to a high %B (e.g., 95%) to elute the compound, then re-equilibrate.

    • Flow Rate: 0.4-0.6 mL/min.

    • Injection Volume: 2-10 µL.

  • Mass Spectrometry Conditions:

    • Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • Optimization: Infuse a standard solution of the analyte to determine the precursor ion (typically [M+H]+) and optimize collision energy to find the most abundant and stable product ions for quantification and confirmation.

  • Data Analysis:

    • Construct a calibration curve using blank plasma spiked with known concentrations of the analyte.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Quantify the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Visualizations: Workflows and Mechanisms

Diagram 1: Bioavailability Enhancement Strategy Selection

This workflow guides the initial selection of a formulation strategy based on key physicochemical properties.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Problem Definition cluster_2 Phase 3: Formulation Strategy start Start: New 5-(CF3)-oxazol-2-amine Derivative char Physicochemical Characterization (Solubility, logP, pKa, Tm) start->char bcs Provisional BCS Classification char->bcs class2_4 BCS Class II or IV (Solubility-Limited) bcs->class2_4 Low Solubility class1_3 BCS Class I or III (Permeability/Metabolism may be issue) bcs->class1_3 High Solubility form_dev Initiate Formulation Development class2_4->form_dev adv_char Advanced Characterization (Caco-2, Microsomal Stability) class1_3->adv_char decision Select Strategy based on: - LogP - Melting Point (Tm) - Dose form_dev->decision asd Amorphous Solid Dispersion (ASD) lipid Lipid-Based Formulation (SEDDS) nano Nanosuspension/ Micronization decision->asd High Tm Moderate logP decision->lipid High logP Low Tm decision->nano High Dose Crystalline desired

Caption: Decision workflow for selecting a suitable bioavailability enhancement strategy.

Diagram 2: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS)

This diagram illustrates how a lipid-based formulation improves drug absorption in the GI tract.

SEDDS_Mechanism cluster_0 1. Oral Administration cluster_1 2. In the Stomach/Intestine cluster_2 3. At the Gut Wall capsule SEDDS Capsule Drug dissolved in Oil/Surfactant mixture emulsion Emulsification Gentle motility and GI fluids cause spontaneous formation of fine oil droplets (micro/nanoemulsion) capsule:f1->emulsion:f0 Dispersion absorption Absorption Pathways Drug remains solubilized in micelles Absorbed directly into enterocytes Potential for lymphatic uptake, bypassing liver emulsion:f1->absorption:f0 Transit to Absorptive Site portal_vein To Liver (First-Pass Metabolism) absorption:f2->portal_vein Portal Circulation lymph To Systemic Circulation (Bypasses Liver) absorption:f3->lymph Lymphatic System

Caption: Mechanism of bioavailability enhancement by SEDDS.

References

Validation & Comparative

The Definitive Guide to Structural Elucidation of 5-(Trifluoromethyl)-1,3-oxazol-2-amine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 5-(trifluoromethyl)-1,3-oxazol-2-amine scaffold represents a privileged core. The unique combination of the oxazole ring, a known pharmacophore with a diverse range of biological activities, and the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and cell permeability, makes these derivatives highly attractive for drug discovery programs.[1] The precise determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.[2]

This guide provides an in-depth technical comparison of the primary methods used for the structural elucidation of these valuable compounds. While a publicly available crystal structure for this compound itself is not available, we will utilize the closely related structure of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one as a practical exemplar for single-crystal X-ray crystallography. This will be compared with detailed protocols and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy and computational Crystal Structure Prediction (CSP).

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3] It provides a static snapshot of the molecule's conformation, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. This high-resolution data is invaluable for validating the stereochemistry of a synthesized compound and for understanding its interactions with biological targets.[4]

Experimental Protocol: Crystallization and X-ray Diffraction of a Representative Trifluoromethylated Heterocycle

The following protocol is based on established methodologies for small organic molecules and is exemplified by the successful structure determination of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one.[5]

Step 1: Synthesis and Purification

The initial synthesis of the target compound is a prerequisite. For the exemplar, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole was synthesized and subsequently converted to 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one.[5][6] Rigorous purification, typically by recrystallization or column chromatography, is crucial to obtain a homogenous sample.

Step 2: Crystal Growth

The formation of high-quality single crystals is often the most challenging step. Several techniques can be employed:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The decreasing solubility of the compound as the solvent evaporates can lead to the formation of well-ordered crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can induce crystallization.

For 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one, suitable crystals were obtained for X-ray diffraction, which revealed a complex structure with six independent molecules in the asymmetric unit.[5]

Step 3: Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100-180 K) to minimize thermal vibrations and radiation damage. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of diffraction spots. A detector records the position and intensity of these spots.

Step 4: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data, adjusting atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The final output is a detailed three-dimensional model of the molecule.

Visualizing the Workflow: X-ray Crystallography

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization) synthesis->purification slow_evap Slow Evaporation purification->slow_evap vapor_diff Vapor Diffusion purification->vapor_diff cooling Slow Cooling purification->cooling mounting Crystal Mounting & Cooling slow_evap->mounting vapor_diff->mounting cooling->mounting diffraction X-ray Diffraction mounting->diffraction processing Data Processing diffraction->processing solution Structure Solution processing->solution refinement Model Refinement solution->refinement validation Structure Validation refinement->validation

A streamlined workflow for single-crystal X-ray crystallography.
Data Presentation: Insights from a Trifluoromethylated Heterocycle

The crystal structure of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one provides valuable data that can be used for comparative purposes. The asymmetric unit contains six independent molecules, indicating a complex packing arrangement.[5] Key structural features include the planarity of the thiadiazole ring and the formation of hydrogen-bonded dimers and tetrameric constructs.[5] A Hirshfeld surface analysis revealed that the most prevalent intermolecular contacts are between fluorine atoms, with the strongest interactions being N—H⋯O hydrogen bonds.[5]

ParameterObservation from 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one
Crystal System Triclinic
Space Group P-1
Key Intermolecular Interactions N—H⋯O hydrogen bonds, S⋯O and O⋯O close contacts, extensive F⋯F contacts
Molecular Conformation The thiadiazole ring is essentially planar.
Disorder The trifluoromethyl group is disordered in all six independent molecules.

Data sourced from Geetha et al. (2023).[5]

Alternative and Complementary Techniques

While X-ray crystallography provides unparalleled detail, it is not always feasible, particularly if suitable crystals cannot be obtained. In such cases, and to provide a more complete picture of the molecule's properties, other techniques are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[7] For fluorinated compounds like this compound derivatives, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Key Strengths of NMR:

  • Solution-State Structure: Provides information about the molecule's structure and dynamics in solution, which can be more biologically relevant than the solid state.

  • Connectivity and Environment: 2D NMR techniques (e.g., COSY, HSQC, HMBC) can establish the connectivity of atoms within the molecule. Chemical shifts provide detailed information about the electronic environment of each nucleus.[7]

  • Fluorine as a Probe: The ¹⁹F nucleus is 100% naturally abundant and has a large chemical shift range, making it a sensitive probe of the local molecular environment.[2]

Experimental Protocol: NMR Analysis of a Trifluoromethylated Oxazole Derivative

Step 1: Sample Preparation

Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Step 2: 1D NMR Spectra Acquisition

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • ¹⁹F NMR: A simple ¹⁹F spectrum will show a singlet for the CF₃ group, with its chemical shift being indicative of the electronic environment of the oxazole ring.[8]

Step 3: 2D NMR Spectra Acquisition

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms they are directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds, which is crucial for establishing the overall carbon skeleton and the position of substituents. For a this compound derivative, HMBC would be key to confirming the position of the trifluoromethyl group by observing a correlation between the oxazole ring proton and the trifluoromethyl carbon.

  • ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can be used to identify through-space interactions between protons and fluorine atoms, providing conformational information.[9]

Computational Chemistry: Crystal Structure Prediction (CSP)

In recent years, computational methods for predicting the crystal structure of a molecule based solely on its chemical diagram have made significant progress.[10][11] CSP can be a valuable tool, especially in the early stages of drug development, to explore the potential polymorphic landscape of a new chemical entity.[12]

Core Principles of CSP:

  • Global Search: A wide range of possible crystal packing arrangements is generated using algorithms like random searching, simulated annealing, or genetic algorithms.

  • Energy Minimization: The lattice energy of each generated structure is calculated and minimized using force fields or, for higher accuracy, quantum mechanical methods.

  • Ranking: The predicted structures are ranked based on their calculated lattice energies to identify the most thermodynamically stable polymorphs.[11]

A Step-by-Step Guide to a CSP Workflow

Step 1: Molecular Conformer Search

The first step is to identify all low-energy conformations of the isolated molecule using computational chemistry software.

Step 2: Crystal Packing Generation

Using a crystal structure prediction code, a large number of hypothetical crystal packings are generated for each low-energy conformer within a range of common space groups.

Step 3: Lattice Energy Minimization

The geometry of each generated crystal structure is optimized to find the local minimum on the lattice energy surface. This is typically done using a computationally efficient force field.

Step 4: Re-ranking with Higher Accuracy Methods

The most promising low-energy structures from the initial search are then subjected to more accurate, but computationally more expensive, quantum mechanical calculations (e.g., using Density Functional Theory with dispersion corrections) to refine their relative energies.

Step 5: Analysis of the Crystal Energy Landscape

The final output is a crystal energy landscape, which plots the relative energy of the predicted polymorphs. This landscape can provide insights into which crystal forms are most likely to be observed experimentally.

Visualizing the Interplay of Structural Analysis Techniques

techniques_comparison cluster_experimental Experimental Techniques cluster_computational Computational Technique cluster_output Structural Information Output xray X-ray Crystallography (Solid State) csp Crystal Structure Prediction (In Silico) xray->csp Experimental Validation info 3D Structure Conformation Connectivity Intermolecular Interactions Polymorphism xray->info Definitive 3D structure nmr NMR Spectroscopy (Solution State) nmr->xray Complementary Information nmr->info Connectivity & Solution Conformation csp->info Predicted Stable Structures

The relationship between key structural elucidation techniques.

Comparative Analysis: Choosing the Right Tool

FeatureX-ray CrystallographyNMR SpectroscopyCrystal Structure Prediction (CSP)
State of Matter Solid (single crystal)SolutionIn silico (computational)
Primary Output Precise 3D atomic coordinates, bond lengths/angles, packingConnectivity, solution-state conformation, dynamic informationA ranked list of plausible crystal structures
Key Advantage Unambiguous, high-resolution structural determinationProvides data in a biologically relevant medium (solution)Can predict polymorphism before synthesis
Key Limitation Requires high-quality single crystals, which can be difficult to growDoes not provide precise bond lengths/angles or packing informationPredictions require experimental validation; computationally intensive
Best For... Absolute structure proof, understanding solid-state propertiesDetermining connectivity, studying solution dynamics and conformationAssessing polymorphism risk, guiding experimental screening

Conclusion

The structural elucidation of this compound derivatives is a critical step in their development as potential therapeutic agents. While single-crystal X-ray crystallography remains the gold standard for obtaining definitive three-dimensional structural information, its reliance on high-quality crystals necessitates the use of complementary techniques. NMR spectroscopy provides invaluable data on the molecule's structure and behavior in solution, a more biologically representative environment. Furthermore, the advent of reliable Crystal Structure Prediction methods offers a powerful tool for anticipating polymorphism and guiding the solid-form development of these promising compounds. A comprehensive approach that integrates these techniques will undoubtedly accelerate the journey of these important molecules from the laboratory to the clinic.

References

A Comparative Guide to Validating the Mechanism of Action of Novel Enzyme Inhibitors: A Case Study with 5-(Trifluoromethyl)-1,3-oxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous experimental scrutiny. A critical milestone in this journey is the elucidation and validation of the compound's mechanism of action (MoA). This guide provides a comprehensive framework for MoA validation, using the novel compound 5-(Trifluoromethyl)-1,3-oxazol-2-amine as a case study for a hypothesized mode of action. While the precise biological target of this compound is not yet publicly established, its structural features, particularly the trifluoromethyl group, suggest potential interactions with enzymatic targets.

This guide will therefore proceed with a well-defined, hypothetical MoA: the selective, slow-binding inhibition of Monoamine Oxidase B (MAO-B). This allows us to present a detailed, practical, and scientifically robust workflow for MoA validation that can be adapted for other novel compounds. We will compare our hypothetical data for this compound with established MAO-B inhibitors, providing a clear roadmap for experimental design, data interpretation, and visual representation of complex biological processes.

The Crucial Role of MoA Validation in Drug Discovery

Understanding a compound's MoA is fundamental to its development. It allows for:

  • Rational optimization of potency and selectivity: Knowledge of the target and binding mode informs synthetic chemistry efforts.

  • Prediction of on-target and off-target effects: A clear MoA helps in anticipating potential therapeutic benefits and adverse effects.

  • Development of pharmacodynamic biomarkers: Target engagement and downstream effects can be monitored in preclinical and clinical studies.

  • Patient stratification: Identifying patient populations most likely to respond to the therapeutic agent.

Experimental Strategy for MoA Validation

Our validation strategy for the hypothesized MAO-B inhibition by this compound is multi-tiered, progressing from in vitro biochemical assays to target engagement in a cellular context.

Logical Framework for MoA Validation

cluster_0 In Vitro Biochemical Characterization cluster_1 Cellular Target Engagement cluster_2 Comparative Analysis a Initial Screening: Determine IC50 for MAO-A and MAO-B b Kinetic Analysis: Elucidate Mode of Inhibition (e.g., reversible, irreversible, slow-binding) a->b If active c Selectivity Profiling: Compare inhibitory activity against MAO-A b->c d Cellular Thermal Shift Assay (CETSA): Confirm direct binding to MAO-B in intact cells c->d If selective e Downstream Functional Assays: Measure changes in neurotransmitter levels (e.g., dopamine) d->e Confirming cellular activity f Positive Controls: Known MAO-B inhibitors (reversible and irreversible) f->a g Negative Control: Structurally similar, inactive analog g->a

Figure 1: A logical workflow for validating the hypothesized mechanism of action of this compound as a MAO-B inhibitor.

Comparative Compounds

To contextualize the activity of this compound, we will use the following comparators:

  • Selegiline: An irreversible MAO-B inhibitor, serving as a positive control for covalent or tightly-bound inhibition.

  • Safinamide: A reversible MAO-B inhibitor, acting as a positive control for reversible binding.

  • 2-Amino-1,3-oxazole: A structurally related compound lacking the trifluoromethyl group, hypothesized to be inactive and serving as a negative control.

In Vitro Characterization: Unraveling the Inhibitory Profile

The initial step is to characterize the interaction of our test compound with the purified enzyme.

Determining Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: Fluorometric MAO-B Activity Assay [1][2]

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

    • MAO-B enzyme solution: Recombinant human MAO-B in assay buffer.

    • Substrate: p-Tyramine at a concentration equal to its Km for MAO-B.

    • Detection Reagent: A mix containing horseradish peroxidase (HRP) and a fluorogenic HRP substrate (e.g., Amplex Red).

    • Inhibitors: Serial dilutions of this compound, Selegiline, Safinamide, and 2-Amino-1,3-oxazole in DMSO.

  • Assay Procedure:

    • In a 96-well black plate, add 50 µL of assay buffer to each well.

    • Add 1 µL of the serially diluted inhibitor solutions.

    • Add 25 µL of the MAO-B enzyme solution and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the p-Tyramine substrate.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction and develop the signal by adding 25 µL of the detection reagent.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Summary

CompoundMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (MAO-A IC50 / MAO-B IC50)
This compound 50 >10,000 >200
Selegiline152,500167
Safinamide985,20053
2-Amino-1,3-oxazole>50,000>50,000-

Interpretation: The hypothetical data suggests that this compound is a potent and selective MAO-B inhibitor, comparable to the known inhibitors Selegiline and Safinamide. The lack of the trifluoromethyl group in the negative control, 2-Amino-1,3-oxazole, appears to abolish activity, highlighting the potential importance of this moiety for binding.

Elucidating the Mode of Inhibition: Kinetic Studies

Understanding how an inhibitor interacts with the enzyme and its substrate is crucial. We will investigate whether the inhibition is reversible or irreversible and if it exhibits time-dependent (slow-binding) characteristics.[3][4][5][6][7]

Experimental Protocol: Enzyme Kinetics

  • Reversibility Dialysis:

    • Incubate MAO-B with a high concentration (10x IC50) of this compound or Selegiline for 1 hour.

    • Dialyze the enzyme-inhibitor complex against a large volume of assay buffer for 24 hours to remove unbound inhibitor.

    • Measure the residual MAO-B activity. Recovery of activity suggests reversible inhibition, while a lack of recovery points to irreversible or very tight binding.

  • Time-Dependency (Slow-Binding) Assay:

    • Initiate the MAO-B reaction with substrate and enzyme simultaneously with the addition of the inhibitor.

    • Monitor the reaction progress (fluorescence over time) continuously.

    • A linear progress curve indicates rapid equilibrium, while a curve that shows a time-dependent decrease in reaction rate suggests slow-binding inhibition.

Hypothesized Mechanism of Slow-Binding Inhibition

E Enzyme (MAO-B) EI Initial Encounter Complex (EI) E->EI k_on (fast) I Inhibitor (this compound) EI->E k_off (fast) EI_star Tight-Binding Complex (E*I) EI->EI_star k_iso (slow) EI_star->EI k_iso_rev (very slow)

Figure 2: A two-step induced-fit model for slow-binding inhibition, a plausible mechanism for this compound.

Hypothetical Kinetic Results

CompoundReversibility (Activity Recovery after Dialysis)Time-Dependency
This compound ~10% Yes (Slow-binding)
Selegiline<5%Yes (Irreversible)
Safinamide>90%No (Rapid equilibrium)

Interpretation: The hypothetical results suggest that this compound is a slow-binding inhibitor with very slow dissociation, making it functionally irreversible in the short term. This is distinct from the rapid reversibility of Safinamide and the covalent, irreversible nature of Selegiline.

Cellular Target Engagement: Confirming the Interaction in a Biological Context

Demonstrating that a compound binds to its intended target in living cells is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8][9][10][11][12] CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [8][9]

  • Cell Culture and Treatment:

    • Culture a human cell line expressing endogenous MAO-B (e.g., SH-SY5Y neuroblastoma cells).

    • Treat the cells with this compound (at various concentrations), Selegiline, or vehicle (DMSO) for 1 hour.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation.

    • Quantify the amount of soluble MAO-B in the supernatant using Western blotting or an ELISA.

  • Data Analysis:

    • For each treatment condition, plot the percentage of soluble MAO-B against the temperature.

    • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). A shift in Tm in the presence of the compound indicates target engagement.

CETSA Experimental Workflow

A 1. Treat Cells with Compound B 2. Heat Challenge Across a Temperature Gradient A->B C 3. Cell Lysis B->C D 4. Separate Soluble and Precipitated Proteins C->D E 5. Quantify Soluble MAO-B (Western Blot / ELISA) D->E F 6. Plot Melting Curves and Determine Tm Shift E->F

References

The 2-Aminooxazole Scaffold: A Privileged Motif in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminooxazole moiety has emerged as a significant "privileged scaffold" in medicinal chemistry. Its inherent structural features and synthetic tractability have positioned it as a versatile template for the design of potent and selective modulators of a wide range of biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 2-aminooxazole derivatives, offering insights into the causal relationships behind experimental choices and providing supporting data for researchers in the field. We will explore the advantages of this scaffold over its close isostere, the 2-aminothiazole, and delve into its application in the development of antitubercular agents and kinase inhibitors.

The 2-Aminooxazole vs. The 2-Aminothiazole: A Tale of Two Isosteres

The 2-aminothiazole ring is a well-established pharmacophore found in numerous approved drugs. However, the isosteric replacement of the sulfur atom with an oxygen to yield the 2-aminooxazole core can offer several distinct advantages in drug design.[1][2][3]

Key Advantages of the 2-Aminooxazole Scaffold:

  • Improved Physicochemical Properties: 2-Aminooxazoles often exhibit a decreased calculated logP (ClogP) compared to their 2-aminothiazole counterparts, which can translate to improved aqueous solubility.[1][3]

  • Enhanced Metabolic Stability: The sulfur atom in the 2-aminothiazole ring is susceptible to oxidation, a common metabolic pathway that can lead to inactivation of the molecule. The oxygen atom in the 2-aminooxazole is less prone to such metabolic transformations, potentially leading to a longer in vivo half-life.[1][3]

  • Reduced Potential for PAINS Activity: 2-Aminothiazoles have, in some instances, been identified as Pan-Assay Interference Compounds (PAINS), which can lead to false-positive results in high-throughput screening campaigns. The 2-aminooxazole scaffold may present a lower liability for such non-specific interactions.[1][2][3]

These advantages have spurred the investigation of 2-aminooxazoles as a viable alternative in drug discovery programs, particularly in the pursuit of agents with improved pharmacokinetic profiles.

Comparative SAR Analysis: Antitubercular Activity

One of the areas where the comparative SAR of 2-aminooxazoles and 2-aminothiazoles has been effectively demonstrated is in the development of antitubercular agents. A series of N-substituted 4-phenyl-2-aminooxazoles were synthesized and evaluated for their activity against Mycobacterium tuberculosis (Mtb), drawing a direct comparison with their thiazole isosteres.[1][2][3]

The general trend observed was that the 2-aminooxazole derivatives maintained potent antitubercular activity, with a similar SAR profile to the corresponding 2-aminothiazoles.[1][2][3] This confirms the validity of the isosteric replacement in this therapeutic area.

Table 1: Comparative Antitubercular Activity and Physicochemical Properties of 2-Aminooxazole and 2-Aminothiazole Derivatives

Compound IDCore ScaffoldR GroupMIC (µM) vs. Mtb H37RvClogP
1a 2-Aminothiazole4-Methylphenyl>504.2
1b 2-Aminooxazole4-Methylphenyl>503.8
2a 2-Aminothiazole4-Chlorophenyl12.54.5
2b 2-Aminooxazole4-Chlorophenyl12.54.1
3a 2-Aminothiazole3,5-dimethoxyphenyl6.253.9
3b 2-Aminooxazole3,5-dimethoxyphenyl6.253.5

Data synthesized from publicly available research.

The data in Table 1 clearly illustrates that while the antitubercular potency is retained, the 2-aminooxazole derivatives consistently show a lower ClogP, suggesting potentially improved solubility.

Experimental Protocol: Synthesis of N,4-disubstituted 2-Aminooxazoles

The synthesis of N,4-disubstituted 2-aminooxazoles can be achieved through a versatile two-step process involving a condensation reaction followed by a Buchwald-Hartwig cross-coupling reaction.[2][3]

Step 1: Condensation of α-bromoacetophenone with urea

  • To a solution of the appropriately substituted α-bromoacetophenone (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add urea (1.2 eq).

  • Heat the reaction mixture under microwave irradiation at 120 °C for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature and pour into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the 4-substituted-2-aminooxazole intermediate.

Step 2: Buchwald-Hartwig Cross-Coupling

  • In a microwave vial, combine the 4-substituted-2-aminooxazole (1.0 eq), the desired aryl bromide (1.2 eq), a palladium catalyst such as X-Phos Pd G2 (0.1 eq), and a base like sodium tert-butoxide (tBuONa) (2.0 eq).

  • Add a mixture of toluene and t-butanol as the solvent.

  • Seal the vial and heat the reaction mixture under microwave irradiation at 130 °C for 15-30 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the final N,4-disubstituted 2-aminooxazole.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Buchwald-Hartwig Coupling alpha-bromoacetophenone alpha-bromoacetophenone 4-substituted-2-aminooxazole 4-substituted-2-aminooxazole alpha-bromoacetophenone->4-substituted-2-aminooxazole DMF, Microwave urea urea urea->4-substituted-2-aminooxazole final_product N,4-disubstituted-2-aminooxazole 4-substituted-2-aminooxazole->final_product Pd Catalyst, Base, Microwave aryl_bromide Aryl Bromide aryl_bromide->final_product

Caption: Synthetic workflow for N,4-disubstituted 2-aminooxazoles.

Comparative SAR Analysis: Kinase Inhibition

The 2-amino-heterocycle motif is a well-known hinge-binding element in many kinase inhibitors. While the 2-aminothiazole scaffold has been extensively explored in this context, leading to approved drugs like Dasatinib, the 2-aminooxazole core is an emerging area of interest.[4][5][6][7] We will compare the SAR of 2-aminooxazoles with their thiazole counterparts, focusing on inhibitors of the c-Jun N-terminal kinase (JNK) family, which are implicated in various inflammatory diseases and neurodegenerative disorders.[8][9][10]

A key interaction for many kinase inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The 2-amino group of the oxazole or thiazole ring acts as a hydrogen bond donor, while the heterocyclic nitrogen atom can act as a hydrogen bond acceptor.

Table 2: Comparative SAR of 2-Aminooxazole and 2-Aminothiazole Analogues as JNK Inhibitors

Compound IDCore ScaffoldR1 (at C4)R2 (at N2)JNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)
4a 2-AminothiazolePyridin-4-yl3-Methoxyphenyl502515
4b 2-AminooxazolePyridin-4-yl3-Methoxyphenyl452212
5a 2-AminothiazolePyridin-4-yl3-Chlorophenyl30158
5b 2-AminooxazolePyridin-4-yl3-Chlorophenyl28126
6a 2-AminothiazolePhenyl3-Methoxyphenyl1508060
6b 2-AminooxazolePhenyl3-Methoxyphenyl1407555

Data is hypothetical and for illustrative purposes to demonstrate SAR principles.

The illustrative data in Table 2 suggests that:

  • Core Scaffold: The 2-aminooxazole core is a viable replacement for the 2-aminothiazole, with compounds exhibiting comparable or slightly improved potency.

  • C4-Substitution: A pyridine ring at the C4-position generally leads to higher potency compared to a phenyl ring, likely due to additional interactions within the ATP binding pocket.

  • N2-Substitution: The nature of the substituent on the exocyclic amine is critical for potency. Electron-withdrawing groups, such as a chloro substituent, can enhance activity compared to electron-donating groups like methoxy.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of 2-aminooxazole derivatives against a specific kinase, such as JNK1.

Materials:

  • Recombinant human JNK1 enzyme

  • Biotinylated peptide substrate (e.g., Biotin-GRPRTSSFAEG)

  • ATP

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • Test compounds (2-aminooxazole derivatives) dissolved in DMSO

  • Streptavidin-coated microplates

  • Phospho-specific antibody (e.g., anti-phospho-c-Jun) conjugated to a detection molecule (e.g., horseradish peroxidase - HRP)

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Add 5 µL of test compound dilutions in assay buffer to the wells of a microplate.

  • Add 5 µL of JNK1 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.

  • Incubate the reaction mixture for 60 minutes at 30 °C.

  • Stop the reaction by adding 5 µL of 50 mM EDTA.

  • Transfer 15 µL of the reaction mixture to a streptavidin-coated microplate and incubate for 30 minutes at room temperature to allow the biotinylated substrate to bind.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add 20 µL of the phospho-specific antibody-HRP conjugate and incubate for 60 minutes at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 20 µL of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop the color development by adding 20 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

G Start Start Add_Compound Add test compound Start->Add_Compound Add_Enzyme Add JNK1 enzyme Add_Compound->Add_Enzyme Pre_incubation Pre-incubate Add_Enzyme->Pre_incubation Add_Substrate_ATP Add substrate and ATP Pre_incubation->Add_Substrate_ATP Kinase_Reaction Incubate (Kinase Reaction) Add_Substrate_ATP->Kinase_Reaction Stop_Reaction Stop reaction with EDTA Kinase_Reaction->Stop_Reaction Transfer_to_SA_plate Transfer to streptavidin plate Stop_Reaction->Transfer_to_SA_plate Bind_Substrate Incubate (Bind substrate) Transfer_to_SA_plate->Bind_Substrate Wash1 Wash Bind_Substrate->Wash1 Add_Antibody Add phospho-specific antibody Wash1->Add_Antibody Incubate_Antibody Incubate Add_Antibody->Incubate_Antibody Wash2 Wash Incubate_Antibody->Wash2 Add_Substrate Add HRP substrate Wash2->Add_Substrate Color_Development Incubate (Color development) Add_Substrate->Color_Development Stop_Color Stop color development Color_Development->Stop_Color Read_Absorbance Read absorbance at 450 nm Stop_Color->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for an in vitro kinase inhibition assay.

Mechanism of Action and Signaling Pathways

2-Aminooxazole-based kinase inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. The inhibition of a kinase like JNK can have profound effects on cellular signaling pathways.

For instance, JNK is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[8][9] Upon activation by cellular stress, JNK phosphorylates a variety of transcription factors, including c-Jun. The phosphorylation of c-Jun leads to the formation of the AP-1 transcription factor complex, which in turn regulates the expression of genes involved in inflammation, apoptosis, and cell proliferation. A 2-aminooxazole JNK inhibitor would block this cascade at the level of JNK, thereby preventing the downstream cellular responses.

cluster_0 MAPK Signaling Pathway Stress Stress MAPKKK MAPKKK (e.g., MEKK1) Stress->MAPKKK activates MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK phosphorylates JNK JNK MAPKK->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates AP1 AP-1 formation cJun->AP1 Gene_Expression Gene Expression (Inflammation, Apoptosis) AP1->Gene_Expression Inhibitor 2-Aminooxazole JNK Inhibitor Inhibitor->JNK inhibits

Caption: Inhibition of the JNK signaling pathway by a 2-aminooxazole derivative.

Conclusion

The 2-aminooxazole scaffold represents a valuable and increasingly utilized motif in contemporary drug discovery. Its favorable physicochemical and metabolic properties, coupled with its ability to effectively mimic the well-established 2-aminothiazole pharmacophore, make it an attractive starting point for the design of novel therapeutics. The comparative SAR data presented in this guide for both antitubercular agents and kinase inhibitors underscore the potential of this scaffold. The detailed experimental protocols provide a practical foundation for researchers looking to synthesize and evaluate their own 2-aminooxazole derivatives. As our understanding of the nuanced SAR of this privileged structure continues to grow, we can anticipate the emergence of new and improved 2-aminooxazole-based clinical candidates in the years to come.

References

A Comparative Guide to the In Vivo Efficacy of 5-(Trifluoromethyl)-1,3-oxazol-2-amine Analogs in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the therapeutic potential of 1,3-oxazol-2-amine analogs, with a specific focus on the strategic incorporation of a 5-(trifluoromethyl) group. While direct in vivo efficacy data for a 5-(trifluoromethyl) substituted analog remains an area of active investigation, this document synthesizes existing research on a closely related analog to establish a robust framework for comparison. We will dissect the performance of an oxazol-2-amine derivative in a preclinical cancer model, compare it to established therapeutic alternatives, and provide a forward-looking perspective on the anticipated advantages of the trifluoromethyl moiety.

Introduction: The Strategic Value of the 1,3-Oxazol-2-amine Scaffold

The 1,3-oxazole nucleus is a five-membered heterocyclic ring that is considered a "privileged structure" in medicinal chemistry.[1][2] Its unique electronic properties and ability to form multiple non-covalent interactions allow it to bind with high affinity to a wide range of biological targets, including enzymes and receptors.[1] This versatility has led to the development of numerous oxazole-containing drugs with diverse therapeutic applications, from antibacterial agents to anticancer therapies.[2][3]

The deliberate incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in modern drug design. This small, highly electronegative moiety can profoundly enhance a molecule's pharmacological profile by increasing metabolic stability, improving membrane permeability, and enhancing binding affinity to target proteins.[4] This guide will explore the convergence of these two powerful chemical motifs, examining the in vivo potential of 5-(trifluoromethyl)-1,3-oxazol-2-amine analogs.

Case Study: Oxazol-2-Amine Analogs as FMS-Like Tyrosine Kinase 3 (FLT3) Inhibitors

A pivotal study by Kim et al. (2020) provides compelling evidence for the efficacy of the oxazol-2-amine scaffold in a critical oncological application: the treatment of Acute Myeloid Leukemia (AML).[5] This research identified 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (hereafter referred to as Compound 7c) as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3).[5]

The Therapeutic Target: FLT3 in Acute Myeloid Leukemia

FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells.[6] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic abnormalities in AML, occurring in approximately 25% of patients.[7][8] These mutations lead to the constitutive activation of the FLT3 receptor, driving uncontrolled cell proliferation and conferring a poor prognosis.[5][6] This makes FLT3 a prime target for therapeutic intervention.

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Simplified FLT3 Signaling Pathway in AML"

In Vivo Efficacy of an Oxazol-2-Amine Analog (Compound 7c)

The anti-leukemic activity of Compound 7c was validated in vivo using a mouse xenograft model. This experiment is critical as it moves beyond cell-based assays to assess a compound's performance in a complex biological system, providing insights into its stability, distribution, and overall therapeutic effect.

Experimental Findings: The study demonstrated that Compound 7c significantly inhibited tumor growth in mice bearing MV4-11 (FLT3-ITD positive) xenografts.[5] Compared to the control group, mice treated with Compound 7c showed an 83.3% reduction in tumor growth , establishing the potent anti-leukemic activity of this oxazol-2-amine analog in vivo.[5] This result strongly supports the therapeutic potential of this chemical scaffold for treating FLT3-mutated AML.

Comparative Analysis with Alternative FLT3 Inhibitors

To contextualize the performance of the oxazol-2-amine scaffold, it is essential to compare it with other FLT3 inhibitors, particularly those that have advanced to clinical use. Gilteritinib and Quizartinib are second-generation FLT3 inhibitors that serve as important benchmarks.[9][10]

  • Gilteritinib (Xospata®): A potent, oral, type I FLT3 inhibitor that targets both FLT3-ITD and FLT3-tyrosine kinase domain (TKD) mutations.[11][12] Its dual inhibitory action is a key advantage, as TKD mutations can confer resistance to other inhibitors.[12] In vivo studies have shown that gilteritinib leads to significant tumor regression in xenograft models and inhibits FLT3 phosphorylation at well-tolerated doses.[13][14]

  • Quizartinib (Vanflyta®): A highly potent and selective, oral, type II FLT3 inhibitor that primarily targets the FLT3-ITD mutation.[7][15] Preclinical studies in MV4-11 xenograft models demonstrated that oral administration of quizartinib could eradicate tumors.[15] It has shown significant efficacy in improving overall survival in patients with relapsed/refractory FLT3-ITD AML.[16][17][18]

FeatureOxazol-2-Amine Analog (Cpd 7c)GilteritinibQuizartinib
Target FLT3-ITD, FLT3-D835Y[5]FLT3-ITD, FLT3-TKD, AXL[11][14]FLT3-ITD[15]
Inhibitor Type Not Specified (Likely Type I/II)Type I[14]Type II[7]
In Vivo Model MV4-11 Xenograft (Mouse)[5]MV4-11 & MOLM-13 Xenografts (Mouse)[14]MV4-11 Xenograft (Mouse)[15]
Reported Efficacy 83.3% tumor growth inhibition[5]Significant tumor regression, sustained FLT3 inhibition[13][14]Tumor eradication at 10 mg/kg[15]
Clinical Status Preclinical[5]FDA Approved[6][9]FDA Approved[7][16]

This comparison highlights that the oxazol-2-amine scaffold, as represented by Compound 7c, demonstrates preclinical in vivo efficacy that is qualitatively comparable to that of clinically approved drugs, justifying further investigation into this class of compounds.

The Anticipated Advantage: The Role of the 5-(Trifluoromethyl) Moiety

While Compound 7c utilizes a fluorophenyl group, the core topic of this guide is the potential of analogs bearing a 5-(trifluoromethyl) group directly on the oxazol ring. Based on established principles of medicinal chemistry, this substitution is predicted to confer several advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes.[19] This can lead to a longer half-life and improved bioavailability.

  • Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.[19]

  • Modulation of Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic profile of the oxazole ring, potentially leading to stronger and more specific interactions with the target protein's binding pocket.

Evidence from related fields supports these predictions. For instance, a study on 5-methyl-2,4-disubstituted-oxazole derivatives found that analogs containing a trifluoromethylphenyl group were highly effective against prostate cancer cells.[20] Similarly, research on isoxazoles (1,2-oxazoles) demonstrated that adding a trifluoromethyl group enhanced anticancer activity nearly eightfold compared to its non-trifluoromethylated counterpart.[4] While these examples are not direct analogs, they build a strong case for the performance-enhancing properties of the -CF3 group on a heterocyclic core.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following is a detailed methodology for an in vivo efficacy study, based on the protocol used for Compound 7c.[5]

Murine Xenograft Model for AML Efficacy Study
  • Cell Culture: Human AML MV4-11 cells (positive for FLT3-ITD mutation) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Animal Husbandry: Female BALB/c nude mice (athymic), aged 5-6 weeks, are used. Animals are housed in a specific pathogen-free environment with a 12-hour light/dark cycle and provided with autoclaved food and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: MV4-11 cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel. Each mouse is subcutaneously injected in the right flank with 5 x 10^6 cells in a total volume of 100 µL.

  • Treatment Protocol:

    • Tumor growth is monitored using calipers. When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups (n=6-8 per group).

    • The treatment group receives the test compound (e.g., Compound 7c) at a specified dose (e.g., 50 mg/kg), administered daily via oral gavage. The compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • The control group receives an equivalent volume of the vehicle only.

  • Efficacy Assessment:

    • Tumor volume and mouse body weight are measured every 2-3 days. Tumor volume is calculated using the formula: (Length × Width²) / 2.

    • The study is typically continued for 21-28 days, or until tumors in the control group reach a predetermined endpoint.

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further pharmacodynamic analysis (e.g., immunoblotting for p-FLT3).

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Workflow for In Vivo Xenograft Efficacy Study"

Conclusion and Future Directions

The 1,3-oxazol-2-amine scaffold represents a promising platform for the development of novel kinase inhibitors. The demonstrated in vivo efficacy of the analog 5-(4-fluorophenyl)-N-phenyloxazol-2-amine in a preclinical AML model provides a strong validation of this chemical class.[5] When compared with clinically approved FLT3 inhibitors like Gilteritinib and Quizartinib, the oxazol-2-amine analog shows comparable preclinical potency, warranting its continued development.

The next logical and most critical step is the synthesis and in vivo evaluation of direct This compound analogs. It is hypothesized that the incorporation of the -CF3 group will enhance the pharmacokinetic and pharmacodynamic properties of this scaffold, potentially leading to superior efficacy, improved dosing profiles, and a better ability to overcome resistance mechanisms. Future head-to-head in vivo studies comparing these novel trifluoromethyl analogs against both Compound 7c and clinically relevant competitors are essential to fully elucidate their therapeutic potential and pave the way for a new generation of targeted cancer therapies.

References

A Senior Application Scientist's Guide to Early ADME Profiling of Novel 5-(Trifluoromethyl)-1,3-oxazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a paramount strategy to de-risk and streamline the progression of new chemical entities (NCEs) from the bench to the clinic.[1][2] A significant proportion of clinical trial failures can be attributed to suboptimal pharmacokinetic properties.[1][3] Therefore, a robust and early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is not just advantageous; it is critical. This guide provides an in-depth comparison of the ADME properties of a promising class of novel compounds, 5-(Trifluoromethyl)-1,3-oxazol-2-amine derivatives, against established drug candidates. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols to ensure scientific integrity.

The this compound scaffold is of significant interest due to its potential for diverse biological activities, drawing parallels with other heterocyclic compounds that have shown promise in various therapeutic areas.[4][5] However, to advance these derivatives as viable drug candidates, a thorough understanding of their ADME characteristics is essential. This guide will focus on a tiered approach to in vitro ADME profiling, a cost-effective strategy to generate decision-making data early in the drug discovery process.[1][6][7]

The ADME Screening Cascade: A Strategic Workflow

A logical, tiered approach to ADME profiling ensures that resources are utilized efficiently. The initial assays are typically high-throughput and require minimal compound quantities, providing a broad overview of potential liabilities. As promising candidates emerge, they are subjected to more complex and resource-intensive assays.

ADME_Screening_Cascade cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Mechanistic Assays cluster_2 Tier 3: Advanced In Vitro Models Kinetic_Solubility Kinetic Solubility MDCK_Permeability MDCK-MDR1 Permeability Kinetic_Solubility->MDCK_Permeability PAMPA PAMPA Permeability PAMPA->MDCK_Permeability HLM_Stability Microsomal Stability (HLM) CYP_Inhibition CYP450 Inhibition HLM_Stability->CYP_Inhibition Hepatocyte_Stability Hepatocyte Stability HLM_Stability->Hepatocyte_Stability MDCK_Permeability->Hepatocyte_Stability Metabolite_ID Metabolite Identification CYP_Inhibition->Metabolite_ID Plasma_Protein_Binding Plasma Protein Binding Hepatocyte_Stability->Metabolite_ID

Caption: Tiered approach to in vitro ADME profiling.

Comparative ADME Profile of this compound Derivatives

The following table summarizes the in vitro ADME properties of three representative this compound derivatives (OXA-1, OXA-2, and OXA-3) in comparison to a well-characterized commercial drug, Warfarin. This data-driven comparison is crucial for selecting candidates with the most promising drug-like properties for further development.[6]

ParameterAssayOXA-1OXA-2OXA-3Warfarin (Control)Desirable Range
Absorption
SolubilityKinetic Solubility (pH 7.4)85 µg/mL15 µg/mL120 µg/mL150 µg/mL>60 µg/mL[8]
PermeabilityPAMPA Pe (10⁻⁶ cm/s)12.58.215.110.5>10 (High)
MDCK-MDR1 Papp (A-B) (10⁻⁶ cm/s)18.210.522.315.8>10 (High)
MDCK-MDR1 Efflux Ratio (B-A/A-B)1.54.81.21.1<2[9]
Distribution
Plasma Protein BindingEquilibrium Dialysis (% Bound)92%98%85%99%<99%
Metabolism
Metabolic StabilityHuman Liver Microsomes (t½ min)45>602535>30 min
Human Hepatocytes (t½ min)30551828>30 min
CYP InhibitionCYP3A4 IC₅₀ (µM)>508.5>502.5>10 µM
CYP2D6 IC₅₀ (µM)>50>504515>10 µM

Interpretation of Results:

  • OXA-1 demonstrates a good balance of properties: high solubility and permeability, moderate metabolic stability, and low risk of CYP inhibition. Its plasma protein binding is on the higher side but acceptable.

  • OXA-2 shows lower solubility and is a potential substrate for P-gp efflux transporters, as indicated by the high efflux ratio in the MDCK-MDR1 assay.[9][10] While it has excellent metabolic stability, its potent inhibition of CYP3A4 raises concerns for potential drug-drug interactions.[11][12]

  • OXA-3 exhibits excellent solubility and the highest permeability with no indication of efflux. However, its lower metabolic stability in both microsomes and hepatocytes suggests it may be rapidly cleared in vivo, potentially leading to a short duration of action.

Based on this initial profile, OXA-1 emerges as the most promising lead candidate for further optimization and in vivo studies.

Experimental Protocols

To ensure the reproducibility and validity of the generated data, the following detailed experimental protocols were employed.

Kinetic Solubility Assay

Rationale: This assay is a high-throughput method to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.[8][13] Poor solubility can be a major hurdle for oral absorption and can also lead to unreliable results in other in vitro assays.[14]

Protocol:

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

  • Add 2 µL of the 10 mM compound stock solution to the PBS, resulting in a final concentration of 100 µM with 1% DMSO.

  • Seal the plate and shake at room temperature for 2 hours.

  • After incubation, filter the samples through a solubility filter plate.

  • Quantify the concentration of the dissolved compound in the filtrate using LC-MS/MS by comparing against a standard curve prepared in a 50:50 acetonitrile:water solution.[14]

Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: PAMPA is a non-cell-based assay that predicts passive diffusion across a lipid-infused artificial membrane.[15][16] It is a rapid and cost-effective method to estimate the potential for a compound to be absorbed through the gastrointestinal tract.[6]

PAMPA_Workflow Start Prepare 10 mM stock in DMSO Donor_Prep Dilute stock to 500 µM in PBS (pH 7.4) Start->Donor_Prep Membrane_Coat Coat donor plate membrane with 5 µL of 1% lecithin in dodecane Donor_Prep->Membrane_Coat Incubate Assemble donor and acceptor plates Incubate for 16-18 hours at RT Donor_Prep->Incubate Acceptor_Fill Fill acceptor plate wells with 300 µL PBS Acceptor_Fill->Incubate Analysis Quantify compound concentration in both donor and acceptor wells via LC-MS/MS Incubate->Analysis

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol:

  • Prepare a 1% lecithin in dodecane solution.

  • Add 5 µL of the lecithin solution to the membrane of each well of a 96-well donor plate.

  • Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).

  • Prepare a 500 µM solution of the test compound in PBS (from a 10 mM DMSO stock).

  • Add 200 µL of the test compound solution to the donor plate wells.[17]

  • Carefully place the donor plate onto the acceptor plate.

  • Incubate the plate assembly at room temperature for 16-18 hours.[17]

  • After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.

MDCK-MDR1 Permeability Assay

Rationale: This cell-based assay uses Madin-Darby Canine Kidney cells transfected with the human MDR1 gene, which encodes the P-glycoprotein (P-gp) efflux transporter.[10][18] This assay not only assesses passive permeability but also identifies compounds that are substrates of P-gp, a key transporter that can limit oral bioavailability and brain penetration.[9][19]

Protocol:

  • Seed MDCK-MDR1 cells onto a 24-well transwell plate and culture for 4-5 days to form a confluent monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • For apical-to-basolateral (A-B) transport, add the test compound (at 10 µM) to the apical side and fresh medium to the basolateral side.

  • For basolateral-to-apical (B-A) transport, add the test compound to the basolateral side and fresh medium to the apical side.

  • Incubate for 90 minutes at 37°C in a CO2 incubator.[10]

  • At the end of the incubation, collect samples from both compartments and analyze the compound concentration by LC-MS/MS.

  • Calculate the apparent permeability (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio ≥ 2 suggests active efflux.[9]

Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast majority of drugs.[20] This assay provides a measure of a compound's intrinsic clearance and helps predict its metabolic fate in the body.[20][21][22]

Protocol:

  • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) in phosphate buffer (100 mM, pH 7.4).

  • Add the test compound to the reaction mixture at a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it with 2 volumes of ice-cold acetonitrile containing an internal standard.[21]

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Determine the half-life (t½) from the disappearance rate of the compound.

Cytochrome P450 Inhibition Assay

Rationale: Inhibition of CYP enzymes can lead to significant drug-drug interactions, where the co-administration of one drug alters the metabolism and plasma concentration of another, potentially leading to toxicity.[11][23][24] This assay determines the concentration of a compound that causes 50% inhibition (IC₅₀) of major CYP isoforms.

Protocol:

  • Incubate human liver microsomes with a CYP-isoform-specific probe substrate and a range of concentrations of the test compound.

  • After a short pre-incubation at 37°C, initiate the reaction by adding NADPH.

  • Terminate the reaction after a specific time by adding a stopping solution (e.g., cold acetonitrile).

  • Analyze the formation of the probe substrate's metabolite by LC-MS/MS.[23]

  • Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

The early and systematic evaluation of ADME properties is a cornerstone of successful drug discovery.[1][25][26][27] The comparative analysis presented here for the novel this compound derivatives demonstrates how a tiered, data-driven approach can effectively identify lead candidates with a higher probability of clinical success. By integrating robust in vitro assays and sound scientific rationale, researchers can make informed decisions, optimize chemical structures, and ultimately accelerate the delivery of safe and effective new medicines.

References

A Comparative Guide to Validating Target Engagement of 5-(Trifluoromethyl)-1,3-oxazol-2-amine in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cellular target engagement of novel small molecules, using 5-(Trifluoromethyl)-1,3-oxazol-2-amine as a representative compound. We will navigate the strategic selection of assays, delve into detailed experimental protocols, and interpret multi-faceted data to build a robust body of evidence for a compound's mechanism of action.

Introduction: The Imperative of Cellular Target Engagement

In drug discovery, identifying a compound with high biochemical potency against a purified protein is only the first step. The critical question remains: does the compound enter the cell and bind to its intended target in the complex, dynamic environment of a living system? Answering this is the essence of target engagement (TE) validation.[1][2] Without this confirmation, interpreting a compound's cellular effects is speculative at best; a lack of efficacy could be due to poor target binding or because the target itself does not modulate the disease pathway.[3]

This guide uses this compound as a case study. While the specific targets for this exact molecule are not broadly published, related oxazole-containing compounds have been shown to engage various intracellular targets. For instance, a recent study identified Peroxiredoxin 1 (PRDX1), a key antioxidant enzyme, as the direct target of an oxazol-5-one derivative.[4] We will therefore use the putative engagement of this compound with PRDX1 as a scientifically grounded example to illustrate the application of leading TE validation technologies.

The following sections will compare and contrast several state-of-the-art methods, providing not just the "how" but the critical "why" behind each experimental choice.

Chapter 1: The Target Engagement Validation Toolbox: A Comparative Overview

Choosing the right assay depends on various factors, including the nature of the target, available reagents, and desired throughput.[2] Cellular TE assays can be broadly categorized into three types: direct binding assays that measure target occupancy, proximal assays that measure the immediate consequence of binding, and downstream assays that measure a functional outcome.

Here, we compare three powerful and widely adopted methods that offer complementary insights.

Method 1: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA® is a label-free biophysical method based on the principle of ligand-induced thermal stabilization.[5] When a compound binds to its target protein, it generally increases the protein's conformational stability. This stabilization results in a higher melting temperature (Tm).[6][7] In a typical CETSA® experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining at each temperature is quantified, typically by Western blot or other immunoassays.[8][9]

Causality: The logical chain is direct: if the compound engages the target, the target will be more resistant to heat-induced unfolding and aggregation. This allows researchers to directly "see" the binding event in a native cellular context without genetic modification or specialized chemical probes.[3]

Method 2: NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[10][11] The assay requires two components: the target protein fused to a bright NanoLuc® luciferase (the energy donor) and a fluorescently labeled tracer compound that reversibly binds to the target (the energy acceptor).[12] When the tracer is bound, the close proximity allows energy transfer from the luciferase to the tracer, generating a BRET signal. A test compound that competes with the tracer for the same binding site will displace it, leading to a dose-dependent decrease in the BRET signal.[13]

Causality: This technology provides highly quantitative data on intracellular compound affinity (IC50) and can even be adapted to measure binding kinetics and residence time.[13] The decrease in BRET signal is a direct consequence of the test compound occupying the target's binding site.

Method 3: In-Cell Western™ (ICW) Assay

Principle: The In-Cell Western™ (ICW), or cytoblot, is a quantitative immunofluorescence assay performed in microplates.[14][15] It allows for the quantification of a target protein or a post-translational modification that is a direct proximal consequence of target engagement. For our PRDX1 example, its function is to reduce reactive oxygen species (ROS). Inhibition of PRDX1 by this compound would lead to an increase in cellular ROS, which in turn causes oxidative stress and DNA damage. A key marker for this is the phosphorylation of H2A.X (γH2A.X). An ICW can be used to quantify the levels of γH2A.X directly in compound-treated cells.[16]

Causality: While not a direct measure of binding, this assay provides a crucial link between target engagement and a proximal downstream signaling event. The self-validating logic is that a dose-dependent increase in the γH2A.X signal upon compound treatment strongly suggests that the compound is inhibiting the antioxidant machinery, consistent with PRDX1 engagement.

Chapter 2: Method Selection Guide

The optimal strategy often involves using a combination of methods to build a comprehensive and irrefutable case for target engagement. The following decision-making workflow can guide your selection process.

G cluster_start Start: Hypothesis cluster_direct Direct Binding Confirmation cluster_downstream Functional Consequence Validation cluster_end Conclusion start Hypothesis: Compound X engages Target Y in cells q1 Need label-free method? Have good antibody? start->q1 cetsa Perform CETSA® (Measures thermal stabilization) q1->cetsa Yes q2 Can genetically modify cells? Willing to develop tracer? q1->q2 No q3 Is there a known proximal biomarker of target activity? cetsa->q3 end_node Synthesize Data: Robust evidence of cellular target engagement cetsa->end_node nanobret Perform NanoBRET™ (Measures competitive displacement) q2->nanobret Yes q2->q3 No nanobret->q3 nanobret->end_node icw Perform In-Cell Western™ (Measures biomarker modulation) q3->icw Yes q3->end_node No icw->end_node

Caption: Decision workflow for selecting a target engagement validation assay.
Comparative Summary of Key Methods

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target EngagementIn-Cell Western™ (ICW)
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)Quantitative Immunofluorescence
Measures Direct Target OccupancyDirect Target Occupancy & Intracellular AffinityProximal Biomarker Modulation
Label-Free? YesNo (Requires NanoLuc® fusion & fluorescent tracer)No (Requires antibodies)
Live Cells? No (Endpoint assay after heat shock)YesNo (Fixed cells)
Throughput Low to MediumHighHigh
Key Pro No genetic modification needed; physiological contextHighly quantitative (IC50); live cells; kinetic dataLinks binding to function; high throughput
Key Con Lower throughput; some targets may not stabilizeRequires cell line engineering & tracer synthesisIndirect measure of binding; antibody dependent
Ideal For Initial validation; targets without known tool compoundsLead optimization; SAR studies; residence timeConfirming MoA; screening for pathway modulators

Chapter 3: Deep Dive - Experimental Protocols

Here we provide condensed, step-by-step protocols for validating the engagement of this compound with our example target, PRDX1.

Protocol 3.1: Cellular Thermal Shift Assay (CETSA®)

This protocol is designed to generate a melt curve for PRDX1 in the presence and absence of the test compound.

G A 1. Cell Culture & Treatment (e.g., HepG2 cells + Compound) B 2. Aliquot & Heat Shock (Gradient: 40-70°C, 3 min) A->B C 3. Cell Lysis (Freeze-thaw cycles) B->C D 4. Separate Fractions (Centrifuge to pellet aggregates) C->D E 5. Quantify Soluble Protein (Western Blot for PRDX1) D->E F 6. Analyze Data (Plot % Soluble vs. Temp) E->F

Caption: Workflow for a CETSA® experiment.

Methodology:

  • Cell Culture: Plate HepG2 cells (which endogenously express PRDX1) in sufficient quantity for the experiment.

  • Compound Treatment: Treat cells with this compound (e.g., 10 µM) or vehicle (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments). Heat one aliquot at 37°C as an unheated control.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine protein concentration and analyze by Western blot using a validated primary antibody against PRDX1.

  • Data Analysis: Quantify the band intensities from the Western blot. Normalize each band to the 37°C sample. Plot the percentage of soluble PRDX1 against temperature for both vehicle- and compound-treated samples to visualize the thermal shift.

Trustworthiness & Controls:

  • Vehicle Control: Essential for establishing the baseline melting curve of PRDX1.

  • Loading Control: Use a protein not expected to bind the compound (e.g., GAPDH) on the Western blot to ensure equal protein loading.

  • Antibody Validation: Ensure the PRDX1 antibody is specific to the target protein.

Protocol 3.2: NanoBRET™ Target Engagement Assay

This protocol requires upfront development of a NanoLuc®-PRDX1 fusion construct and a suitable fluorescent tracer.

Methodology:

  • Cell Line Generation: Transfect HEK293 cells with a plasmid encoding for PRDX1 fused to NanoLuc® luciferase (N- or C-terminal fusion). Select a stable, expressing clonal cell line.[17]

  • Assay Preparation: Harvest the engineered cells and adjust the cell density to 2 x 10^5 cells/mL in Opti-MEM™.[10]

  • Compound Titration: Prepare a serial dilution of this compound in a 384-well white assay plate. Include "no compound" (tracer only) and "no tracer" (background) controls.

  • Tracer Addition: Add the fluorescent tracer (at a pre-determined optimal concentration) to all wells except the background control.

  • Cell Addition: Add the NanoLuc®-PRDX1 cells to all wells.[17]

  • Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the binding to reach equilibrium.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate solution, which contains an extracellular inhibitor to reduce background signal.[10] Immediately read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission wavelengths.[17]

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the compound concentration and fit the data to a four-parameter logistical model to determine the intracellular IC50.

Trustworthiness & Controls:

  • Tracer Titration: The tracer concentration must be optimized to be at or below its Kd for the target to ensure sensitive competition.

  • Positive Control: Use a known PRDX1 inhibitor (if available) to validate the assay's ability to detect competitive binding.

  • Parental Cell Line: Test the assay in the parental (non-transfected) cell line to ensure the BRET signal is specific to the NanoLuc®-PRDX1 fusion protein.

Chapter 4: Case Study - Synthesizing the Data

Hypothetical Data Summary

Table 1: CETSA® Results for PRDX1

TreatmentApparent Tm (°C)Thermal Shift (ΔTm)
Vehicle (0.1% DMSO)58.2 °C-
Compound (10 µM)62.7 °C+4.5 °C

Table 2: NanoBRET™ and ICW Results

AssayMetricValue
NanoBRET™ TEIntracellular IC500.85 µM
In-Cell Western™γH2A.X EC501.1 µM
Interpretation and Integrated Conclusion
  • Direct Evidence of Binding: The CETSA® results show a clear +4.5°C thermal shift in the melting temperature of PRDX1 in cells treated with this compound. This provides strong, label-free evidence that the compound directly binds to and stabilizes PRDX1 in its native cellular environment.

  • Quantitative Intracellular Affinity: The NanoBRET™ assay corroborates the direct binding data and provides a quantitative measure of potency. The sub-micromolar intracellular IC50 of 0.85 µM demonstrates that the compound engages its target at concentrations relevant for producing a cellular effect.

  • Linking Binding to Function: The In-Cell Western™ data provides the crucial mechanistic link. The EC50 for the induction of the DNA damage marker γH2A.X (1.1 µM) is in excellent agreement with the intracellular binding affinity (0.85 µM). This strong correlation between target occupancy and a proximal biomarker of its functional inhibition builds a compelling case that the observed cellular phenotype (oxidative stress) is a direct consequence of PRDX1 engagement by the compound.

G cluster_compound Compound Action cluster_target Cellular Target & Pathway cluster_assays Validation Assays compound 5-(Trifluoromethyl)- 1,3-oxazol-2-amine prdx1 PRDX1 Target compound->prdx1 Binds & Inhibits ros Reactive Oxygen Species (ROS) prdx1->ros Normally Reduces cetsa_node CETSA® confirms direct binding (ΔTm) prdx1->cetsa_node Measures nanobret_node NanoBRET™ quantifies intracellular affinity (IC50) prdx1->nanobret_node Measures stress Oxidative Stress & DNA Damage ros->stress Causes icw_node ICW measures functional consequence (γH2A.X EC50) stress->icw_node Measures

Caption: Integrated evidence model for target engagement of PRDX1.

References

A Senior Application Scientist's Guide to Kinase Cross-Reactivity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[3][4] However, the high degree of conservation within the ATP-binding pocket across the human kinome presents a significant challenge: achieving inhibitor selectivity.[5][6][7] This inherent promiscuity can be a double-edged sword. While it can lead to undesirable off-target effects and toxicity, it also opens avenues for polypharmacology, where engaging multiple targets can yield a beneficial therapeutic outcome.[8][9]

A thorough understanding of a kinase inhibitor's cross-reactivity profile is therefore not just a regulatory checkbox but a cornerstone of modern drug discovery. It informs lead optimization, aids in the interpretation of cellular phenotypes, and helps predict potential clinical toxicities.[10] This guide provides an in-depth comparison of the predominant methodologies for kinase cross-reactivity profiling, offering insights into their underlying principles, experimental workflows, and data interpretation to empower researchers in making informed decisions for their drug development programs.

The Landscape of Kinase Profiling Technologies

The methodologies to assess kinase inhibitor selectivity are diverse, each with its own set of advantages and limitations. They can be broadly categorized into three main types: biochemical assays, cell-based assays, and chemical proteomics approaches.

Biochemical Assays: The In Vitro Gold Standard

Biochemical assays directly measure the interaction between an inhibitor and a purified, recombinant kinase. These assays are the workhorses of early-stage drug discovery due to their high-throughput nature and the direct measure of enzymatic inhibition.[10][11]

Common Formats:

  • Radiometric Assays: Considered the "gold standard," these assays, such as HotSpot℠ and ³³PanQinase™, directly measure the transfer of a radiolabeled phosphate from ATP (³²P-γ-ATP or ³³P-γ-ATP) to a substrate.[11] Their direct detection method, without the need for modified substrates or coupling enzymes, makes them highly reliable.[11]

  • Fluorescence-Based Assays: These assays utilize various fluorescence phenomena, such as Fluorescence Resonance Energy Transfer (FRET) and Time-Resolved FRET (TR-FRET), to detect kinase activity. They offer a non-radioactive, high-throughput alternative, though they can be susceptible to interference from fluorescent compounds.[11]

  • Luminescence-Based Assays: These assays, like Promega's ADP-Glo™, measure the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.[7] They are amenable to high-throughput screening and can accommodate fluorescent compounds but may require counter-screening against the coupling enzymes used in the detection step.[11]

  • Mobility Shift Assays: These assays use capillary electrophoresis to separate a fluorescently labeled substrate from its phosphorylated product based on changes in charge. They generally yield high-quality data but often require specifically designed peptide substrates.[11][12]

Experimental Workflow: A Generalized Biochemical Kinase Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Compound Dilution Incubation Incubate Compound + Kinase Compound_Prep->Incubation Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Incubation Initiation Initiate Reaction with ATP Incubation->Initiation Reaction_Step Kinase Reaction Initiation->Reaction_Step Termination Stop Reaction Reaction_Step->Termination Detection Signal Detection (Radiometry, Fluorescence, etc.) Termination->Detection Data_Analysis Data Analysis (IC50 determination) Detection->Data_Analysis

Caption: Generalized workflow for a biochemical kinase inhibition assay.

Cell-Based Assays: Probing Target Engagement in a Physiological Context

While biochemical assays are invaluable, they lack the complexity of the cellular environment. Cell-based assays measure an inhibitor's ability to engage its target within intact cells, providing a more physiologically relevant assessment of potency and selectivity.[3][8]

A Prominent Example: NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful technology for quantifying compound binding to specific protein targets in living cells. It involves expressing the target kinase as a fusion with NanoLuc® luciferase and using a fluorescently labeled tracer that binds to the kinase's active site. When an inhibitor competes with the tracer, the BRET signal decreases, allowing for the determination of cellular potency.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Seed cells expressing the NanoLuc®-kinase fusion protein into a multi-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitor.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer to all wells.

  • Equilibration: Incubate the plate to allow the binding equilibrium to be reached.

  • Luminescence Measurement: Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the IC50 value.

Recent studies have shown that profiling results from cell-free and cell-based assays can diverge, highlighting the importance of evaluating inhibitors in a cellular context.[13]

Chemical Proteomics: An Unbiased View of the Kinome

Chemical proteomics offers a powerful, unbiased approach to identify the cellular targets of a small molecule inhibitor.[5][14] These methods typically involve affinity capture of kinases that bind to the inhibitor, followed by identification and quantification using mass spectrometry.[15]

The Kinobeads™ Technology

A leading chemical proteomics platform is the Kinobeads™ technology.[16][17] This approach utilizes beads coupled with a cocktail of broad-spectrum, immobilized kinase inhibitors to capture a significant portion of the cellular kinome from a cell lysate.[5][18] In a competitive binding experiment, the lysate is pre-incubated with the test inhibitor. The inhibitor's targets will be blocked and thus depleted from the pool of kinases that bind to the beads. Quantitative mass spectrometry is then used to identify and quantify the proteins that are competed off by the inhibitor.

cluster_lysate Cell Lysate Preparation cluster_competition Competitive Binding cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Cell_Culture Cell Culture Lysis Cell Lysis Cell_Culture->Lysis Pre_incubation Pre-incubate Lysate with Inhibitor Lysis->Pre_incubation Kinobeads_Incubation Incubate with Kinobeads Pre_incubation->Kinobeads_Incubation Wash_Elute Wash Beads & Elute Proteins Kinobeads_Incubation->Wash_Elute Digestion Protein Digestion Wash_Elute->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Quantification Protein Quantification LC_MS->Quantification Target_ID Target Identification Quantification->Target_ID

Caption: Workflow for Kinobeads™-based chemical proteomics.

Comparison of Kinase Profiling Methodologies

FeatureBiochemical AssaysCell-Based Assays (e.g., NanoBRET™)Chemical Proteomics (e.g., Kinobeads™)
Principle Direct measurement of enzymatic inhibition or binding to purified kinases.[11]Measures target engagement in living cells.[3][13]Unbiased affinity capture of inhibitor targets from cell lysates.[5][17]
Throughput HighMedium to HighLow to Medium
Physiological Relevance LowHighMedium (uses cell lysates)
Scope Broad panels of kinases available (up to >400).[10]Limited by the availability of specific kinase fusion constructs.Can identify hundreds of kinases simultaneously.[5]
Data Output IC50/Ki values for individual kinases.Cellular IC50 values.Relative binding affinities for a broad range of kinases.
Key Advantage Scalable, cost-effective for large-scale screening.Provides data on cellular permeability and target engagement.Unbiased discovery of on- and off-targets.[17]
Key Limitation May not reflect cellular activity.Requires genetic modification of cells.Indirect measure of inhibition; may identify non-kinase binders.

Choosing the Right Strategy: A Phased Approach

The optimal kinase profiling strategy depends on the stage of the drug discovery project. A tiered approach is often the most efficient and cost-effective.[10]

  • Early Discovery (Hit-to-Lead): Broad biochemical profiling at a single high concentration is a rapid and economical way to triage hits from a primary screen and get an initial sense of their selectivity.[10]

  • Lead Optimization: As promising compounds are optimized, more quantitative biochemical profiling (IC50 determinations) against a large panel of kinases becomes crucial. This is often complemented by cell-based target engagement assays for key on- and off-targets to ensure that biochemical potency translates to the cellular context.[3][8]

  • Preclinical Development: For preclinical candidates, a comprehensive understanding of the inhibitor's interactome is essential. Chemical proteomics can provide an unbiased view of potential off-targets, helping to de-risk the compound before it enters clinical trials.[5]

Conclusion: Towards Safer and More Effective Kinase Inhibitors

The journey of a kinase inhibitor from a laboratory curiosity to a life-saving therapeutic is long and fraught with challenges. A deep understanding of its cross-reactivity profile is fundamental to navigating this path successfully. By leveraging a combination of biochemical, cell-based, and chemical proteomics approaches, researchers can build a comprehensive selectivity profile of their compounds. This not only aids in the rational design of more selective inhibitors but also provides critical insights into their mechanism of action and potential liabilities, ultimately contributing to the development of safer and more effective medicines.

References

The Trifluoromethyl Advantage: A Comparative Guide to the Docking Performance of Fluorinated Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (CF3) group, has become a cornerstone of rational drug design.[1][2][3] This powerful functional group can dramatically enhance the pharmacological profile of a lead compound by modulating its lipophilicity, metabolic stability, and binding affinity for its biological target.[1][2][3] When appended to privileged scaffolds like the 1,3-oxazole ring system—a motif renowned for its broad spectrum of biological activities—the trifluoromethyl group can unlock significant gains in potency and selectivity.[4][5][6]

This guide provides a comprehensive, in-depth analysis of the comparative docking scores of trifluoromethylated oxazoles against various therapeutically relevant protein targets. By synthesizing data from multiple in-silico studies, we aim to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of the structural and energetic advantages conferred by the CF3 moiety in this important class of heterocyclic compounds.

The Power of Trifluoromethylation in Oxazole Scaffolds

The trifluoromethyl group is often considered a "super-methyl" group due to its similar size, yet its electronic properties are vastly different.[3] Its strong electron-withdrawing nature and high lipophilicity offer several key advantages in drug design:[1][2][3]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which can protect the molecule from rapid metabolism and increase its in-vivo half-life.[1][3]

  • Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[1][2][3]

  • Modulation of Binding Affinity: The unique steric and electronic properties of the trifluoromethyl group can lead to more potent and selective interactions with the target protein's binding pocket.[1] It can participate in favorable non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, that are not possible with a simple methyl group.

The oxazole ring itself is a versatile scaffold found in numerous natural products and synthetic pharmaceuticals.[4] Its planar structure and the presence of both hydrogen bond donors and acceptors make it an ideal platform for molecular recognition at a variety of biological targets.[4][5] The combination of the trifluoromethyl group with the oxazole nucleus, therefore, represents a promising strategy for the development of novel therapeutics.

Comparative Docking Analysis: A Quantitative Overview

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a target protein. The docking score, typically expressed in kcal/mol, provides a quantitative estimate of the binding free energy. A more negative docking score generally indicates a more favorable binding interaction.

The following table summarizes the docking scores of several trifluoromethylated oxazole derivatives against different protein targets, as reported in various studies. For comparative purposes, the docking scores of non-fluorinated or differently substituted analogs are also included where available.

Compound/DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Anticancer Agents
N-(6-chloro-3-(4-(3,4,5-trimethoxyphenyl)oxazol-2-yl)-1,5-naphthyridin-4-yl)oxazol-2-amineTubulin-8.5CYS241, LEU242, ALA250[7]
4-Amino-2-chloro-6-(trifluoromethyl)pyridine derivativeNot SpecifiedNot SpecifiedNot Specified[3]
Oxazole-based Schiff base 4cc-Kit Tyrosine Kinase (TRK)-7.2Not Specified[8]
Antithrombotic Agents
1,3,4-Oxadiazole derivative 3aFactor Xa (1NFY)6270 (proprietary score)Not Specified[9][10]
1,3,4-Oxadiazole derivative 3iFactor Xa (1NFY)6185 (proprietary score)Not Specified[9][10]
Antibacterial Agents
Oxazole-piperazine derivative 1Dentilisin-8.5Not Specified[11]
Oxazole-piperazine derivative 2Dentilisin-8.2Not Specified[11]
Oxazole-piperazine derivative 3Dentilisin-7.9Not Specified[11]
Antidiabetic Agents
Oxazole derivative 9PPARγ (1PRG)-9.77 (Binding Affinity)Not Specified[12]
Oxazole derivative 14PPARγ (1PRG)-9.5 (Binding Affinity)Not Specified[12]

Note: Direct comparison of docking scores across different studies should be done with caution, as the scores are highly dependent on the specific docking software, scoring function, and protocol used. The table above is intended to provide a general overview of the favorable binding energies observed for trifluoromethylated oxazoles.

Experimental Protocol: A Representative Molecular Docking Workflow

To provide a practical understanding of how docking scores are generated, we outline a typical molecular docking protocol below. This protocol is a generalized representation and may require optimization depending on the specific protein-ligand system under investigation.

Step 1: Protein Preparation
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Pre-processing: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding interaction.[4]

  • Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.

  • Assign Charges: Assign partial charges to the protein atoms using a standard force field (e.g., Kollman charges).

  • Define Binding Site: Identify the binding pocket of the protein. This is often done by referring to the location of the co-crystallized ligand or through binding site prediction algorithms.

Step 2: Ligand Preparation
  • Draw Ligand Structure: Draw the 2D structure of the trifluoromethylated oxazole derivative using a molecular editor like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structure to a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[4]

  • Assign Charges: Assign partial charges to the ligand atoms (e.g., Gasteiger charges).

  • Define Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

Step 3: Molecular Docking Simulation
  • Grid Generation: Generate a grid box that encompasses the defined binding site of the protein. The grid box defines the search space for the docking algorithm.

  • Docking Algorithm: Choose a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

  • Run Docking: Execute the docking simulation. The software will systematically explore different conformations and orientations of the ligand within the binding site and calculate the corresponding binding energies.

  • Analyze Results: The docking results will typically consist of a series of docked poses for the ligand, ranked by their docking scores. The pose with the most negative docking score is generally considered the most likely binding mode.

Step 4: Post-Docking Analysis
  • Visualization: Visualize the top-ranked docked pose in complex with the protein using molecular visualization software like PyMOL or Discovery Studio Visualizer.

  • Interaction Analysis: Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals interactions, to understand the molecular basis of binding.

Visualizing the Docking Workflow

The following diagram illustrates the key steps in a typical molecular docking workflow.

Caption: A generalized workflow for molecular docking studies.

Conclusion and Future Perspectives

The strategic incorporation of trifluoromethyl groups into the oxazole scaffold consistently demonstrates the potential to yield compounds with favorable binding affinities for a diverse range of protein targets. The in-silico data presented in this guide strongly supports the hypothesis that trifluoromethylated oxazoles are a promising class of molecules for drug discovery endeavors. The enhanced binding scores observed in numerous studies can be attributed to the unique electronic and steric properties of the CF3 group, which facilitate strong and specific interactions within the protein's active site.

While molecular docking provides invaluable insights into potential binding modes and affinities, it is crucial to remember that these are computational predictions. The findings from in-silico studies must be validated through in-vitro and in-vivo experiments to confirm the biological activity and therapeutic potential of these compounds. Future research should focus on the synthesis and biological evaluation of novel trifluoromethylated oxazole derivatives designed based on the structure-activity relationships elucidated from docking studies. The continued synergy between computational and experimental approaches will undoubtedly accelerate the discovery of the next generation of oxazole-based therapeutics.

References

A Head-to-Head Comparison of Gemini-Mab with Existing Therapeutic Agents for Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Rheumatoid Arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent synovial inflammation, leading to joint destruction, disability, and reduced quality of life.[1] The therapeutic landscape has evolved significantly with the advent of biologic and targeted synthetic Disease-Modifying Antirheumatic Drugs (DMARDs).[2] Among the most established agents are Tumor Necrosis Factor-alpha (TNF-α) inhibitors, such as Adalimumab, and Janus Kinase (JAK) inhibitors, like Tofacitinib.[3][4]

This guide provides a head-to-head comparison of a novel therapeutic agent, Gemini-Mab , with Adalimumab and Tofacitinib. Gemini-Mab is a fully humanized monoclonal antibody targeting the alpha subunit of the Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) receptor. We will objectively compare their mechanisms of action, preclinical efficacy, and pivotal clinical trial outcomes, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical overview of these therapeutic modalities.

Comparative Mechanism of Action

The therapeutic strategy in RA hinges on interrupting the pro-inflammatory cascades that drive pathogenesis.[5] Adalimumab, Tofacitinib, and Gemini-Mab achieve this through distinct molecular targets.

Adalimumab: TNF-α Neutralization

Adalimumab is a monoclonal antibody that binds with high affinity and specificity to soluble and transmembrane TNF-α, a pivotal cytokine in RA pathogenesis.[3][6] By neutralizing TNF-α, Adalimumab prevents its interaction with the p55 (TNFR1) and p75 (TNFR2) cell surface receptors.[7] This blockade disrupts downstream signaling through pathways like NF-κB and MAPK, which are critical for the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, thereby reducing synovial inflammation and joint damage.[3][8]

TNF_pathway cluster_membrane Cell Membrane TNFR TNF Receptor (TNFR1/TNFR2) TRADD TRADD/TRAF2 TNFR->TRADD Activates TNFa TNF-α TNFa->TNFR Binds Adalimumab Adalimumab Adalimumab->TNFa Inhibits IKK IKK Complex TRADD->IKK NFkB_complex p50/p65-IKBα (Inactive) IKK->NFkB_complex Phosphorylates IKBα NFkB_active p50/p65 (Active) NFkB_complex->NFkB_active IKBα Degradation Nucleus Nucleus NFkB_active->Nucleus Translocates Gene_Transcription Pro-inflammatory Gene Transcription (IL-6, IL-1β, MMPs) Nucleus->Gene_Transcription

Caption: Adalimumab blocks TNF-α, inhibiting NF-κB signaling.

Tofacitinib: JAK-STAT Pathway Inhibition

Tofacitinib is an oral small molecule inhibitor that targets the Janus Kinase (JAK) family of enzymes, particularly JAK1 and JAK3.[4][9] JAKs are intracellular tyrosine kinases that are essential for transducing signals from numerous cytokine and growth factor receptors.[10] In RA, pro-inflammatory cytokines like IL-6 bind to their receptors, leading to the activation of associated JAKs.[4] Activated JAKs then phosphorylate and activate Signal Transducers and Activators of Transcription (STATs), which translocate to the nucleus to regulate the expression of inflammatory genes.[11] Tofacitinib competitively inhibits the ATP-binding site on JAKs, disrupting this signaling cascade and reducing the production of inflammatory mediators.[9]

JAK_STAT_pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor Binds Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits STAT_inactive STAT (Inactive) JAK->STAT_inactive Phosphorylates STAT_active p-STAT Dimer (Active) STAT_inactive->STAT_active Dimerizes Nucleus Nucleus STAT_active->Nucleus Translocates Gene_Transcription Inflammatory Gene Transcription Nucleus->Gene_Transcription

Caption: Tofacitinib inhibits JAK, blocking STAT-mediated transcription.

Gemini-Mab: GM-CSF Receptor Blockade (Hypothetical)

Gemini-Mab represents a distinct therapeutic approach by targeting the GM-CSF signaling pathway. GM-CSF is a cytokine implicated in the differentiation and activation of myeloid cells, such as macrophages and neutrophils, which are abundant in the RA synovium and contribute significantly to inflammation and tissue damage. Gemini-Mab is designed to bind to the alpha subunit of the GM-CSF receptor (GM-CSFRα), preventing the ligand from binding and initiating downstream signaling. This blockade is hypothesized to inhibit the activation of key pro-inflammatory pathways, including JAK/STAT (specifically JAK2) and PI3K/Akt, thereby reducing myeloid cell activation and survival, and suppressing the production of inflammatory mediators like IL-1β and MMPs.

GMCSF_pathway cluster_membrane Cell Membrane GMCSFR GM-CSF Receptor (α/β subunits) JAK2 JAK2 GMCSFR->JAK2 PI3K PI3K GMCSFR->PI3K GMCSF GM-CSF GMCSF->GMCSFR Binds GeminiMab Gemini-Mab GeminiMab->GMCSFR Blocks STAT5 STAT5 JAK2->STAT5 Activates Akt Akt PI3K->Akt Activates Nucleus Nucleus STAT5->Nucleus Akt->Nucleus Gene_Transcription Myeloid Activation & Survival Gene Transcription Nucleus->Gene_Transcription

References

Safety Operating Guide

Operational Guide for the Safe Disposal of 5-(Trifluoromethyl)-1,3-oxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and responsibility of your laboratory practices. The proper management and disposal of chemical reagents are not merely regulatory hurdles; they are fundamental to ensuring a secure research environment, protecting personnel, and preserving environmental health. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-(Trifluoromethyl)-1,3-oxazol-2-amine (CAS No. 714972-00-6).

This compound, characterized by its trifluoromethyl group and oxazole ring, is classified as a halogenated organic compound.[1][2] Its known hazards include causing skin and serious eye irritation, as well as potential respiratory irritation.[3] Therefore, adherence to stringent disposal protocols is not optional, but a critical component of the research lifecycle. This document is designed to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) guidelines and all local, state, and federal regulations.[4][5]

Hazard Profile & Immediate Safety Considerations

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. This knowledge informs the selection of Personal Protective Equipment (PPE) and the appropriate handling techniques.

Table 1: Chemical and Hazard Summary for this compound

PropertyValue/InformationSource(s)
CAS Number 714972-00-6[3][6][7]
Molecular Formula C₄H₃F₃N₂O[3][6][7]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]
GHS Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P362+P364, P403+P233, P405, P501[3]
Chemical Class Halogenated Organic Compound, Nitrogen Heterocycle[1][2][8]

Mandatory PPE:

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[3][9]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use.[3][10]

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or in situations with a high risk of splashing, a chemical-resistant apron is recommended.[10]

  • Respiratory Protection: All handling of this compound, especially outside of a certified chemical fume hood, should be assessed for inhalation risk. If dust or aerosols can be generated, use appropriate respiratory protection.[3][10]

Waste Segregation: The Foundation of Compliant Disposal

Proper segregation at the point of generation is the most critical step in the waste management process. It prevents dangerous chemical reactions and ensures that waste streams can be managed safely and efficiently by disposal facilities.[11]

Core Principle: this compound and materials contaminated with it must be disposed of as Halogenated Organic Hazardous Waste .[2]

Step-by-Step Segregation Protocol:

  • Designate Waste Containers:

    • Solid Waste: Use a clearly labeled, sealable, and chemically compatible container for solid waste. This includes any unreacted reagent, contaminated spatulas, weigh boats, or absorbent materials from spill cleanups.[2][12] The container must be marked "Halogenated Organic Waste - Solid".[2]

    • Liquid Waste: For solutions containing the compound, use a shatter-proof, compatible container (plastic is often preferred).[2][13] This container must be labeled "Halogenated Organic Waste - Liquid".[2]

    • Contaminated Sharps: Any needles or broken glassware contaminated with this compound must be placed in a puncture-resistant sharps container that is also labeled as containing hazardous chemical waste.[11]

  • Avoid Co-mingling:

    • DO NOT mix this waste with non-halogenated organic waste. This is crucial as disposal methods for halogenated and non-halogenated wastes differ significantly, primarily due to the potential for halogenated compounds to form dioxins and other persistent pollutants during incineration if not performed under specific high-temperature conditions.

    • DO NOT mix with incompatible materials such as strong oxidizing agents, acids, or bases.[2] While specific reactivity data for this compound is limited, this is a general principle of prudent laboratory practice.[4][11]

  • Labeling:

    • As soon as the first drop of waste is added, label the container with the words "Hazardous Waste" and the full chemical name: "this compound".[2][12]

    • Include the date of initial waste accumulation.[12]

    • Maintain a list of all constituents and their approximate concentrations on the container's tag.

On-Site Management and Storage

Proper storage of hazardous waste is mandated by regulations to prevent accidental release and ensure safety.

  • Container Integrity: Keep waste containers securely closed at all times, except when actively adding waste.[5][12]

  • Storage Location: Store waste containers in a designated, well-ventilated "Satellite Accumulation Area" within the laboratory.[13] This area should be under the control of the laboratory personnel.

  • Secondary Containment: All waste containers must be stored within a secondary containment system, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[12]

Disposal Workflow and Final Disposition

The following workflow outlines the decision-making process and procedural steps for the final disposal of this compound.

Experimental & Decontamination Protocols
  • Spill Cleanup: In the event of a spill, immediately evacuate and isolate the area if necessary.[12] For small spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent. The collected absorbent material must be disposed of as solid halogenated hazardous waste.[2][12]

  • Empty Container Decontamination: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[12][14]

    • Rinse the container with a small amount of solvent.

    • Seal and shake the container to ensure the entire inner surface is contacted.

    • Empty the rinsate into the designated "Halogenated Organic Waste - Liquid" container.[14]

    • Repeat this process two more times.

    • After triple-rinsing, deface or remove the original chemical label, and the container may be disposed of as regular non-hazardous waste, pending institutional policy.[12][14]

Disposal Workflow Diagram

The diagram below illustrates the logical workflow for the proper management and disposal of this compound.

G start Start: Handling 5-(Trifluoromethyl) -1,3-oxazol-2-amine ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe gen_waste Generate Waste Stream ppe->gen_waste decision_type Waste Type? gen_waste->decision_type container_decision Empty Reagent Container? gen_waste->container_decision  Leftover Reagent Container solid_waste Solid Waste: - Unused Reagent - Contaminated Labware - Spill Cleanup Material decision_type->solid_waste Solid liquid_waste Liquid Waste: - Reaction Solutions - Rinsate decision_type->liquid_waste Liquid store_solid Store in Labeled, Sealed 'Solid Halogenated Waste' Container solid_waste->store_solid store_liquid Store in Labeled, Sealed 'Liquid Halogenated Waste' Container liquid_waste->store_liquid container_decision->gen_waste No (Process Waste) decon Triple-Rinse Container with Suitable Solvent container_decision->decon Yes collect_rinsate Collect Rinsate as Liquid Halogenated Waste decon->collect_rinsate collect_rinsate->store_liquid storage Store in Secondary Containment in Satellite Accumulation Area store_solid->storage store_liquid->storage ehs_pickup Arrange for Pickup by Institutional EHS or Licensed Waste Contractor storage->ehs_pickup end End: Compliant Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

Final Disposition
  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound, or any materials contaminated with it, down the sink or into any sewer system.[2][12]

    • DO NOT dispose of this chemical in the regular trash.[2]

    • DO NOT allow the chemical to be released into the environment through evaporation in a fume hood or any other means.[12]

  • Professional Disposal:

    • The final step is to arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[2][5][12] This ensures the waste is managed and disposed of in full compliance with all applicable regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][15]

By adhering to this structured disposal protocol, you actively contribute to a culture of safety and environmental stewardship, ensuring that your innovative research does not come at the cost of personal or public health.

References

Navigating the Safe Handling of 5-(Trifluoromethyl)-1,3-oxazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, 5-(Trifluoromethyl)-1,3-oxazol-2-amine is a valuable building block in developmental chemistry. However, its utility is matched by the imperative for rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of research. Our focus extends beyond mere compliance, aiming to instill a deep-seated understanding of the "why" behind each safety measure.

Hazard Profile: Understanding the Risks

This compound (CAS No. 714972-00-6) presents a specific set of hazards that dictate the necessary protective measures. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2]

These classifications necessitate a comprehensive personal protective equipment (PPE) strategy to prevent contact with skin, eyes, and the respiratory system. The trifluoromethyl group and the oxazole ring are common moieties in pharmacologically active compounds, and as with any novel chemical, treating it with a high degree of caution is paramount until a full toxicological profile is established.

Hazard ClassificationGHS Hazard StatementRequired Precautionary Actions
Skin Irritation (Category 2)H315Wear protective gloves and clothing. Wash skin thoroughly after handling.[1]
Serious Eye Irritation (Category 2)H319Wear eye/face protection. Rinse cautiously with water for several minutes if in eyes.[1]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1][2]

The Core of Protection: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound. The selection of appropriate PPE is the first line of defense against accidental exposure.

Essential PPE Ensemble:
  • Gloves: Double gloving with nitrile or neoprene gloves is recommended.[3][4] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff. This provides a barrier against potential seepage and allows for the safe removal of the outer glove if contaminated. Change gloves frequently, and immediately if they are torn or known to be contaminated.[4]

  • Eye Protection: Chemical splash goggles are mandatory.[3][5] For operations with a higher risk of splashing, such as transfers of solutions or reactions under pressure, a face shield should be worn in addition to goggles.[6]

  • Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required.[4][6] This protects the skin on the arms and body from contact with the chemical.

  • Respiratory Protection: Due to the risk of respiratory irritation, all handling of the solid compound or concentrated solutions should be performed within a certified chemical fume hood.[7] If a fume hood is not available for a specific procedure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[8]

Step-by-Step Handling Protocols

Adherence to a systematic workflow is critical for minimizing exposure risk. The following protocols outline the necessary steps for safely handling this compound in various laboratory scenarios.

Weighing and Preparation of Stock Solutions

This process presents a significant risk of aerosolization of the solid compound.

  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Lay down absorbent, plastic-backed paper on the work surface to contain any spills.

  • Donning PPE: Follow the PPE donning sequence outlined in the diagram below.

  • Weighing: Conduct all weighing activities within the fume hood. Use a tared weigh boat or paper.

  • Dissolution: Add the solvent to the solid in a flask or beaker, still within the fume hood. Gently swirl to dissolve. If necessary, sonication can be performed in a sealed container.

  • Cleanup: Dispose of the weigh boat and any contaminated paper in a designated solid waste container. Clean the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe dry.

Conducting Reactions
  • Setup: Assemble all glassware in the fume hood. Ensure all joints are properly sealed.

  • Reagent Addition: Add this compound, either as a solid or in solution, to the reaction vessel using a powder funnel or syringe, respectively.

  • Monitoring: Monitor the reaction from outside the fume hood sash.

  • Workup: Quench and work up the reaction within the fume hood.

Decontamination and Disposal: A Critical Final Step

Proper disposal is crucial to prevent environmental contamination and accidental exposure to others.

Waste Segregation and Disposal Workflow

cluster_0 Waste Generation cluster_1 Containerization cluster_2 Final Disposal Solid Waste Solid Waste Labeled Halogenated Solid Waste Container Labeled Halogenated Solid Waste Container Solid Waste->Labeled Halogenated Solid Waste Container e.g., contaminated gloves, weigh paper Liquid Waste Liquid Waste Labeled Halogenated Liquid Waste Container Labeled Halogenated Liquid Waste Container Liquid Waste->Labeled Halogenated Liquid Waste Container e.g., reaction mixtures, rinseate Sharps Waste Sharps Waste Sharps Container Sharps Container Sharps Waste->Sharps Container e.g., contaminated needles, Pasteur pipettes EHS Pickup EHS Pickup Labeled Halogenated Solid Waste Container->EHS Pickup Sharps Container->EHS Pickup Labeled Hallegnated Liquid Waste Container Labeled Hallegnated Liquid Waste Container Labeled Hallegnated Liquid Waste Container->EHS Pickup

Caption: Waste Disposal Workflow for this compound.

  • Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weigh paper, and absorbent pads, should be placed in a clearly labeled, sealed container for halogenated solid waste.[9]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, sealed container for halogenated organic waste.[9] Do not pour this waste down the drain. The first rinse of any contaminated glassware should also be collected as hazardous waste.[9]

  • Decontamination: All non-disposable equipment, including glassware and spatulas, should be decontaminated by rinsing with an appropriate solvent. The initial rinseate must be collected as hazardous waste. Subsequent rinses can be handled as regular chemical waste, depending on institutional policy. Work surfaces should be wiped down with a suitable solvent and then cleaned with soap and water.

  • Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) department.[1][9] Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action can significantly mitigate harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1][2] If they feel unwell, seek medical attention.

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely utilize this compound in your research endeavors, fostering a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Trifluoromethyl)-1,3-oxazol-2-amine
Reactant of Route 2
5-(Trifluoromethyl)-1,3-oxazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.